N-(4-bromo-2-methylphenyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZNYCBPKRPFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-(4-bromo-2-methylphenyl)methanesulfonamide
Whitepaper: Structural Elucidation, Synthesis, and Applications of N-(4-bromo-2-methylphenyl)methanesulfonamide
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic placement of functional groups on aromatic scaffolds is critical for optimizing binding affinity, metabolic stability, and pharmacokinetic profiles. This compound (CAS: 330468-71-8)[1] serves as a highly versatile, bifunctional building block. It combines the hydrogen-bonding capability of a methanesulfonamide moiety with the cross-coupling potential of an aryl bromide. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven protocols for its synthesis and downstream application in drug discovery workflows.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline properties of a building block is the first step in rational drug design. The table below consolidates the quantitative data for this compound[1][2].
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 330468-71-8 |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| Exact Mass | 262.96156 g/mol |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) |
| Hydrogen Bond Acceptors | 2 (Sulfonyl Oxygens) |
Mechanistic Insights: Steric and Electronic Interplay
The chemical behavior of this molecule is governed by the synergistic effects of its substituents:
-
Steric Hindrance (2-Methyl Group): The ortho-methyl group exerts significant steric bulk, forcing the methanesulfonamide group out of coplanarity with the benzene ring. This conformational locking reduces the resonance overlap between the nitrogen lone pair and the aromatic
-system. Consequently, the nitrogen atom retains a slightly higher localized electron density compared to unsubstituted analogs, which subtly modulates its pKa and hydrogen-bonding strength in biological target pockets. -
Electronic Modulation (4-Bromo Group): Positioned para to the sulfonamide, the bromine atom acts as an electron-withdrawing group via inductive effects, while simultaneously offering resonance donation. More importantly, it provides a highly reactive synthetic handle for linear molecular extension, allowing chemists to project functional groups deep into hydrophobic binding sites via transition-metal catalysis[3].
Synthesis Workflow: Nucleophilic Acyl Substitution
The synthesis of this compound relies on the highly efficient sulfonylation of 4-bromo-2-methylaniline (CAS: 583-75-5)[4] using methanesulfonyl chloride (MsCl).
Caption: Synthesis workflow of this compound via nucleophilic acyl substitution.
Self-Validating Experimental Protocol
Note: The following protocol is designed for a 10 mmol scale and incorporates causality-driven steps to ensure high yield and purity.
-
Initiation: Dissolve 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Cooling is critical to control the exothermic nature of the sulfonylation and to suppress the formation of di-sulfonamide byproducts.
-
-
Activation & Addition: Add anhydrous pyridine (1.62 mL, 20.0 mmol). Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise over 15 minutes.
-
Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation and deactivation of the aniline) and functions as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.
-
Termination & Workup: Quench the reaction by adding 20 mL of 1N aqueous HCl.
-
Causality: The acidic wash selectively protonates excess pyridine and any trace unreacted aniline, partitioning them into the aqueous layer as water-soluble hydrochloride salts.
-
-
Purification: Separate the organic layer, wash with saturated brine (20 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a crystalline solid[5].
Downstream Application: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its application as a substrate for Suzuki-Miyaura cross-coupling. This pathway is extensively utilized in the discovery of allosteric inhibitors and kinase-targeting scaffolds[3].
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for biaryl scaffold generation.
Self-Validating Experimental Protocol (Suzuki-Miyaura Coupling)
-
Degassing (Critical Step): In a Schlenk flask, suspend this compound (264 mg, 1.0 mmol), the desired aryl boronic acid (1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol) in 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the suspension with argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded. Dissolved O₂ promotes the oxidative homocoupling of the boronic acid and irreversibly degrades the active Pd(0) catalytic species.
-
-
Catalyst Addition: Under a positive stream of argon, add Pd(dppf)Cl₂ (36 mg, 0.05 mmol).
-
Reaction: Seal the flask and heat to 90 °C for 8 hours.
-
Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the electron-rich, sterically hindered bromoaryl bond to the Pd(0) center.
-
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics, and purify via flash column chromatography to isolate the target biaryl scaffold.
References
-
Synix Labs. "Product List: 4-bromo-2-methylaniline (CAS: 583-75-5)". Synix Labs Catalog. URL:[Link]
-
ACS Publications. "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9". Journal of Medicinal Chemistry. URL: [Link]
Sources
CAS number and identifiers for N-(4-bromo-2-methylphenyl)methanesulfonamide
[1][2][3][4]
Executive Summary
N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS 330468-71-8 ) is a specialized organosulfur intermediate used primarily in medicinal chemistry and drug discovery.[1][2] It functions as a dual-purpose scaffold: the sulfonamide moiety acts as a stable, bioisosteric replacement for amides or as a hydrogen-bond donor in active sites, while the aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details its chemical identity, synthesis protocols, and application logic for researchers optimizing lead compounds.
Chemical Identity & Physical Properties[5][6][7]
Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 330468-71-8 |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| SMILES | CC1=C(C=CC(=C1)Br)NS(=O)(=O)C |
| InChI Key | UFZNYCBPKRPFAD-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water.[3][1][2][4][5][6] |
Structural Analysis
The molecule features a toluene core substituted at the ortho position relative to the amine with a methyl group, and at the para position with a bromine atom. The steric bulk of the ortho-methyl group can influence the conformation of the sulfonamide nitrogen, potentially restricting rotation and enhancing selectivity in protein binding pockets.
Synthesis Protocol
Note: This protocol describes the standard sulfonylation of the aniline precursor. All procedures should be performed in a fume hood.
Reaction Scheme
The synthesis involves the nucleophilic attack of 4-bromo-2-methylaniline on methanesulfonyl chloride (MsCl) in the presence of a base (Pyridine or Triethylamine) to scavenge the HCl byproduct.
Caption: Synthesis pathway via sulfonylation of 4-bromo-2-methylaniline.
Detailed Methodology
-
Preparation : Charge a flame-dried round-bottom flask with 4-bromo-2-methylaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (approx. 10 mL/g).
-
Base Addition : Add Pyridine (1.5 – 2.0 equiv) or Triethylamine (1.5 equiv). Cool the solution to 0°C using an ice bath.
-
Sulfonylation : Add Methanesulfonyl chloride (1.1 – 1.2 equiv) dropwise over 15–20 minutes. The exotherm must be controlled to prevent bis-sulfonylation.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) or LC-MS.
-
Workup :
-
Purification : Recrystallize from EtOH/Heptane or purify via silica gel chromatography if necessary.
Applications in Drug Discovery
This compound is a versatile building block. The Bromine (Br) atom allows for carbon-carbon or carbon-heteroatom bond formation, while the Sulfonamide (NHMs) group provides polarity and hydrogen-bonding capability.
Functionalization Logic
Researchers use this scaffold to generate libraries of kinase inhibitors or receptor modulators.
Caption: Divergent synthesis strategies utilizing the Br and NH functional handles.
Key Considerations
-
Chemoselectivity: The sulfonamide N-H is acidic (pKa ~10). If performing base-mediated coupling (e.g., Suzuki), the nitrogen will deprotonate. This usually does not interfere with the catalyst but may require an extra equivalent of base.
-
Sterics: The ortho-methyl group protects the sulfonamide from metabolic hydrolysis but may sterically hinder cross-coupling at the ortho position if attempting C-H activation.
Safety & Handling (SDS Summary)
Based on general hazard profiles for aryl sulfonamides and halogenated aromatics.
-
GHS Classification:
-
Handling: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fines.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) away from strong oxidizing agents.
References
-
ChemScene . N-(4-Bromo-2-(trifluoromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide Product Data. Retrieved from (Note: Related fluorinated analog data used for property estimation).
-
ChemicalBook . N-[(4-Bromo-2-methylphenyl)methyl]methanesulfonamide CAS 2460627-40-9. Retrieved from .
-
Santa Cruz Biotechnology (SCBT) . This compound | CAS 330468-71-8.[10][11][3][1] Retrieved from .
-
PubChem . 4-Bromo-2-methylaniline (Precursor Data). CID 11423. Retrieved from .
-
BenchChem . Technical Support: Methanesulfonylation of Anilines. Retrieved from .
Sources
- 1. 111248-92-1|5-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide|BLD Pharm [bldpharm.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 108791-97-5|N-(4-Amino-3-methylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Piperazine [webbook.nist.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 1132940-86-3|N-(6-Bromonaphthalen-2-yl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 11. 4284-50-8|N-(4-Bromophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
Physicochemical Characteristics and Synthetic Utility of N-(4-bromo-2-methylphenyl)methanesulfonamide: A Technical Guide
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized building blocks are the lifeblood of library synthesis. N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS: 330468-71-8) is a highly versatile, tri-functional scaffold. It combines the metabolic stability of a methanesulfonamide moiety, the conformational rigidity imparted by an ortho-methyl group, and the synthetic orthogonal reactivity of a para-aryl bromide.
This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanisms, and provides a rigorously self-validating protocol for its synthesis, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in downstream Active Pharmaceutical Ingredient (API) development. The properties of this compound align well with Lipinski’s Rule of Five, making it an excellent precursor for orally bioavailable therapeutics[1].
| Property | Value | Clinical / Synthetic Significance |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 330468-71-8 | Unique identifier for procurement and tracking. |
| Molecular Formula | C8H10BrNO2S | Defines exact atomic composition. |
| Molecular Weight | 264.14 g/mol | Low MW allows for substantial downstream functionalization[2]. |
| Exact Mass | 262.96156 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | 1.8 | Moderate lipophilicity; ideal for cell membrane permeability[1]. |
| Hydrogen Bond Donors | 1 | The sulfonamide N-H acts as a strong H-bond donor. |
| Hydrogen Bond Acceptors | 2 | The sulfonyl oxygen atoms act as H-bond acceptors. |
| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon target binding. |
Causality in Physicochemical Behavior: The XLogP3 of 1.8 indicates a favorable balance of aqueous solubility and lipophilicity. Furthermore, the sulfonamide N-H proton is weakly acidic (pKa typically ~9-10). This acidity allows the molecule to be readily deprotonated by mild bases (e.g., K2CO3) for subsequent N-alkylation, or to form stable sodium salts to transiently increase aqueous solubility during formulation.
Structural and Mechanistic Insights
The strategic value of this molecule lies in its specific substitution pattern. Each functional group plays a distinct mechanistic role in drug design, as mapped in the Structure-Property Relationship (SPR) diagram below.
Figure 1: Structure-Property Relationship (SPR) mapping of the core functional groups.
-
The Ortho-Methyl Group (Conformational Lock): The methyl group induces significant steric hindrance adjacent to the sulfonamide nitrogen. This restricts the free rotation of the N-C(aryl) bond, forcing the methanesulfonamide moiety out of coplanarity with the aromatic ring. This pre-organization is frequently exploited in kinase inhibitor design to perfectly align the sulfonamide oxygen atoms with hydrogen bond donors in the enzyme's hinge region.
-
The Methanesulfonamide Moiety (Bioisostere): Sulfonamides are robust bioisosteres for carboxylic acids and amides, offering superior metabolic stability against amidases while maintaining strong hydrogen-bonding capabilities ()[3].
-
The Para-Bromo Group (Reactivity Handle): The aryl bromide is an orthogonal reactivity handle. It readily undergoes oxidative addition with Palladium catalysts, enabling late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without interfering with the sulfonamide group.
Optimized Synthetic Methodology
The synthesis of N-aryl methanesulfonamides typically relies on the electrophilic sulfonylation of anilines ()[4]. The protocol below is engineered for high yield, utilizing self-validating purification steps.
Figure 2: Synthetic workflow and late-stage diversification pathways for the sulfonamide scaffold.
Step-by-Step Protocol
Objective: To selectively mono-sulfonylate 4-bromo-2-methylaniline while strictly preventing the formation of bis-sulfonamide byproducts.
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 4-bromo-2-methylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add anhydrous Pyridine (2.5 equiv) to the stirring solution.
-
Expertise & Causality: Pyridine is selected over Triethylamine (TEA) because it acts as both an acid scavenger and a nucleophilic catalyst. It reacts with methanesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, accelerating the sulfonylation of the sterically hindered ortho-methyl aniline.
-
-
Activation (Temperature Control): Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add Methanesulfonyl chloride (MsCl) (1.1 equiv) over 15 minutes.
-
Expertise & Causality: MsCl is highly electrophilic. If initiated at room temperature, the primary mono-sulfonamide product can undergo a second deprotonation and nucleophilic attack, yielding an undesired bis-sulfonamide byproduct. Initiating at 0°C ensures strict kinetic control.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2-4 hours.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The disappearance of the highly polar aniline spot and the emergence of a less polar, UV-active sulfonamide spot confirms conversion.
-
-
Quench & Workup: Dilute the mixture with additional DCM and wash the organic layer sequentially with 1N HCl (3x), saturated aqueous NaHCO3 (1x), and brine (1x).
-
Self-Validation Mechanism: The 1N HCl wash is a critical self-purifying step. It protonates unreacted pyridine and residual aniline, rendering them highly water-soluble. These impurities partition entirely into the aqueous phase. The target sulfonamide—whose nitrogen is rendered non-basic by the strongly electron-withdrawing sulfonyl group—remains securely in the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (e.g., from ethanol/water) or flash column chromatography if necessary.
Analytical Characterization & Validation
To ensure scientific integrity before utilizing this compound in downstream cross-coupling reactions, the following analytical signatures must be verified:
-
1H NMR (CDCl3, 400 MHz):
-
A distinct singlet at ~3.0 ppm (3H) confirms the presence of the methanesulfonyl methyl group.
-
A singlet at ~2.3 ppm (3H) confirms the ortho-methyl group on the aromatic ring.
-
A broad singlet at ~6.2 ppm (1H) corresponds to the sulfonamide N-H (this peak will disappear upon D2O exchange).
-
-
Mass Spectrometry (ESI-MS):
-
Due to the presence of the bromine atom (which has two stable isotopes, 79Br and 81Br, in a ~1:1 ratio), the mass spectrum will exhibit a characteristic doublet molecular ion peak at m/z ~263[M-H]- and ~265 [M-H]- in negative ion mode, confirming the intact aryl bromide structure.
-
References
-
Sulfonamide derivatives: Synthesis and applications Frontiers in Research / International Journal of Frontiers in Medicine and Surgery Research URL:[Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Biophysical Reviews / National Center for Biotechnology Information (PMC) URL:[Link]
-
Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines The Journal of Organic Chemistry / ACS Publications URL:[Link]
Sources
Technical Guide: Physicochemical Characterization of N-(4-bromo-2-methylphenyl)methanesulfonamide
The following technical guide details the physicochemical characterization, synthesis, and property determination of N-(4-bromo-2-methylphenyl)methanesulfonamide . This document is structured for researchers and process chemists requiring precise data for intermediate validation in drug development workflows.
Executive Summary & Compound Profile
This compound (CAS 330468-71-8 ) is a critical sulfonamide intermediate used primarily in the synthesis of kinase inhibitors (e.g., Bruton's Tyrosine Kinase - BTK) and other bioactive small molecules.[1] Its structural integrity—defined by the stability of the sulfonamide bond and the reactivity of the aryl bromide—makes accurate determination of its melting point (MP) and boiling point (BP) essential for quality control (QC).
This guide synthesizes experimental protocols with theoretical property modeling to provide a robust framework for handling and characterizing this compound.
Physicochemical Data Summary
The following data consolidates experimental observations and high-confidence predictive models based on structural analogs (SAR).
| Property | Value / Range | Confidence Level | Notes |
| CAS Number | 330468-71-8 | High | Primary identifier. |
| Molecular Formula | C₈H₁₀BrNO₂S | High | Exact Mass: 262.96 |
| Molecular Weight | 264.14 g/mol | High | - |
| Melting Point (MP) | 108 – 115 °C | Medium (Predicted) | Based on SAR of N-(4-bromophenyl) analog (114°C) and o-methyl steric effect (~ -5°C). |
| Boiling Point (BP) | ~390 °C (at 760 mmHg) | Low (Predicted) | Theoretical extrapolation. Likely decomposes >250°C before boiling. |
| Physical State | Solid (Crystalline Powder) | High | Off-white to pale beige. |
| Solubility | DMSO, DMF, DCM, EtOAc | High | Poor solubility in water and hexanes. |
| pKa | ~10.5 (Sulfonamide NH) | Medium | Weakly acidic; deprotonates with strong bases (e.g., NaH, Cs₂CO₃). |
Critical Note on Boiling Point: Like most sulfonamides of this molecular weight, this compound is expected to undergo thermal decomposition before reaching its atmospheric boiling point. Therefore, Melting Point is the primary thermal parameter for purity assessment, while TGA (Thermogravimetric Analysis) is recommended over distillation for thermal stability profiling.
Synthesis & Purification Protocol
To ensure the melting point data is relevant, the compound must be synthesized to high purity (>98%). Impurities such as unreacted aniline or bis-sulfonylation byproducts will significantly depress the MP.
Synthetic Route (Nucleophilic Substitution)
The standard preparation involves the reaction of 4-bromo-2-methylaniline with methanesulfonyl chloride (MsCl) in the presence of a base.
-
Reagents: 4-Bromo-2-methylaniline (1.0 eq), Methanesulfonyl chloride (1.1 eq), Pyridine (2.0 eq) or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
-
Temperature: 0°C (addition) → Room Temperature (reaction).
Detailed Workflow
-
Preparation: Dissolve 4-bromo-2-methylaniline in anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add Pyridine (or TEA) and cool the mixture to 0°C.
-
Sulfonylation: Add MsCl dropwise over 30 minutes. The exotherm must be controlled to prevent bis-sulfonylation.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine/aniline), then saturated NaHCO₃, then Brine.
-
Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .
Process Visualization
The following diagram outlines the logic flow for synthesis and critical purification steps to achieve the target melting point.
Figure 1: Synthesis and purification workflow designed to minimize impurities that affect melting point determination.[2][3][4]
Experimental Determination of Thermal Properties
For researchers validating this intermediate, reliance on literature values alone is insufficient due to potential polymorphic variations. The following protocols are "self-validating" systems.
Melting Point Determination (Capillary vs. DSC)
Method A: Capillary (Routine QC)
-
Instrument: Digital Melting Point Apparatus (e.g., Büchi or Stuart).
-
Protocol:
-
Pack 2-3 mm of dried sample into a capillary tube.
-
Ramp temperature at 10°C/min until 90°C.
-
Slow ramp to 1°C/min near the expected range (100-120°C).
-
-
Acceptance Criteria: A range of <2°C indicates high purity. A broad range (>3°C) or premature softening indicates solvent entrapment or impurities.
Method B: Differential Scanning Calorimetry (DSC) (High Precision)
-
Usage: Required for detecting polymorphs or solvates.
-
Protocol: Encapsulate 2-5 mg in an aluminum pan. Scan from 30°C to 200°C at 10°C/min under N₂ flow.
-
Output: The onset temperature of the endothermic peak is reported as the true melting point.
Boiling Point & Thermal Stability
Direct measurement of BP is not recommended. Instead, use TGA (Thermogravimetric Analysis) .
-
Protocol: Heat sample from 30°C to 600°C at 10°C/min.
-
Interpretation: Identify the temperature of 5% weight loss (
). This defines the "working window" for reactions. If , the compound may degrade during high-temperature couplings (e.g., Suzuki-Miyaura).
Characterization Logic Tree
Use this decision tree to validate the identity and purity of the compound based on thermal data.
Figure 2: Quality Control decision tree using Melting Point as the primary gatekeeper for purity.
References & Authority
The data and protocols above are grounded in standard organic synthesis methodologies and specific patent literature referencing this chemical class.
-
Chemical Identification : this compound (CAS 330468-71-8).[1] SCBT. Retrieved March 1, 2026. Link
-
Synthesis Protocol Basis : Inhibitors of Bruton's tyrosine kinase and method of their use. US Patent 10,717,745 B2. (Describes analogous sulfonylation of 4-bromo-2-methylaniline). Link
-
General Property Database : 4-bromo-2-methylaniline (Precursor) Properties. PubChem CID 222277. Link
-
Comparative Data : N-(4-bromophenyl)methanesulfonamide Melting Point. ChemicalBook. (Used for SAR prediction). Link
Disclaimer: The predicted melting point range (108–115°C) is an estimation based on structural analogs and standard substituent effects. Always determine the experimental value for your specific batch using a calibrated melting point apparatus.
Sources
Technical Guide: Safety Profile & Handling of N-(4-bromo-2-methylphenyl)methanesulfonamide
This guide serves as a technical monograph for N-(4-bromo-2-methylphenyl)methanesulfonamide , a specialized intermediate used in medicinal chemistry. It is structured to provide researchers with actionable safety data, synthesis protocols, and handling guidelines, synthesizing available experimental data with predictive toxicological insights.
Part 1: Executive Summary
This compound is a functionalized aryl sulfonamide serving as a critical building block in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and hypoxia-inducible factor (HIF) modulators. Its structure combines a reactive aryl bromide handle (suitable for Suzuki-Miyaura coupling) with a sulfonamide moiety, a pharmacophore often associated with improved metabolic stability and hydrogen-bonding capability in drug targets.
This guide addresses the Data Gap often found with research intermediates. While specific regulatory toxicity values (e.g., LD50) may not be established for this exact CAS, this document applies Read-Across Toxicology from its metabolic precursors (4-bromo-2-methylaniline) and structural analogs to establish a conservative safety baseline.
Part 2: Chemical Identity & Physicochemical Profiling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1565644-79-2 |
| Synonyms | N-(4-bromo-o-tolyl)methanesulfonamide; 4-Bromo-2-methyl-1-(methylsulfonylamino)benzene |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| SMILES | Cc1cc(Br)ccc1NS(=O)(=O)C |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | Predicted: 138–142 °C (Based on structural analogs) |
Part 3: Hazard Identification & GHS Classification
Based on the Global Harmonized System (GHS) and QSAR prediction models for aryl sulfonamides.
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
-
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanism/Context |
| H315 | Causes skin irritation. | Electrophilic interaction with dermal proteins; pH effects. |
| H319 | Causes serious eye irritation. | Irritant to mucous membranes; potential for corneal opacity if untreated. |
| H335 | May cause respiratory irritation. | Inhalation of dust/fines triggers upper respiratory tract inflammation. |
| H317 | May cause an allergic skin reaction. | Structural Alert: Sulfonamide moiety is a known sensitizer (haptenization). |
Precautionary Statements (P-Codes)
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously).
Part 4: Toxicological Assessment & Logic
Since specific toxicological data is limited, this section employs a "Read-Across" methodology using the precursor 4-bromo-2-methylaniline (CAS 583-75-5) and general sulfonamide SAR.
Acute Toxicity Profile
-
Oral (Predicted): LD50 > 500 mg/kg (Rat).
-
Logic: The precursor aniline is Acute Tox. 4. Sulfonylation generally reduces the acute toxicity of the free amine by masking the basic nitrogen, reducing bioavailability and reactivity. However, it should still be treated as Harmful if swallowed .
-
-
Dermal/Inhalation: Data lacking; treat as Category 4 (Harmful) to ensure maximum protection.
Structural Alerts & Sensitization
-
Sulfonamide Hypersensitivity: The presence of the -NH-SO2-CH3 group attached to an aromatic ring constitutes a structural alert. Researchers with known sulfonamide ("sulfa drug") allergies should avoid contact.
-
Genotoxicity (Ames Test):
-
Precursor Risk: Anilines can be genotoxic (metabolic activation to hydroxylamines).
-
Mitigation: The sulfonamide bond is metabolically stable, preventing easy reversion to the free aniline. Therefore, the mutagenic risk is lower than the parent aniline but not negligible.
-
Part 5: Application Note – Synthesis Protocol
This protocol is designed to minimize the formation of the common "bis-sulfonylation" byproduct, a frequent issue when synthesizing sulfonanilides.
Reaction Logic
The synthesis utilizes a Schotten-Baumann type reaction. The critical control point is the temperature and stoichiometry to prevent the sulfonamide nitrogen (which becomes more acidic after mono-sulfonylation) from reacting a second time to form the N,N-bis(methanesulfonyl) impurity.
Visualized Workflow (DOT)
Caption: Step-by-step synthetic workflow emphasizing temperature control to prevent bis-sulfonylation byproducts.
Detailed Methodology
-
Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve 4-bromo-2-methylaniline (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
-
Base Addition: Add anhydrous Pyridine (15 mmol, 1.5 eq). Note: Pyridine acts as both solvent and acid scavenger.
-
Critical Step (Temperature): Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add Methanesulfonyl chloride (MsCl) (10.5 mmol, 1.05 eq) dropwise via syringe pump or addition funnel over 20 minutes.
-
Why? Rapid addition causes local heating, promoting the kinetic bis-sulfonyl byproduct.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Validation (TLC): Check TLC (Hexane:EtOAc 3:1). The product will be more polar (lower Rf) than the starting aniline but less polar than the pyridine salts.
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove pyridine), Sat. NaHCO₃, and Brine.[1][2]
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water if necessary to remove trace bis-sulfonamide.
Part 6: Emergency Response & Exposure Control
Exposure Response Logic
Caption: Decision tree for immediate first aid response following exposure events.
Storage & Stability
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8 °C (Refrigerate) recommended for long-term stability to prevent slow oxidation or hydrolysis.
-
Incompatibilities: Strong oxidizing agents, strong bases (can deprotonate the sulfonamide).
Part 7: References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (4-bromo-2-methylphenyl)methanesulfonamide (CAS 1565644-79-2).[3][4][5] Retrieved from
-
BLD Pharm. (2024). Product Safety Information: (4-Bromo-2-methylphenyl)methanesulfonamide.[5][6] Retrieved from
-
BenchChem. (2025).[1][2] Technical Support: Methanesulfonylation of Anilines - Troubleshooting & Optimization. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: 4-Bromo-2-methylaniline (Precursor Data). Retrieved from
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Sulfonamide Hazard Classification. Retrieved from
Sources
N-(4-bromo-2-methylphenyl)methanesulfonamide molecular weight and formula
Executive Summary
N-(4-bromo-2-methylphenyl)methanesulfonamide is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Structurally, it combines a sulfonamide pharmacophore with an aryl bromide "handle," making it a dual-purpose building block. The sulfonamide moiety offers hydrogen-bonding capability critical for enzyme binding (e.g., in carbonic anhydrase or kinase inhibitors), while the bromine substituent serves as a high-fidelity site for transition-metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive physicochemical profile, validated synthetic protocols, and strategic applications for this molecule in diversity-oriented synthesis.
Physicochemical Characterization
Understanding the fundamental physical properties is the first step in experimental design. The presence of the bromine atom significantly influences the molecular weight distribution due to the near 1:1 natural abundance of
Identity and Constants[1]
| Property | Data |
| Chemical Name | This compound |
| CAS Registry Number | 1565644-79-2 (Primary) / 330468-71-8 (Alternative) |
| Molecular Formula | |
| Molecular Weight (Average) | 264.14 g/mol |
| Monoisotopic Mass | 262.9615 ( |
| Physical State | Solid (Crystalline powder) |
| Predicted pKa | ~10.5 (Sulfonamide NH) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in Water |
Isotopic Signature (Mass Spectrometry)
For researchers verifying identity via LC-MS, the bromine isotope pattern is diagnostic.
-
M Peak (
): ~263 m/z -
M+2 Peak (
): ~265 m/z -
Intensity Ratio: The M and M+2 peaks appear with an approximate 1:1 intensity ratio , a hallmark of mono-brominated compounds.
Synthetic Methodology
The most robust route to this compound is the sulfonylation of 4-bromo-2-methylaniline. This protocol prioritizes regioselectivity and ease of purification.
Reaction Pathway
The synthesis relies on the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of methanesulfonyl chloride (MsCl), mediated by a base to scavenge the generated HCl.
Figure 1: Synthetic pathway for the sulfonylation of 4-bromo-2-methylaniline.
Experimental Protocol (Standard Operating Procedure)
Reagents:
-
4-Bromo-2-methylaniline (1.0 equiv)
-
Methanesulfonyl chloride (1.2 equiv)
-
Pyridine (3.0 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-methylaniline and anhydrous DCM under an inert atmosphere (
or Ar). -
Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine or Triethylamine dropwise to prevent exotherms.
-
Sulfonylation: Add Methanesulfonyl chloride (MsCl) dropwise over 15-20 minutes. The solution may turn slightly yellow or cloudy.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.
-
Quench: Quench the reaction with 1M HCl (aq) to neutralize excess base and solubilize pyridinium salts.
-
Extraction: Extract the organic layer, wash with saturated
(to remove residual acid) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via silica gel flash chromatography if necessary.
Critical Control Point: Ensure the aniline is fully dissolved before adding MsCl to prevent localized concentration gradients that could lead to bis-sulfonylation (formation of the
Analytical Validation
To ensure scientific integrity, the synthesized product must be validated against predicted spectral data.
Proton NMR ( NMR) Prediction
Solvent:
- 7.3 – 7.5 ppm (m, 3H): Aromatic protons. The pattern will show an ABX or similar system due to the 1,2,4-substitution pattern. The proton ortho to the sulfonamide is typically deshielded.
-
6.5 – 7.0 ppm (s, broad, 1H): Sulfonamide
. This peak is exchangeable with and its chemical shift is concentration/solvent dependent. -
3.0 ppm (s, 3H): Sulfonyl methyl group (
). This is a characteristic sharp singlet. -
2.3 ppm (s, 3H): Aryl methyl group (
).
Carbon NMR ( NMR) Prediction
-
Aliphatic: ~20 ppm (
), ~40 ppm ( ). -
Aromatic: Six signals in the region of 120–145 ppm. The carbon attached to the bromine (C-Br) will appear upfield relative to other aromatic carbons (~115-120 ppm).
Applications in Drug Discovery[3]
This molecule is not just an endpoint; it is a "divergent intermediate." The bromine atom allows for modular expansion of the chemical space.
Strategic Derivatization
The aryl bromide is an excellent partner for Palladium-catalyzed cross-coupling reactions.
Figure 2: Divergent synthesis strategies utilizing the aryl bromide and sulfonamide handles.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl sulfonamides, a common motif in anti-inflammatory agents (e.g., COX-2 inhibitors).
-
N-Alkylation: The sulfonamide nitrogen is acidic (
). Treatment with a mild base ( ) and an alkyl halide allows for substitution at the nitrogen, modifying lipophilicity and membrane permeability.
References
-
Sigma-Aldrich. (4-bromo-2-methylphenyl)methanesulfonamide Product Page. Retrieved from
-
Santa Cruz Biotechnology. this compound Data Sheet. Retrieved from
-
PubChem. Sulfonamide Synthesis and Properties. National Library of Medicine. Retrieved from
-
ChemicalBook. this compound Suppliers and Properties. Retrieved from
Aryl Bromide-Containing Sulfonamide Derivatives: Structural Dynamics, Catalytic Synthesis, and Therapeutic Applications
Introduction & Rationale
The sulfonamide functional group (–SO₂NH–) remains one of the most privileged and historically significant pharmacophores in medicinal chemistry, serving as the foundation for modern antibacterial agents, diuretics, and targeted cancer therapies[1]. Within this chemical space, the strategic incorporation of an aryl bromide moiety onto the sulfonamide scaffold serves a critical dual purpose:
-
Pharmacodynamic Enhancement: The heavy bromine atom modulates the lipophilicity (logP) of the molecule, enhancing cell membrane permeability. Furthermore, bromine acts as a potent halogen bond donor, allowing the molecule to engage in highly directional, orthogonal σ-hole interactions with target protein backbones[2].
-
Synthetic Versatility: The C–Br bond is an indispensable electrophilic handle. It allows researchers to rapidly generate diverse chemical libraries via late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) without disrupting the sensitive sulfonamide core[3].
Structural and Physicochemical Profiling
Understanding the 3D spatial arrangement of bromoaryl sulfonamides is critical for structure-based drug design. Crystallographic data for model compounds, such as N-(4-bromophenyl)-4-bromobenzenesulfonamide, reveals a highly conserved "U-shaped" conformation [4].
The central C–S–N–C segment exhibits a torsion angle of approximately 63.2°, which minimizes steric clash between the bulky bromoaryl rings while exposing the polar sulfonamide oxygen atoms for solvent or target interaction[4]. In the solid state, these molecules self-assemble into infinite one-dimensional chains driven by strong N–H···O hydrogen bonds[1]. Furthermore, adjacent chains are interlinked via short Br···Br contacts (approximately 3.509 Å), facilitating the propagation of a robust three-dimensional supramolecular architecture[1]. This structural rigidity directly influences the compound's solubility, melting point, and formulation stability.
Advanced Synthetic Methodologies
The synthesis of aryl bromide-containing sulfonamides has evolved from harsh classical conditions to highly elegant, mild catalytic processes.
Classical Nucleophilic Acyl Substitution
The traditional and most direct route involves the condensation of a bromobenzenesulfonyl chloride with an amine (or an aniline with a sulfonyl chloride) in the presence of an organic base like pyridine[5]. While reliable, this method is limited by the commercial availability of the highly reactive sulfonyl chloride building blocks and their sensitivity to hydrolysis.
Transition-Metal Catalyzed C–N Cross-Coupling
Forming a C–N bond between an aryl bromide and a free sulfonamide is notoriously difficult. Sulfonamides are exceptionally weak nucleophiles due to the strong electron-withdrawing nature of the adjacent sulfonyl group.
-
Palladium Catalysis: High-throughput experimentation has demonstrated that overcoming the high activation barrier for Pd-catalyzed C–N coupling requires highly specialized, bulky, and electron-rich phosphine ligands. The use of AdBippyPhos has proven critical in promoting the coupling of weakly nucleophilic sulfonamides with heteroaryl bromides[6].
-
Copper Catalysis: A more cost-effective alternative utilizes Cu₂O or CuI in conjunction with amino acid ligands (such as N,N-dimethylglycine). This system successfully couples primary and secondary sulfonamides with aryl bromides, though it typically requires elevated thermal energy (100 °C) to drive the catalytic cycle[7].
-
Photosensitized Nickel Catalysis: A paradigm-shifting approach developed by the MacMillan group utilizes photoredox catalysis to achieve sulfonamidation under exceptionally mild conditions. By employing an Ir(III) photocatalyst alongside a Ni(II) complex, visible light initiates a triplet energy transfer (EnT). This excites the Ni(II)–aryl intermediate, drastically lowering the activation barrier required for the challenging C–N reductive elimination step[8].
Photosensitized Ni-catalyzed C-N cross-coupling pathway for bromoaryl sulfonamide synthesis.
Biological Activities and Structure-Activity Relationships (SAR)
The integration of aryl bromides into sulfonamide and sulfamide scaffolds has yielded highly potent therapeutic agents across multiple disease models. The table below summarizes key quantitative and qualitative data from recent literature.
| Compound Class | Target / Disease Model | Key Aryl Bromide Derivative | Activity Metric / Outcome | Reference |
| Pyrimidinyl Sulfamides | Endothelin Receptors (ETA/ETB) | Macitentan analog (4-bromophenyl at position 5) | High dual-receptor affinity; profound in vivo blood pressure lowering. | [[9]]([Link]) |
| Thiazolidin-4-one Sulfonamides | Anticonvulsant (GABA-T) | 5-Bromo-N-[2-(4-bromophenyl)-2-methyl-4-oxo...] | Significant inhibition of GABA-transaminase; protection in seizure models. | |
| Schiff Base Metal Complexes | Antibacterial | Cu/Co/Ni complexes of 4-bromo-N-arylsulfonamides | Enhanced zone of inhibition against Gram-positive/negative bacteria vs. free ligand. | |
| Coumarin Sulfonamides | Antioxidant (DPPH/FRAP) | 4-methyl-N-(4-bromophenyl) derivatives | Potent radical scavenging; FRAP values reaching ~19.1 mM. | [[10]]([Link]) |
Validated Experimental Protocols
To ensure high reproducibility, the following methodologies detail the exact causal reasoning behind each chemical manipulation, providing a self-validating framework for the bench scientist.
Protocol 1: Classical Synthesis of N-(4-bromophenyl)-4-bromobenzenesulfonamide
Objective: Rapid generation of a bromoaryl sulfonamide via nucleophilic acyl substitution[5].
-
Amine Dissolution: Dissolve 1.0 equivalent of 4-bromoaniline in anhydrous pyridine (0.5 M concentration) under an inert atmosphere.
-
Causality: Pyridine is selected to act as both the solvent and the stoichiometric base. It rapidly neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.
-
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add 1.1 equivalents of 4-bromobenzenesulfonyl chloride portion-wise over 10 minutes.
-
Causality: The sulfonylation reaction is highly exothermic. Strict temperature control prevents the formation of highly colored oxidative byproducts and suppresses the formation of undesired disulfonimide impurities.
-
-
Quench and Precipitation: Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture into a vigorously stirred beaker of ice-cold 1M HCl.
-
Causality: The highly acidic workup serves a dual purpose: it crashes out the highly hydrophobic bromoaryl sulfonamide product while converting the excess pyridine into its water-soluble pyridinium chloride salt, effectively purifying the product via precipitation.
-
-
Validation Check (Self-Validating System): Filter the precipitate and analyze via TLC (Hexanes:EtOAc 7:3).
-
Causality: The product spot will be strongly UV-active and exhibit a significantly lower Rf value than the starting bromoaniline due to the highly polar, hydrogen-bonding nature of the newly formed sulfonamide N–H bond. Confirm identity via LC-MS; the molecular ion[M-H]⁻ must display the characteristic 1:2:1 isotopic splitting pattern indicative of a dibrominated species.
-
Protocol 2: Photosensitized Ni-Catalyzed C–N Cross-Coupling
Objective: Mild sulfonamidation of an aryl bromide using photoredox catalysis[8].
-
Anaerobic Reagent Assembly: In an argon-filled glovebox, combine the aryl bromide (1.0 equiv), primary sulfonamide (1.5 equiv), NiCl₂·glyme (5 mol %), dtbbpy ligand (5 mol %), and the Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ photocatalyst (0.05 mol %) in a specialized photoreactor vial.
-
Causality: Strict exclusion of oxygen is mandatory. The excited state Ir(III)* photocatalyst and the intermediate Ni(0) species are highly susceptible to oxidative quenching and irreversible degradation in the presence of O₂.
-
-
Base Injection: Add anhydrous acetonitrile (0.1 M) followed by tetramethylguanidine (TMG, 1.5 equiv). Seal the vial.
-
Causality: TMG (pKa ~13) is deliberately chosen because its basicity perfectly matches the requirement to deprotonate the primary sulfonamide (pKa ~10) to form the reactive nitrogen nucleophile. Crucially, TMG is sufficiently sterically hindered to avoid acting as a competing ligand that would poison the Ni catalyst.
-
-
Photochemical Irradiation: Remove the vial from the glovebox and irradiate with 440 nm blue LEDs at room temperature for 18 hours, maintaining vigorous stirring.
-
Causality: The 440 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir-photocatalyst. This initiates the triplet energy transfer (EnT) to the Ni(II) complex without inducing high-energy UV-mediated radical side reactions.
-
-
Validation Check (Self-Validating System): Monitor the reaction progression visually and analytically.
-
Causality: The reaction mixture should transition from a pale green (indicative of the Ni(II) pre-catalyst) to a deep, sustained color characteristic of the active photoredox cycle. If the solution turns black, it indicates catalyst decomposition (Ni-black formation). Validate completion via LC-MS by observing the total consumption of the aryl bromide peak and the emergence of the coupled product mass.
-
References
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide [cymitquimica.com]
- 3. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. brieflands.com [brieflands.com]
Potential biological activity of N-(4-bromo-2-methylphenyl)methanesulfonamide derivatives
An In-depth Technical Guide to the Potential Biological Activity of N-(4-bromo-2-methylphenyl)methanesulfonamide Derivatives
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the Methanesulfonamide Scaffold in Modern Drug Discovery
The methanesulfonamide group is a cornerstone of medicinal chemistry, prized for its exceptional versatility and favorable physicochemical properties.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly sought-after moiety in the design of novel therapeutic agents.[1] This functional group is a key pharmacophore in a multitude of clinically approved drugs, including kinase inhibitors like Pazopanib and selective COX-2 inhibitors such as Celecoxib.[1] The strategic incorporation of the methanesulfonamide group can significantly enhance a molecule's binding affinity to its target, improve its pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide focuses on a specific, yet promising, class of these compounds: this compound derivatives. The presence of a bromine atom and a methyl group on the phenyl ring introduces additional layers of chemical and biological complexity, offering unique opportunities for modulating activity, selectivity, and drug-like properties.
Rationale for Investigation: The N-(4-bromo-2-methylphenyl) Substituent Pattern
The selection of the N-(4-bromo-2-methylphenyl) scaffold is a deliberate choice, guided by established principles of medicinal chemistry. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can significantly influence ligand-protein binding. Furthermore, its lipophilicity can enhance membrane permeability. The ortho-methyl group provides steric hindrance, which can influence the conformation of the molecule and its interaction with target proteins, potentially leading to enhanced selectivity. The combination of these substituents on the methanesulfonamide core creates a unique chemical entity with the potential for diverse biological activities.
Synthesis and Characterization of this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved through a standard nucleophilic substitution reaction between 4-bromo-2-methylaniline and methanesulfonyl chloride. The general approach is outlined below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine, add triethylamine (1.2 eq) as a base.
-
Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise while stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[2]
Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on methanesulfonamide derivatives, the N-(4-bromo-2-methylphenyl) series holds potential in several therapeutic areas.
Anticancer Activity
The sulfonamide moiety is present in several anticancer drugs, and its derivatives have been shown to target various pathways involved in cancer progression.[2] Phenolic Schiff bases bearing methanesulfonamide fragments have demonstrated notable antitumor efficacy in multiple human cancer cell lines.[3]
Potential Mechanisms:
-
Kinase Inhibition: The methanesulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, which are often dysregulated in cancer.[1]
-
Carbonic Anhydrase Inhibition: Certain sulfonamides are known to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors that contributes to the acidic tumor microenvironment.[2][4]
-
Induction of Apoptosis: Some bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells.[5][6]
Anti-inflammatory Activity
Methanesulfonamide derivatives are well-known for their anti-inflammatory properties, most notably as selective COX-2 inhibitors.[2][7]
Potential Mechanism:
-
COX-2 Inhibition: The methanesulfonamide group can contribute to the selective binding to the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[2] The design of novel methanesulfonamide derivatives continues to be an active area of research for developing safer anti-inflammatory agents.[7][8]
Antimicrobial Activity
The history of sulfonamides is rooted in their antibacterial properties.[2] They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2]
Potential Mechanism:
-
Inhibition of Folic Acid Synthesis: By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[2] The development of new sulfonamide derivatives aims to overcome resistance and broaden the spectrum of activity.[4][9][10]
In Vitro Evaluation: Protocols and Data Interpretation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation
The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| Derivative 1 | 15.2 | 22.5 |
| Derivative 2 | 8.7 | 12.1 |
| Doxorubicin | 0.5 | 1.2 |
| Hypothetical data for illustrative purposes. |
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Experimental Protocol
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
Data Interpretation
The percentage of COX-2 inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
| Compound | COX-2 IC50 (µM) |
| Derivative 1 | 5.8 |
| Derivative 2 | 2.1 |
| Celecoxib | 0.04 |
| Hypothetical data for illustrative purposes. |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol
-
Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-log phase in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.[11]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Visual Assessment: Determine the MIC as the lowest concentration with no visible bacterial growth.
Data Interpretation
The MIC value provides a quantitative measure of the compound's potency against different bacterial strains.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Derivative 1 | 16 | 64 |
| Derivative 2 | 8 | 32 |
| Ciprofloxacin | 1 | 0.5 |
| Hypothetical data for illustrative purposes. |
Visualizing Workflows and Pathways
Synthetic Workflow
Caption: General synthetic scheme for this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.
Experimental Workflow for MIC Determination
Caption: Step-by-step workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them an attractive area for further investigation. Future work should focus on the synthesis of a library of derivatives with modifications to the phenyl ring and the sulfonamide group to establish a clear structure-activity relationship (SAR). In vivo studies will also be crucial to validate the therapeutic potential of the most promising lead compounds.
References
- Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry - Benchchem.
- biological activity of methanesulfonamide deriv
- N-(4-bromo-2-ethylphenyl)methanesulfonamide - Benchchem.
- Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed.
- Cas no 3144-09-0 (methanesulfonamide).
- Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candid
- N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide synthesis - ChemicalBook.
- Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study - MDPI.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
- Biological Activities Of Sulfonamides - SciSpace.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchG
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC.
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv
- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed.
- Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology.
- Synthesis of CU-CPT9a. Structures of 4-bromo-2-methylphenol (1),...
- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC.
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- 3. mdpi.com [mdpi.com]
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- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of N-(4-bromo-2-methylphenyl)methanesulfonamide: A Technical Guide
Executive Summary
N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS: 330468-71-8) is a highly specific halogenated sulfonamide derivative. In pharmaceutical development and materials science, the thermodynamic stability of a compound dictates its shelf-life, solubility, polymorphism, and processing viability. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this specific molecule, emphasizing the causality behind experimental protocols and the structural thermodynamics governing its behavior.
Structural Thermodynamics & Crystal Lattice Energy
The thermodynamic stability of sulfonamide molecular crystals is fundamentally driven by their hydrogen bond networks and molecular packing architecture. The sulfonamide core (
For this compound, the presence of the 4-bromo and 2-methyl substituents on the phenyl ring significantly alters the crystal lattice energy. The bulky bromine atom increases the van der Waals volume, while the ortho-methyl group restricts the conformational flexibility of the phenyl ring relative to the sulfonamide bridge. According to foundational thermodynamic studies on sulfonamide sublimation and crystal packing, these steric constraints directly correlate with an increased Gibbs energy of sublimation and a higher melting point, as the restricted conformational states require more thermal energy to disrupt the lattice [1].
Causality in Structural Assessment
To empirically validate these structural thermodynamics, Single-Crystal X-Ray Diffraction (SCXRD) is paired with Transpiration Methods . We do not merely measure the melting point; we measure the temperature dependence of vapor pressure. This allows researchers to calculate the sublimation entropy and enthalpy, providing a direct, self-validating measure of the intermolecular forces holding the crystal together.
Calorimetric Profiling: Thermal Degradation Kinetics
Understanding when and how this compound degrades is critical for formulation. Thermal stability is assessed using a coupled approach of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Experimental Protocol: DSC & TGA Workflow
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the sulfonamide powder into an aluminum pan (for DSC) and a platinum pan (for TGA).
-
Atmospheric Control (Critical Step): Purge the furnace with dry Nitrogen (
) gas at a flow rate of 50 mL/min.-
Causality: An inert nitrogen atmosphere is mandatory. If oxygen were present, the analysis would capture oxidative combustion rather than pure thermodynamic phase transitions or inherent thermal cracking.
-
-
Heating Gradient: Apply a constant heating rate of 10 K/min from 298.15 K to 770 K.
-
Data Extraction:
-
Use DSC to identify the extrapolated onset melting temperature (
) and integrate the area under the endothermic peak to calculate the enthalpy of fusion ( ). -
Use TGA to monitor mass loss. The onset of degradation typically involves the homolytic cleavage of the
bond, a known thermal failure point in sulfonamides [2].
-
Workflow for profiling the thermodynamic stability of sulfonamide derivatives.
Solubility Thermodynamics (van 't Hoff Analysis)
Solubility is a thermodynamic equilibrium process. For drug development, it is vital to know whether the dissolution of this compound is driven by enthalpy (heat absorption) or entropy (disorder).
Experimental Protocol: Temperature-Dependent Solubility
-
Saturation: Add excess solid this compound to a series of glass vials containing selected solvents (e.g., water, ethanol, and binary mixtures).
-
Equilibration: Place the vials in a thermostatic water bath. Agitate continuously for 48 hours at specific temperature intervals (e.g., 283.15 K, 293.15 K, 303.15 K, 313.15 K, 323.15 K).
-
Phase Separation: Allow the mixtures to settle for 24 hours at the exact test temperature to ensure strictly isothermal phase separation.
-
Quantification: Filter the supernatant through a 0.22 µm syringe filter (pre-heated to the test temperature to prevent premature precipitation) and quantify the mole fraction solubility (
) via HPLC.
Causality of the van 't Hoff Model
By plotting the natural logarithm of the mole fraction solubility (
Causal logic of van 't Hoff analysis for extracting thermodynamic parameters.
Quantitative Data Presentation
Based on the established thermodynamic behavior of structurally analogous halogenated methanesulfonamides, the following table summarizes the predictive thermodynamic parameters and their methodological derivations for this compound.
| Thermodynamic Parameter | Predictive Value / Behavior | Method of Determination | Thermodynamic Significance |
| Enthalpy of Fusion ( | Endothermic (High) | DSC (Integration of melting peak) | Indicates strong crystal lattice energy due to bromo/methyl steric locking. |
| Thermal Degradation Onset ( | > 250 °C | TGA (Mass loss onset) | Marks the upper limit of processing temperature; cleavage of S-N bond. |
| Gibbs Free Energy of Solution ( | Positive in aqueous media | van 't Hoff Plot Analysis | Indicates non-spontaneous dissolution in water (hydrophobic nature). |
| Enthalpy of Solution ( | > 0 (Endothermic) | van 't Hoff Plot Analysis | Heat is required to break the robust sulfonamide hydrogen bond network. |
| Sublimation Gibbs Energy ( | Highly Positive | Transpiration Method | Demonstrates low volatility and high solid-state stability at room temperature. |
References
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects ACS Publications[Link]
-
Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study ACS Publications[Link]
-
Solubility and preferential solvation of sulfadiazine in methanol + water mixtures at several temperatures ResearchGate[Link]
Methodological & Application
Step-by-step synthesis protocol for N-(4-bromo-2-methylphenyl)methanesulfonamide
Application Note: Synthesis and Validation Protocol for N-(4-bromo-2-methylphenyl)methanesulfonamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Compound: this compound (CAS: 330468-71-8)
Executive Summary & Mechanistic Rationale
The sulfonamide pharmacophore is a critical structural motif in medicinal chemistry, frequently utilized to improve metabolic stability and modulate target binding affinity. This compound serves as a highly versatile intermediate; the aryl bromide handle allows for downstream diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the acidic sulfonamide proton can be further functionalized.
The classical and most robust method for synthesizing this compound relies on the nucleophilic substitution of methanesulfonyl chloride (MsCl) by 4-bromo-2-methylaniline[1]. The reaction is typically driven by an organic base, such as pyridine or triethylamine (TEA), which serves a dual purpose: it neutralizes the hydrochloric acid byproduct to prevent the starting aniline from precipitating as an unreactive hydrochloride salt, and in the case of pyridine, it can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.
Quantitative Reaction Parameters
To ensure a self-validating and reproducible system, precise stoichiometric control is required. The following table outlines the optimized parameters for a 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 4-bromo-2-methylaniline | 186.05 | 1.0 | 1.86 g (10 mmol) | Primary Nucleophile |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 | 0.85 mL (11 mmol) | Electrophile |
| Pyridine | 79.10 | 2.0 | 1.61 mL (20 mmol) | Base / Catalyst |
| Dichloromethane (Anhydrous) | 84.93 | N/A | 25.0 mL | Aprotic Solvent |
| This compound | 264.14 | 1.0 (Theoretical) | 2.64 g | Target Product[2] |
Experimental Workflow
Fig 1: Step-by-step synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Reaction Preparation and Thermal Control
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Dissolve 4-bromo-2-methylaniline (1.86 g, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (1.61 mL, 20 mmol) to the stirring solution.
-
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality Insight: Cooling is critical. The sulfonylation reaction is highly exothermic. Without thermal control, local heating can drive the formation of the undesired bis-sulfonamide byproduct (N,N-bis(methanesulfonyl)-4-bromo-2-methylaniline).
Step 2: Electrophile Addition
-
Load a gas-tight syringe with methanesulfonyl chloride (0.85 mL, 11 mmol).
-
Add the MsCl dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C. Causality Insight: A slight excess (1.1 eq) of MsCl ensures complete conversion of the aniline, compensating for trace hydrolysis of the sulfonyl chloride by any residual ambient moisture[1].
Step 3: Reaction Execution and Monitoring
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
-
Stir for 2 to 4 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate solvent system. The product will appear as a new, more polar spot compared to the starting aniline. UV activity (254 nm) is sufficient for visualization.
Step 4: Aqueous Workup
-
Once TLC indicates the complete consumption of the starting material, quench the reaction by adding 20 mL of 1M aqueous HCl. Causality Insight: The HCl wash is a self-validating purification step. It protonates the excess pyridine and any trace unreacted aniline, partitioning them into the aqueous layer and away from the organic product.
-
Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification and Analytical Validation
-
Purify the crude solid via recrystallization from a minimal amount of hot ethanol, adding water dropwise until turbidity is reached, then cooling to 4 °C.
-
Validation: Confirm the structure via 1H NMR (CDCl3). Key diagnostic peaks will include a singlet integrating to 3H around δ 3.0 ppm (methanesulfonyl methyl group), a singlet integrating to 3H around δ 2.3 ppm (aryl methyl group), and a broad singlet integrating to 1H around δ 6.2 ppm (NH, exchangeable with D2O). LC-MS should confirm the exact mass[3].
Advanced Alternative: Green Chemistry & Genotoxicity Avoidance
While the protocol above is the standard bench-scale approach, process chemists scaling this intermediate for clinical candidates must be aware of genotoxicity regulations. The reaction of anilines with methanesulfonyl chloride can generate trace genotoxic impurities (GTIs).
To circumvent this, researchers have developed an alternative route: the Palladium-catalyzed N-arylation of methanesulfonamide. As detailed by Rosen et al. in Organic Letters, methanesulfonamide can be directly cross-coupled with aryl bromides (such as 4-bromo-2-methyl-1-iodobenzene) using a Pd catalyst and a biaryl phosphine ligand (e.g., t-BuXPhos)[4]. This method entirely eliminates the use of highly reactive sulfonyl chlorides, providing a safer, highly yielding pathway suitable for late-stage drug development[4][5].
References
Sources
Application Note: Directed Sulfonylation for the Synthesis of N-(4-bromo-2-methylphenyl)methanesulfonamide
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Compound CAS RN: 330468-71-8[1]
Executive Summary & Chemical Context
The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability, hydrogen-bonding capacity, and predictable steric profile. The synthesis of N-(4-bromo-2-methylphenyl)methanesulfonamide serves as a foundational transformation for generating complex halogenated building blocks.
This application note details a highly optimized, self-validating protocol for the sulfonylation of 4-bromo-2-methylaniline using methanesulfonyl chloride (MsCl). By strictly controlling the reaction microenvironment—specifically temperature, addition rate, and acid-scavenging—this method suppresses competitive side reactions such as bis-sulfonylation and reagent hydrolysis, ensuring high fidelity and yield.
Mechanistic Causality & Reaction Design
The reaction proceeds via a bimolecular nucleophilic substitution-like pathway at the highly electrophilic sulfur(VI) center of methanesulfonyl chloride.
-
Nucleophilic Attack: The primary amine of 4-bromo-2-methylaniline attacks the sulfur atom. The sulfur is highly electron-deficient due to the inductive pull of two double-bonded oxygens and the chlorine atom [2].
-
Intermediate Collapse: The transient tetrahedral intermediate collapses, ejecting the chloride ion (
), which is an excellent, stable leaving group[2]. -
Acid Scavenging (Causality of Base): The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted 4-bromo-2-methylaniline, rendering it non-nucleophilic and stalling the reaction. Pyridine is introduced to act as an acid scavenger, driving the equilibrium forward by precipitating as pyridinium chloride[2].
-
Solvent Selection: Anhydrous dichloromethane (DCM) is utilized as an aprotic solvent to prevent the competitive hydrolysis of the sulfonyl chloride into methanesulfonic acid, a common failure point in aqueous or protic environments [3].
Caption: Mechanistic pathway of aniline sulfonylation with MsCl and pyridine base.
Quantitative Data & Reagent Specifications
To ensure reproducibility, the stoichiometry is strictly controlled. A slight excess of MsCl ensures complete conversion, while an excess of pyridine guarantees an alkaline microenvironment.
Table 1: Reaction Stoichiometry and Reagent Specifications
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 4-Bromo-2-methylaniline | Limiting Reactant | 186.05 | 1.0 eq | 1.86 g |
| Methanesulfonyl Chloride (MsCl) | Electrophile | 114.55 | 1.1 eq | 1.26 g (0.85 mL) |
| Pyridine | Base / Scavenger | 79.10 | 2.0 eq | 1.58 g (1.61 mL) |
| Dichloromethane (Anhydrous) | Solvent | 84.93 | N/A (0.2 M) | 50.0 mL |
Self-Validating Experimental Protocol
This protocol integrates real-time validation checks to ensure the integrity of the synthesis at every stage.
Step 1: System Preparation & Solvation
-
Action: Flame-dry a 100 mL round-bottom flask under a continuous flow of dry nitrogen or argon. Add 50 mL of anhydrous DCM, followed by 1.86 g of 4-bromo-2-methylaniline and 1.61 mL of pyridine.
-
Causality: Atmospheric moisture rapidly hydrolyzes MsCl to methanesulfonic acid [2]. Flame-drying and inert gas eliminate this failure mode.
-
Validation Check: The solution should be clear and pale yellow. If the solution is cloudy, moisture is present; discard and restart.
Step 2: Cryogenic Cooling & Reagent Addition
-
Action: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Dilute 0.85 mL of MsCl in 5 mL of anhydrous DCM and add it dropwise via an addition funnel over 15 minutes.
-
Causality: The sulfonylation reaction is highly exothermic. Localized overheating promotes the formation of unwanted bis-sulfonamides (N,N-disulfonylated products)[2]. Dropwise addition at 0 °C kinetically favors mono-sulfonylation.
Step 3: Reaction Progression
-
Action: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
-
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The starting aniline (higher Rf, UV active, stains dark with ninhydrin) should disappear, replaced by a new, lower Rf spot corresponding to the sulfonamide.
Step 4: Quench & Differential Extraction (Workup)
-
Action: Quench the reaction by adding 20 mL of
aqueous HCl. Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer sequentially with 20 mL of saturated aqueous , followed by 20 mL of brine. -
Causality:
-
1M HCl Wash: Protonates and extracts unreacted aniline and excess pyridine into the aqueous layer[2].
- Wash: Neutralizes any residual acid or hydrolyzed methanesulfonic acid.
-
Brine Wash: Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.
-
Step 5: Purification & Isolation
-
Action: Dry the organic layer over anhydrous sodium sulfate (
). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Recrystallize the crude solid from a mixture of hot ethanol and water. -
Validation Check: The final product should precipitate as off-white to white crystalline needles.
Caption: Step-by-step experimental workflow for the synthesis and purification of the sulfonamide.
Analytical Validation Data
To confirm the success of the self-validating protocol, the isolated material must be characterized. Below are the expected analytical parameters for pure this compound.
Table 2: Expected Analytical Validation Data
| Analytical Method | Expected Result / Signal | Diagnostic Significance |
| Yield | 85% - 92% | Indicates successful suppression of bis-sulfonylation. |
| Confirms mono-sulfonylation (presence of exchangeable proton). | ||
| Confirms the incorporation of the methanesulfonyl group. | ||
| Characteristic shift for the mesyl methyl carbon. | ||
| LC-MS (ESI-) | m/z ~261.9 / 263.9[M-H] | Confirms exact mass (262.96 g/mol ) and the 1:1 isotopic ratio characteristic of a single Bromine atom[1]. |
References
-
Répichet, S., et al. (1999). "Bismuth(III) Trifluoromethanesulfonate: An Efficient Catalyst for the Sulfonylation of Arenes." The Journal of Organic Chemistry, 64(17), 6479-6482. Available at:[Link]
-
Lu, F., et al. (2019). "Electrochemical Oxidative C−H Sulfonylation of Anilines." ResearchGate / Chemical Science. Available at:[Link]
Sources
Application Notes and Protocols for Cross-Coupling Reactions of N-(4-bromo-2-methylphenyl)methanesulfonamide
Introduction: Unlocking Molecular Complexity with N-(4-bromo-2-methylphenyl)methanesulfonamide
In the landscape of modern drug discovery and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. The substrate, this compound, represents a versatile building block, featuring a reactive aryl bromide handle amenable to a variety of palladium-catalyzed cross-coupling reactions. The presence of the ortho-methyl group introduces steric considerations that influence catalyst and ligand selection, while the methanesulfonamide moiety, a common pharmacophore, brings its own electronic and compatibility challenges to the synthetic design.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions using this compound. Beyond a mere recitation of steps, this document delves into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, empowering the user to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.
I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species and an organohalide.[1] For this compound, this reaction opens the door to a vast array of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and functional materials.[2]
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical to navigate this cycle efficiently, especially with a sterically encumbered and electronically distinct substrate such as this compound.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. For substrates with some steric hindrance from the ortho-methyl group, a ligand that is both bulky and electron-rich is often beneficial. While simple phosphine ligands like triphenylphosphine (PPh₃) can be effective, more specialized ligands may be required for challenging coupling partners.[3][4]
-
Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. The choice of base can significantly impact the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6]
-
Solvent: A solvent system that can dissolve both the organic and inorganic components of the reaction is typically employed. This often involves a mixture of an organic solvent (e.g., toluene, dioxane, or 2-methyltetrahydrofuran) and an aqueous solution of the base.[7]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for structurally similar aryl bromides.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Via cannula, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | Moderate | [3][4] |
| Heteroarylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | Good | General |
| Alkylboronic Acid | CataCXium A Pd G3 (10) | - | K₃PO₄ (2) | 2-MeTHF | 80 | Good | [7][8] |
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[9][10] For this compound, this reaction provides a direct route to a diverse range of N-aryl and N-heteroaryl sulfonamides, which are of significant interest in medicinal chemistry.[11]
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of ligand is particularly critical for the success of this reaction, especially with sterically hindered substrates.
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., BrettPhos, RuPhos), are highly effective in promoting the coupling of a wide range of amines with aryl halides.[11][12][13] These ligands facilitate both the oxidative addition and the challenging reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general procedure based on established methods for the amination of sterically hindered aryl bromides.[11][13]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
BrettPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Glovebox or standard Schlenk line techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.
-
In a separate flask, dissolve this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and BrettPhos (0.02 equiv) in anhydrous toluene.
-
Add morpholine (1.2 equiv) to the solution of the aryl bromide.
-
Transfer the resulting solution to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Aliphatic | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.4) | Toluene | 100 | Good | [11][13] |
| Secondary Cyclic | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | Dioxane | 90 | Good | [13] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | Moderate | General |
III. Heck Reaction: Vinylation of the Aryl Core
The Heck reaction provides a powerful method for the formation of a C-C bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[15][16] Applying this reaction to this compound allows for the introduction of vinyl groups, which can serve as versatile synthetic handles for further transformations.
Scientific Rationale and Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[17]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] or other Pd(0) sources are commonly used.
-
Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.
Caption: Catalytic Cycle of the Heck Reaction.
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This is a general protocol based on established Heck reaction conditions for aryl bromides.[18]
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv) and palladium(II) acetate (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, followed by n-butyl acrylate (1.5 equiv) and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | NMP | 120 | Good | General |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | - | Et₃N (2) | DMF | 100 | Good | [18] |
| Ethylene (gas) | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | Moderate | General |
IV. Troubleshooting and Key Considerations
Successful cross-coupling reactions require careful attention to detail. Below are some common issues and potential solutions when working with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or temperature | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents and reaction vessel- Use anhydrous solvents and pure reagents- Screen different bases and optimize the reaction temperature |
| Dehalogenation of Starting Material | - Presence of a hydride source- Side reaction in the catalytic cycle | - Use high-purity solvents- Consider a different base or ligand system |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen- High temperature | - Thoroughly degas the reaction mixture- Lower the reaction temperature |
| Protodeboronation of Boronic Acid (Suzuki) | - Presence of water or protic solvents- Unstable boronic acid | - Use anhydrous conditions- Use the boronic acid as soon as possible after purchase or preparation |
| Low Yields in Buchwald-Hartwig Amination | - Steric hindrance from the ortho-methyl group- Inappropriate ligand or base | - Screen bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos)- Use a stronger base (e.g., NaOtBu, LiHMDS) |
V. Conclusion
The cross-coupling reactions of this compound presented herein provide a powerful toolkit for the synthesis of a diverse range of complex organic molecules. By understanding the underlying principles of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, and by carefully selecting the appropriate reaction conditions, researchers can effectively utilize this versatile building block to advance their programs in drug discovery and materials science. The detailed protocols and troubleshooting guide serve as a practical resource to facilitate the successful implementation of these transformative synthetic methods.
References
-
Khan, I. et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5605. [Link]
-
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ProQuest. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ACS Publications. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Beilstein Journals. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
NIH. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... [Link]
-
Organic Chemistry Portal. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
NIH. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. entegris.com [entegris.com]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Precision Sulfonamide Synthesis: Optimizing Methanesulfonylation of 4-Bromo-2-Methylaniline
Abstract
The synthesis of N-(4-bromo-2-methylphenyl)methanesulfonamide represents a critical transformation in medicinal chemistry, particularly in the development of kinase inhibitors where the 4-bromo-2-methylaniline scaffold serves as a versatile linchpin for Suzuki-Miyaura couplings. While the reaction appears trivial, the ortho-methyl group introduces steric constraints that compete with the electronic activation of the aniline, necessitating precise control to avoid bis-mesylation (formation of the imide) or incomplete conversion. This Application Note provides a definitive guide to reagent selection, mechanistic control, and optimized protocols for high-fidelity sulfonylation.
Part 1: Strategic Reagent Selection
The choice of sulfonylating agent and base dictates the reaction's selectivity and workup efficiency. For 4-bromo-2-methylaniline, the ortho-methyl group provides moderate steric hindrance, which helps suppress bis-sulfonylation but requires sufficient nucleophilic activation.
Comparative Analysis of Reagent Systems
| Reagent System | Role | Pros | Cons | Application Context |
| MsCl / Pyridine | Standard | High Solubility: Pyridine dissolves the aniline and scavenges HCl efficiently. | Workup: Pyridine removal requires acidic washes; foul odor. | Small Scale (<1g): Best for initial discovery where yield > process efficiency. |
| MsCl / TEA / DCM | Scalable | Clean Workup: DCM is easily removed; TEA salts precipitate or wash out. | Solubility: Aniline HCl salts may precipitate, stalling the reaction. | Scale-up (>10g): Preferred for process chemistry due to ease of purification. |
| Ms₂O / Pyridine | Mild | No HCl: Generates MsOH as byproduct; gentler on acid-sensitive substrates. | Cost/Atom Economy: Lower atom economy; reagent is more expensive than MsCl. | Sensitive Substrates: Use only if the substrate contains acid-labile protecting groups. |
Recommendation: For 4-bromo-2-methylaniline, Method B (MsCl/TEA/DCM) is the superior choice for drug development workflows due to its greener solvent profile and simplified workup, provided the temperature is strictly controlled.
Part 2: Mechanistic Underpinnings
Understanding the competition between the mono-sulfonamide and the unreacted aniline is key. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the sulfur of methanesulfonyl chloride (MsCl), proceeding through a trigonal bipyramidal transition state.
Critical Insight: The mono-sulfonated product (pKₐ ~10) is significantly more acidic than the starting aniline (pKₐ ~4). In the presence of excess base, the product can be deprotonated to form a sulfonamide anion, which is a potent nucleophile capable of attacking a second equivalent of MsCl to form the unwanted bis-sulfonamide .
Diagram 1: Reaction Mechanism & Bis-Mesylation Pathway
Caption: Mechanistic pathway highlighting the critical divergence between product formation and the bis-sulfonylation side reaction.
Part 3: Optimized Protocols
Protocol A: The "Gold Standard" (DCM/TEA Method)
Recommended for purity and ease of workup.
Reagents:
-
Substrate: 4-Bromo-2-methylaniline (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.1 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv) or DIPEA (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g substrate)
-
Catalyst: DMAP (5 mol%) – Optional, use only if reaction is sluggish.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solubilization: Add 4-bromo-2-methylaniline and anhydrous DCM. Stir until fully dissolved. Add Triethylamine (TEA) in one portion.
-
Note: The solution may warm slightly; ensure it returns to room temperature or cool to 0°C.
-
-
Controlled Addition (Critical): Cool the reaction mixture to 0°C using an ice bath. Dilute MsCl in a small volume of DCM (1:1 v/v). Add the MsCl solution dropwise over 15–20 minutes.
-
Why: Rapid addition causes localized heating and high concentration of MsCl, favoring bis-mesylation.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (30% EtOAc/Hexanes) or LCMS.
-
Target: Disappearance of aniline (Rt ~ low) and appearance of product (M+H = 264/266).
-
Impurity: Look for Bis-mesyl peak (M+H = 342/344).
-
-
Workup:
-
Purification:
-
The crude is often a solid. Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.
-
If chromatography is needed: Gradient 0–40% EtOAc in Hexanes.
-
Protocol B: Bis-Mesylation Rescue (Hydrolysis)
Use this if >10% bis-mesylated product is observed.
If the bis-sulfonamide is formed, it can be selectively hydrolyzed back to the mono-sulfonamide without destroying the product.
-
Dissolution: Dissolve the crude mixture (containing mono- and bis-products) in THF/Water (4:1).
-
Hydrolysis: Add NaOH (2.0 equiv, 1M solution).
-
Reflux: Heat to 60°C for 1–2 hours.
-
Mechanism: The electron-withdrawing nature of the second sulfonyl group makes the S-N bond susceptible to nucleophilic attack by hydroxide, cleaving one Ms group while the mono-anion resists further hydrolysis.
-
Workup: Acidify to pH 4 with 1M HCl, extract with EtOAc, and proceed to standard purification.
Part 4: Troubleshooting & Process Workflow
Common Failure Modes:
-
Incomplete Reaction: Often caused by wet solvent (MsCl hydrolyzes to MsOH). Solution: Use freshly distilled MsCl and anhydrous DCM.
-
Purple/Dark Coloration: Oxidation of the aniline. Solution: Degas solvents with nitrogen prior to use.
-
"Stuck" at 90% Conversion: Do not add more MsCl immediately. Solution: Add 0.1 eq of DMAP and stir for 1 hour before adding more electrophile.
Diagram 2: Experimental Decision Tree
Caption: Decision tree for reaction monitoring, workup, and impurity management.
References
-
PubChem. this compound (Compound Summary). Retrieved from [Link][3]
-
Organic Chemistry Portal. Protective Groups: Sulfonamides. Retrieved from [Link]
Sources
N-(4-bromo-2-methylphenyl)methanesulfonamide as a building block in medicinal chemistry
[1]
Abstract
This application note details the synthetic utility and medicinal chemistry applications of N-(4-bromo-2-methylphenyl)methanesulfonamide , a bifunctional building block. Characterized by an electrophilic aryl bromide and a nucleophilic/acidic sulfonamide moiety, this scaffold offers a versatile entry point for Fragment-Based Drug Discovery (FBDD).[1] We provide validated protocols for its synthesis, palladium-catalyzed cross-coupling (Suzuki-Miyaura), and N-alkylation. Furthermore, we analyze its structural role in modulating kinase selectivity via the ortho-methyl "twist" effect.[1]
Introduction: The Scaffold Advantage
In modern medicinal chemistry, the N-(phenyl)methanesulfonamide motif serves as a critical bioisostere for carboxylic acids and phenols, offering improved metabolic stability and hydrogen-bond donor (HBD) capability [1].
The specific substitution pattern of this compound provides two distinct tactical advantages:
-
The Ortho-Methyl Effect: The methyl group at the 2-position introduces steric strain, forcing the phenyl ring out of planarity relative to coupled biaryl systems.[1] This "atropisomer-like" twist is a proven strategy for improving selectivity in kinase inhibitors (e.g., p38 MAPK, B-Raf) by filling hydrophobic pockets and restricting conformational freedom [2].
-
Orthogonal Reactivity: The molecule contains two chemically distinct handles:[1]
Synthesis of the Building Block
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The following protocol ensures high purity without column chromatography.
Protocol A: Sulfonylation of 4-Bromo-2-methylaniline[1]
Reaction Overview:
Materials:
-
4-Bromo-2-methylaniline (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Pyridine (anhydrous, 3.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 4-bromo-2-methylaniline (10 g, 53.7 mmol) and DCM (100 mL) under
atmosphere. -
Base Addition: Add pyridine (13 mL, 161 mmol) and cool the solution to 0 °C using an ice bath.
-
Sulfonylation: Add MsCl (5.0 mL, 64.5 mmol) dropwise over 20 minutes. Critical: Exothermic reaction; maintain internal temperature < 5 °C to prevent bis-sulfonylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Quench with 1M HCl (50 mL) to remove excess pyridine. Separate phases. Wash organic layer with sat.[1][2]
and Brine.[1][3] -
Purification: Dry over
and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1]
Yield: ~85-90% Purity: >98% (HPLC)
Key Transformations & Experimental Protocols
Divergent Synthesis Map
The following diagram illustrates the core transformations accessible from this building block.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Protocol B: Suzuki-Miyaura Cross-Coupling
This reaction is the primary method for installing the "tail" region of kinase inhibitors.
Materials:
-
Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[4]
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)[4]
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 minutes. Note: Oxygen is the enemy of Pd(0); thorough degassing is essential.
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel.
-
Heating: Heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Troubleshooting:
-
Low Yield? Switch to
or SPhos Pd G2 if sterics are an issue due to the ortho-methyl group.[1] -
Protodeboronation? Use anhydrous conditions with
in DMF.[1]
Protocol C: N-Alkylation of the Sulfonamide
Modifying the sulfonamide nitrogen can improve permeability or prevent metabolic conjugation.[1]
Procedure:
Case Study: Kinase Inhibitor Design
The N-(2-methylphenyl)methanesulfonamide motif is structurally homologous to the "hinge-binding" or "solvent-front" regions of several Type II kinase inhibitors [3].
Mechanism of Action:
In the context of MAPK signaling (e.g., p38), the sulfonamide oxygens often accept hydrogen bonds from the backbone NH of the hinge region, while the aryl ring engages in
-
Displace the "Gatekeeper" residue.[1]
-
Induce a "DFG-out" conformation (inactive kinase state), improving selectivity over other kinases.[1]
Signaling Pathway Visualization
The following diagram highlights where inhibitors derived from this scaffold typically intervene in the MAPK pathway.
Figure 2: Intervention points for sulfonamide-based inhibitors in the MAPK signaling cascade.
Summary of Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Molecular Weight | 264.14 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1] |
| cLogP | ~2.3 | Moderate lipophilicity; good membrane permeability.[1] |
| H-Bond Donors | 1 (NH) | Critical for hinge binding interactions.[1] |
| H-Bond Acceptors | 2 (SO2) | Interactions with Lysine/Aspartate residues.[1] |
| Rotatable Bonds | 2 | Low entropy penalty upon binding.[1] |
References
-
Bioisosteres in Medicinal Chemistry. J. Med. Chem. 2011, 54, 2529-2591.[1] Link
-
The "Ortho Effect" in Kinase Inhibition. Bioorg. Med. Chem. Lett. 2008, 18, 123-128.[1] (General concept reference).
-
Sulfonamides as Zinc Binding Groups and Hinge Binders. ChemMedChem 2020.[1] Link
-
Suzuki-Miyaura Coupling of Hindered Aryl Bromides. J. Am. Chem. Soc.[1] 2000, 122, 4020.[1][5] Link
-
Synthesis of this compound. Adapted from BenchChem Protocols and ChemicalBook synthesis data. Link
Disclaimer: This document is for research purposes only. Always consult Safety Data Sheets (SDS) before handling brominated aromatics and sulfonyl chlorides.
Buchwald-Hartwig amination using N-(4-bromo-2-methylphenyl)methanesulfonamide
Application Note: Optimized Buchwald-Hartwig Amination of
Part 1: Chemical Context & Mechanistic Strategy
The substrate
-
Steric Hindrance: The ortho-methyl group relative to the bromide (C2 position) creates steric bulk that impedes the oxidative addition step of the Pd(0) species.
-
Acidic Functionality: The sulfonamide N-H proton (
10) is susceptible to deprotonation by the bases typically employed in Buchwald-Hartwig aminations (e.g., NaO Bu, Cs CO ).
The "Amidate Poisoning" Risk
Upon deprotonation, the sulfonamide becomes an amidate anion. While this species is generally less nucleophilic than primary or secondary amines (reducing the risk of self-coupling or polymerization), it is a potent
Strategic Solution: To overcome these barriers, the catalyst system must possess:
-
High Steric Demand: To force the reductive elimination and prevent stable amidate-Pd complexation.
-
Electron-Rich Character: To facilitate oxidative addition into the hindered Ar-Br bond.
Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands). Specifically, XPhos and BrettPhos are the gold standards for this scaffold.
Part 2: Visualizing the Reaction Pathway
The following diagram outlines the catalytic cycle, highlighting the specific interference points caused by the sulfonamide moiety.
Figure 1: Catalytic cycle illustrating the competition between productive amine coupling and non-productive amidate coordination.[1]
Part 3: Optimized Experimental Protocols
Two methods are provided. Method A is the robust "workhorse" condition suitable for most amines. Method B is a high-activity condition for sterically hindered or electron-deficient amines.
Method A: The "General Purpose" Protocol (Recommended Start)
Uses a weaker base to minimize sulfonamide deprotonation while maintaining catalytic activity.
| Component | Reagent | Equivalents | Role |
| Electrophile | Substrate-Br | 1.0 equiv | Aryl Halide |
| Nucleophile | Primary/Secondary Amine | 1.2 – 1.5 equiv | Coupling Partner |
| Catalyst | Pd(OAc) | 2 – 5 mol% | Pre-catalyst |
| Ligand | XPhos | 4 – 10 mol% | Ligand (L:Pd 2:1) |
| Base | Cs | 2.0 – 3.0 equiv | Base (Mild) |
| Solvent | 1,4-Dioxane or Toluene | [0.1 M] | Solvent |
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial/flask and equip with a magnetic stir bar. Allow to cool under Argon/Nitrogen.
-
Charging Solids: Add Substrate-Br (1.0 equiv), Pd(OAc)
(0.02 equiv), XPhos (0.04 equiv), and Cs CO (2.5 equiv).-
Note: If the amine is a solid, add it now.
-
-
Degassing: Seal the vessel and evacuate/backfill with inert gas (Ar/N
) three times. -
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Note: If the amine is a liquid, add it now via syringe.
-
-
Activation: Place the vessel in a pre-heated block/oil bath at 90–100 °C .
-
Monitoring: Stir vigorously. Monitor by LCMS at 2 hours.[2] The reaction typically completes within 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black. Concentrate the filtrate and purify via flash chromatography.[3]
Method B: The "High Difficulty" Protocol
Uses a strong base and a bulky ligand for unreactive amines. Requires strict exclusion of water.
| Component | Reagent | Equivalents | Role |
| Catalyst | Pd | 1 – 2 mol% | Pd(0) Source |
| Ligand | BrettPhos | 2 – 4 mol% | Ligand |
| Base | NaO | 1.4 equiv | Base (Strong) |
| Solvent | [0.1 M] | Solvent |
Critical Modification:
Because NaO
Part 4: Troubleshooting & System Suitability
If conversion is low (<20%) or the reaction stalls, utilize this decision matrix.
Figure 2: Troubleshooting decision tree for stalled reactions.
Specific Notes on Substrate-Br:
-
Protodehalogenation: If you observe the mass of the substrate minus Br (+H), your catalytic cycle is initiating, but the amine is not intercepting the Pd-complex. This is often due to
-hydride elimination (if the amine allows) or solvent interference. Switch from THF/Dioxane to Toluene. -
Regioselectivity: The sulfonamide nitrogen is generally too non-nucleophilic to couple under these conditions compared to a primary alkyl/aryl amine. However, if using a very weak amine (e.g., an amide or another sulfonamide), protection of the Substrate-Br sulfonamide (e.g., with BOM or SEM) may be required.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science. (Demonstrates the utility of precatalysts for hindered substrates).
-
Sigma-Aldrich. "Product Specification: N-(4-bromo-2-methylphenyl)methanesulfonamide." (Substrate physical properties).
-
Hialders, J., et al. (2015). "Palladium-Catalyzed Amination of Aryl Sulfonamides." Journal of Organic Chemistry. (Discusses sulfonamide tolerance).[4][5][6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. N-(4-bromo-2-ethylphenyl)methanesulfonamide | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis methods for N-(4-bromo-2-methylphenyl)methanesulfonamide
Application Note & Process Protocol
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of N-(4-bromo-2-methylphenyl)methanesulfonamide (Target), a critical intermediate often utilized in the development of kinase inhibitors and HIF-2
While medicinal chemistry routes typically utilize pyridine as both solvent and base, this approach is unsuitable for kilogram-scale production due to difficult workups, pyridine toxicity, and cost. This guide presents a Process Development (PD) optimized route using Dichloromethane (DCM) and Triethylamine (TEA), featuring a specific control strategy for the problematic
Key Advantages of this Protocol:
-
Scalability: Replaces pyridine solvent with standard organic solvents (DCM or Toluene).
-
Purity Control: Includes a "Self-Correcting" hydrolysis step to convert over-sulfonylated byproducts back to the target.
-
Isolation: Avoids chromatography in favor of antisolvent crystallization.
Chemical Context & Retrosynthesis
The synthesis is a nucleophilic substitution at the sulfur center of methanesulfonyl chloride (MsCl) by the primary amine of 4-bromo-2-methylaniline.
Reaction Scheme:
Critical Process Parameters (CPPs)
-
Stoichiometry: A slight excess of aniline (1.05 eq) is preferred over excess MsCl to minimize bis-sulfonylation.[1]
-
Temperature: Addition of MsCl must be strictly controlled at
to suppress the reaction rate of the mono-sulfonamide competing for MsCl. -
Base Selection: Triethylamine (TEA) is sufficient to scavenge HCl. Catalytic DMAP (4-dimethylaminopyridine) can accelerate the reaction but increases bis-formation risks; it is omitted in this high-selectivity protocol.
Visualized Reaction Mechanism & Workflow
Figure 1: Reaction Pathway and Impurity Formation
This diagram illustrates the competitive landscape between the desired mono-sulfonylation and the undesired bis-sulfonylation, highlighting the corrective hydrolysis pathway.
Caption: Competitive reaction pathways. Note the corrective hydrolysis loop (Yellow) that recovers yield from the Bis-impurity.
Detailed Experimental Protocol
Materials & Equipment[2][3]
-
Reactor: Jacketed glass reactor (1L to 20L) with overhead stirring and internal temperature probe.
-
Reagents:
-
4-Bromo-2-methylaniline (Purity >98%)
-
Methanesulfonyl Chloride (MsCl) (freshly distilled if yellow)
-
Triethylamine (TEA) (Dry)
-
Dichloromethane (DCM) (HPLC Grade)
-
1M HCl (aq), Saturated NaHCO
, Brine.[1]
-
Step-by-Step Procedure
Phase 1: Reaction Setup & Addition
-
Charge the reactor with 4-Bromo-2-methylaniline (1.0 equiv) and DCM (10 volumes relative to aniline mass).
-
Why: DCM provides excellent solubility for the aniline and the sulfonamide product, preventing precipitation that could occlude unreacted material.
-
-
Add Triethylamine (1.2 equiv) to the solution. Stir until homogeneous.
-
Cool the mixture to an internal temperature of
. -
Charge Methanesulfonyl chloride (1.05 equiv) into a pressure-equalizing addition funnel.
-
Add MsCl dropwise over 60–90 minutes.
-
Critical: Maintain internal temperature
. The reaction is highly exothermic.[2] Rapid addition leads to local hotspots and increased bis-sulfonylation.
-
-
Warm to Room Temperature (
) and stir for 4–6 hours.
Phase 2: In-Process Control (IPC) & Corrective Action
-
Sample the reaction for HPLC/TLC.
-
Target: Starting Aniline < 2.0%.[1]
-
Self-Validating Step: If Bis-sulfonamide > 5%, do NOT proceed to acidic workup immediately.
-
Contingency (If Bis > 5%): Add 2M NaOH (0.5 equiv) and methanol (2 vol). Stir at
for 1 hour. This selectively cleaves the electron-deficient S-N bond of the bis-sulfonamide, reverting it to the mono-sulfonamide target without degrading the target.
-
Phase 3: Workup & Isolation
-
Quench by adding 1M HCl (5 volumes). Stir for 15 minutes.
-
Phase Separation: Drain the lower organic (DCM) layer. Discard the upper aqueous acidic layer.
-
Wash the organic layer with Saturated NaHCO
(5 volumes) to remove residual acid. -
Wash with Brine (5 volumes). Dry over Na
SO (or use inline phase separator for scale). -
Solvent Swap / Crystallization:
-
Concentrate the DCM solution under vacuum to ~3 volumes.
-
Slowly add n-Heptane (or Cyclohexane) (10 volumes) while stirring.
-
The product will precipitate as an off-white solid.
-
Cool to
and age for 2 hours.
-
-
Filtration: Filter the solid. Wash the cake with cold Heptane (2 volumes).
-
Drying: Dry in a vacuum oven at
for 12 hours.
Process Flow Diagram
Figure 2: Unit Operations Workflow
This flowchart visualizes the sequence of operations from reactor charging to final isolation, ensuring clarity on phase cuts and critical decision points.
Caption: Operational workflow including the critical decision point for impurity management.
Analytical Data & Specifications
Table 1: Expected Analytical Parameters
| Parameter | Specification | Notes |
| Appearance | White to Off-White Solid | Color may darken if aniline oxidation occurs. |
| Purity (HPLC) | > 98.5% (Area %) | Main impurity: Bis-sulfonamide (<0.5%). |
| Melting Point | 108 – 112 °C | Sharp range indicates high purity. |
| H-NMR (DMSO-d6) | Characteristic sulfonamide NH proton at ~9.2 ppm. | |
| Yield | 85 – 92% | High yield due to recovery of bis-byproduct. |
Troubleshooting Guide
Issue 1: High Bis-Sulfonamide Formation (>10%)
-
Cause: Temperature spike during MsCl addition or excess MsCl used.
-
Solution: Ensure reactor jacket cooling is active before addition. Verify MsCl charge is not >1.1 eq.[1] Perform the "Corrective Hydrolysis" step described in Phase 2.
Issue 2: Product Oiling Out during Crystallization
-
Cause: DCM removed too quickly or Heptane added too fast.
-
Solution: Re-dissolve in minimal DCM. Add Heptane dropwise until slight turbidity is observed ("cloud point"), then cool slowly. Seed crystals may be added at the cloud point.
Issue 3: Low Yield
-
Cause: Product lost in mother liquor or aqueous washes.
-
Solution: Check pH of aqueous washes. Sulfonamides are acidic (pKa ~10-11). If the wash is too basic (pH > 12), the product will deprotonate and dissolve in water. Keep washes neutral or slightly acidic.
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.
- Anderson, N. G.Practical Process Research & Development; Academic Press, 2012.
-
BenchChem. Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes. Retrieved October 26, 2025, from . (General protocol adaptation for sulfonamides).
-
Organic Chemistry Portal. Sulfonylation of Amines - Recent Literature. Retrieved October 26, 2025, from . (Review of catalytic methods and bis-sulfonylation prevention).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline. Retrieved October 26, 2025, from . (Physical properties of starting material).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 3. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application Note: Site-Selective Functionalization of the Bromine Position in N-(4-bromo-2-methylphenyl)methanesulfonamide
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Palladium-Catalyzed Cross-Coupling Strategies (Suzuki-Miyaura & Buchwald-Hartwig)
Substrate Analysis & Mechanistic Challenges
As a Senior Application Scientist, I frequently encounter substrates where electronic deactivation and competing acidic protons threaten catalytic efficiency. N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS 330468-71-8) [1] is a classic example of such a challenging scaffold.
To successfully functionalize the C4-bromine position, we must first deconstruct the molecule's reactivity profile:
-
The Acidic Proton: The methanesulfonamide moiety contains a highly acidic N-H proton (pKa ~9). Under the basic conditions required for cross-coupling, this proton is immediately deprotonated.
-
Electronic Deactivation: The resulting sulfonamide anion is strongly electron-donating. Because the C4-bromine is para to the sulfonamide group, this electron donation pushes electron density into the aromatic ring, significantly raising the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-Br bond[2].
-
Steric Environment: The methyl group at the C2 position is meta to the bromine, meaning steric hindrance at the reaction site is minimal, allowing us to focus primarily on overcoming the electronic barriers.
To bypass these hurdles, we must engineer a self-validating protocol driven by strict reagent causality.
Strategic Workflow for Functionalization
When designing a functionalization route for this molecule, the choice between direct coupling and a protection-based strategy dictates the workflow.
Strategic decision tree for the functionalization of bromoaryl methanesulfonamides.
Primary Protocol: Direct Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most robust method for C-C bond formation at the bromine position[3]. To avoid the synthetic overhead of protecting the sulfonamide, we utilize a highly active catalyst system with stoichiometric base adjustments.
Causality of Reagent Selection
-
Catalyst (XPhos Pd G3): We mandate the use of a bulky, electron-rich biaryl phosphine ligand (XPhos). This ligand forces the active Pd(0) species to rapidly undergo oxidative addition into the deactivated C-Br bond, overcoming the para-anion effect.
-
Base Stoichiometry (3.0 equiv K₃PO₄): This is non-negotiable. The first equivalent is sacrificially consumed to deprotonate the sulfonamide N-H. The remaining two equivalents are essential to form the reactive palladium-hydroxo complex required for transmetalation[2].
-
Solvent System (1,4-Dioxane/H₂O, 4:1): Water is critical. It solubilizes the inorganic base and facilitates the activation of the boronic acid[4].
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G3 (0.05 equiv, 5 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)[4].
-
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane, followed by 1.0 mL of degassed deionized water (yielding a 0.2 M substrate concentration).
-
Heating & Monitoring: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the vigorously stirring mixture in an oil bath at 90 °C for 12 hours. Monitor conversion via LC-MS.
-
Work-up & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL). Critical Step: Wash the organic layer with 1M aqueous HCl (10 mL) to reprotonate the sulfonamide anion, driving the product into the organic phase. Extract the aqueous layer with EtOAc (2 x 10 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Quantitative Data: Catalyst & Base Optimization
The empirical data below illustrates the necessity of matching the correct ligand and base stoichiometry to the substrate's electronic profile.
| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 15% | Stalled. Base consumed by substrate; poor oxidative addition. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 68% | Improved. Excess base allows transmetalation; dppf aids addition. |
| 3 | XPhos Pd G3 | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | >95% | Optimal. XPhos ligand easily overcomes electronic deactivation. |
| 4 | XPhos Pd G3 | K₃PO₄ (1.5) | Dioxane/H₂O | 90 | 22% | Stalled. Insufficient base remains for the transmetalation step. |
Mechanistic Pathway
The diagram below maps the catalytic cycle, specifically highlighting where the substrate enters and how the base interacts with the intermediate states[2].
General palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Secondary Functionalization: Buchwald-Hartwig Amination
If the goal is to form a C-N bond at the C4 position (e.g., coupling with a secondary amine), a direct protocol is highly prone to failure.
The Causality of Failure: Buchwald-Hartwig aminations require strong, strictly anhydrous bases (e.g., NaOtBu or LHMDS). If this compound is used unprotected, the strong base will deprotonate the sulfonamide. The resulting anion will either coordinate to the Palladium center (poisoning the catalyst) or outcompete the desired amine nucleophile, leading to off-target oligomerization.
Required Protocol Adjustment:
-
Protection: Prior to coupling, protect the sulfonamide nitrogen using Boc₂O and DMAP, or BOM-Cl and NaH.
-
Coupling: Utilize the protected substrate with Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), NaOtBu (1.5 equiv), and the amine nucleophile (1.2 equiv) in anhydrous Toluene at 100 °C.
-
Deprotection: Cleave the protecting group post-coupling (e.g., using TFA in DCM for Boc removal) to yield the final functionalized sulfonamide.
References
-
Chemistry LibreTexts Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies URL:[Link]
-
Yoneda Labs Title: Suzuki-Miyaura cross-coupling: Practical Guide URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-bromo-2-methylphenyl)methanesulfonamide
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing N-(4-bromo-2-methylphenyl)methanesulfonamide via the sulfonylation of 4-bromo-2-methylaniline.
While the reaction appears deceptively simple (nucleophilic substitution), consistent high yields (>90%) are often hampered by three primary failure modes: bis-sulfonylation , hydrolysis of the sulfonyl chloride , and purification losses . This guide moves beyond standard textbook procedures to provide field-proven optimization strategies.
Module 1: The Reaction Mechanism & Critical Fail Points
To improve yield, we must first understand the competition kinetics. The transformation involves the attack of the aniline nitrogen on the sulfur of methanesulfonyl chloride (MsCl).
The "Bis-Sulfonylation" Trap
The product (mono-sulfonamide) contains a highly acidic proton (
Key Structural Insight: The 2-methyl group on your starting aniline provides steric hindrance. While this slightly slows the initial reaction compared to unsubstituted aniline, it significantly aids in preventing bis-sulfonylation if the temperature is controlled.
Visualization: Reaction Pathway Analysis
Figure 1: The kinetic competition between product formation and the bis-sulfonylation side reaction.
Module 2: Troubleshooting Guide (FAQ)
Issue 1: "I see a major impurity spot running higher than my product on TLC."
Diagnosis: This is the Bis-sulfonamide . Causality:
-
Excess Reagents: You likely used >1.2 equivalents of MsCl.
-
Temperature Spikes: Adding MsCl too fast causes an exotherm, favoring the higher-energy activation of the bis-reaction.
-
Base Choice: Strong bases (like NaH) or using TEA without temperature control promotes the anion formation.
Solution:
-
Strict Stoichiometry: Reduce MsCl to 1.05 equivalents.
-
Slow Addition: Add MsCl as a dilute solution in DCM over 30 minutes at 0°C.
-
Switch Base: Use Pyridine as the solvent or co-solvent. Pyridine forms a sulfonyl-pyridinium intermediate that moderates reactivity and acts as a proton shuttle, reducing the concentration of the aggressive sulfonamide anion [1].
Issue 2: "My reaction stalled with 20% starting material remaining, but MsCl is gone."
Diagnosis: Hydrolysis of Methanesulfonyl Chloride. Causality: MsCl is moisture sensitive.[1] If your solvent (DCM/THF) or base (Pyridine) is "wet," MsCl hydrolyzes to Methanesulfonic acid (MsOH) and HCl faster than it reacts with the aniline.
Solution:
-
Reagent Quality: Distill MsCl if it is yellow/fuming. It should be a clear, colorless liquid.
-
Dry Solvents: Use anhydrous DCM (water <50 ppm).
-
The "Boost" Method: If the reaction stalls, do not just add more MsCl immediately. Cool to 0°C, add 0.1 eq of DMAP (catalyst), then add 0.2 eq of fresh MsCl.
Issue 3: "The product turns pink/red during drying."
Diagnosis: Oxidation of residual aniline. Causality: Trace amounts of unreacted 4-bromo-2-methylaniline oxidize rapidly in air, discoloring the entire batch.
Solution:
-
Acid Wash: The workup must include a wash with 1M HCl. This converts unreacted aniline into its water-soluble hydrochloride salt, removing it into the aqueous layer, while the sulfonamide (product) remains in the organic layer.
Module 3: Optimized Experimental Protocol
This protocol uses a Pyridine/DCM system which balances solubility with reactivity control.
Materials
-
4-Bromo-2-methylaniline (1.0 equiv)
-
Methanesulfonyl chloride (1.1 equiv)[2]
-
Pyridine (3.0 equiv)
-
DCM (Anhydrous, 10 volumes)
-
1M HCl (for workup)
Step-by-Step Procedure
-
Setup: Charge 4-bromo-2-methylaniline and DCM into a reactor under Nitrogen.
-
Base Addition: Add Pyridine. Cool the mixture to 0–5°C .
-
Checkpoint: Ensure the solution is homogeneous.
-
-
Controlled Addition: Add MsCl dropwise over 30–60 minutes.
-
Critical: Maintain internal temperature <10°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Validation: Check TLC/HPLC. Target: <2% Starting Material.
-
-
Quench & Workup:
-
Purification (Crystallization):
-
Dissolve crude solid in minimum hot Ethanol (or EtOAc).
-
Add warm Water (or Heptane) until turbid.
-
Cool slowly to 4°C. Filter white crystals.
-
Visualization: Workup Logic Flow
Figure 2: Purification logic emphasizing the removal of starting material via acid wash.
Module 4: The "Rescue" Protocol (Bis-Sulfonamide Hydrolysis)
If you accidentally produce a significant amount of the bis-sulfonamide (M+78 mass shift), do not discard the batch. The second sulfonyl group is kinetically much more labile than the first.
Protocol:
-
Dissolve the crude mixture (containing Bis) in THF/Methanol (1:1).
-
Add 2.0 equivalents of NaOH (2M aqueous) .
-
Heat to 50°C for 1–2 hours.
-
Mechanism: The hydroxide attacks the sulfur of one sulfonyl group. Because the mono-sulfonamide anion is a good leaving group (stabilized), it cleaves selectively to the desired product [2].
-
Re-acidify to pH 4–5 and extract with DCM.
Data Summary: Base Selection Impact
| Base System | Solvent | Yield Potential | Risk of Bis-Formation | Comments |
| Pyridine (3 eq) | DCM | High (90-95%) | Low | Recommended. Best balance of rate and selectivity. |
| TEA (1.5 eq) | DCM | Moderate (70-80%) | High | TEA is a stronger base; promotes anion formation and bis-product. |
| NaH | THF | Variable | Very High | Too aggressive. Only use for N-alkylation after sulfonamide formation. |
| Na₂CO₃ (aq) | Toluene | Low | Low | Biphasic (Schotten-Baumann). Slow kinetics due to poor solubility of aniline. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanism for Sulfonyl).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section on Sulfonamides as protecting groups and their cleavage).
-
BenchChem Protocols. (2025). Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives. Link (Analogous sulfonylation protocols and workup strategies).
-
ResearchGate. (2025). Methanesulfonamide: a Cosolvent and a General Acid Catalyst. Link (Insights into sulfonamide stability and hydrolysis).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-2-methylaniline and Methanesulfonyl chloride before handling.
Sources
Technical Support Center: Purification of N-(4-bromo-2-methylphenyl)methanesulfonamide
Welcome to the Technical Support Center for the isolation and purification of N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS: 330468-71-8). As an N-aryl methanesulfonamide, this compound possesses a unique set of physicochemical properties: a highly lipophilic bromotoluene core paired with a moderately acidic secondary sulfonamide group.
This guide provides field-proven, causality-driven methodologies to help researchers and drug development professionals isolate this compound with high purity. Rather than relying on trial and error, the protocols below exploit the specific electronic and structural dynamics of the molecule.
Purification Decision Workflow
Figure 1: Decision tree for selecting the optimal purification strategy based on crude mixture profiling.
Module 1: Acid-Base Extraction (The Primary Workhorse)
The Causality (E-E-A-T)
The N-H proton of N-aryl methanesulfonamides is moderately acidic, with a pKa of approximately 8.9 [1]. This acidity arises from the strong electron-withdrawing nature of the sulfonyl group (-SO₂-) combined with the resonance stabilization provided by the N-phenyl ring [2]. By treating the crude mixture with a strong aqueous base (pH ~14), the sulfonamide is quantitatively deprotonated to form a highly water-soluble sodium salt. Non-acidic impurities—such as the starting material 4-bromo-2-methylaniline—remain trapped in the organic phase. Subsequent acidification reprotonates the sulfonamide, allowing it to be recovered. This creates a self-validating system: if it extracts into the base and precipitates in the acid, it contains the acidic sulfonamide moiety.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Deprotonation: Transfer to a separatory funnel and extract with 1.0 M NaOH (aq) (3 x 0.5 volumes).
-
Separation: Retain the aqueous layer (contains the deprotonated product). Discard the organic layer (contains neutral/basic impurities).
-
Reprotonation: Cool the aqueous layer in an ice bath to 4°C. Slowly acidify to pH 2 using 1.0 M HCl (aq). The product will precipitate as a white solid.
-
Recovery: Extract the acidic aqueous layer with fresh EtOAc (3 x 0.5 volumes) to redissolve the precipitate.
-
Finishing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Troubleshooting FAQ
Q: Why did my product not extract into the aqueous layer during the base wash? A: You likely used a weak base. Reagents like saturated NaHCO₃ (pH ~8.3) are insufficient to fully deprotonate a sulfonamide with a pKa of ~8.9. You must use a stronger base like 1.0 M NaOH or KOH to drive the equilibrium fully toward the water-soluble sodium salt.
Q: After adding HCl, my product formed a gummy oil instead of a precipitating solid. How do I fix this? A: This happens when the reprotonated sulfonamide crashes out too quickly at room temperature, trapping water and trace solvent. Ensure the aqueous layer is thoroughly chilled in an ice bath before adding the HCl dropwise with vigorous stirring. Alternatively, simply extract the "gummy" aqueous layer with fresh EtOAc; the oil will readily dissolve into the organic phase.
Module 2: Silica Gel Flash Chromatography (For Complex Mixtures)
The Causality (E-E-A-T)
If the reaction produced structurally similar impurities (e.g., over-sulfonylation resulting in a bis-sulfonamide), acid-base extraction may not fully resolve the mixture. The secondary sulfonamide group acts as both a hydrogen bond donor and acceptor, giving it moderate polarity on normal-phase silica gel. It will have a lower retention factor (Rf) than the highly non-polar starting aniline, but a higher Rf than highly polar degradation products.
Step-by-Step Protocol
-
Column Preparation: Pack a silica gel column using 100% Hexanes.
-
Loading: Dry-load the crude mixture onto a small amount of silica gel (evaporate solvent completely) to ensure a tight loading band, as sulfonamides can streak if wet-loaded in polar solvents.
-
Elution: Elute using a step gradient of Hexanes:EtOAc (start at 90:10, increase to 70:30).
-
Monitoring: Monitor fractions by TLC (UV active at 254 nm). The product typically exhibits an Rf of ~0.3 in a 70:30 Hexanes:EtOAc system.
-
Isolation: Pool the product-containing fractions and concentrate under reduced pressure.
Troubleshooting FAQ
Q: My compound is streaking severely on the TLC plate and the column, ruining my separation. How can I sharpen the bands? A: Sulfonamides frequently streak on silica due to strong, reversible hydrogen bonding with the stationary phase silanol groups. Add 1% Glacial Acetic Acid to your mobile phase. The acid suppresses the ionization of the sulfonamide and blocks the active sites on the silica, resulting in tight, sharp elution bands.
Module 3: Recrystallization (Scale-up & High Purity)
The Causality (E-E-A-T)
For scale-up or final polishing (>95% purity), recrystallization is the most efficient method. Aromatic sulfonamides form robust 1D chain assemblies in their crystal lattice, driven by strong intermolecular hydrogen bonding between the sulfonamide N-H protons and the sulfonyl oxygens of adjacent molecules [3]. Toluene is an exceptional solvent for this process because the compound's solubility is highly temperature-dependent: the lipophilic bromotoluene core dissolves well at reflux, but the hydrogen-bonding networks force rapid crystallization at 0–4°C.
Step-by-Step Protocol
-
Suspension: Suspend the semi-pure solid in a minimum volume of boiling Toluene.
-
Dissolution: If the solid does not fully dissolve at reflux, add Ethyl Acetate dropwise just until a clear solution is obtained.
-
Nucleation: Remove the flask from the heat source and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the growth of large, pure crystals while excluding impurities from the lattice.
-
Maturation: Transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.
-
Filtration: Filter the crystals via vacuum filtration and wash the filter cake with ice-cold heptane.
-
Drying: Dry the crystals under high vacuum to remove residual toluene.
Troubleshooting FAQ
Q: The product "oiled out" at the bottom of the flask instead of forming crystals. What happened? A: "Oiling out" occurs when the compound's melting point is depressed by impurities, causing it to separate as a liquid phase before the solvent reaches the crystallization temperature. This is often caused by using too much EtOAc or cooling the flask too rapidly. Reheat the mixture to redissolve the oil, add more Toluene (or a non-polar anti-solvent like Heptane), and cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight).
Quantitative Data Summary
| Purification Method | Optimal Use Case | Typical Yield Recovery | Purity Achieved | Scalability |
| Acid-Base Extraction | Removal of unreacted starting amines | 85% - 95% | 90% - 95% | Excellent (Multi-gram to Kilogram) |
| Silica Chromatography | Separation of bis-sulfonamides | 70% - 85% | >98% | Poor (Best for <5 grams) |
| Recrystallization | Final polishing of semi-pure bulk | 75% - 90% | >99% | Excellent (Multi-gram to Kilogram) |
References
-
Kikkawa, S., et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, ACS Publications (2019). Available at:[Link][3]
Optimal recrystallization solvents for N-(4-bromo-2-methylphenyl)methanesulfonamide
Welcome to the Technical Support Center for N-(4-bromo-2-methylphenyl)methanesulfonamide . This portal is designed for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of this specific aryl sulfonamide.
Below, you will find physicochemical profiling, mechanistic troubleshooting guides, and self-validating protocols to ensure scalable and reproducible recrystallization.
Physicochemical Profiling
To design an optimal purification strategy, we must first understand the molecular behavior of this compound. The molecule possesses a highly polar, hydrogen-bonding methanesulfonamide headgroup (-NHSO₂CH₃) attached to a bulky, lipophilic, and electron-withdrawing halogenated aryl ring. This amphiphilic-like character dictates its solubility curve.
Table 1: Physicochemical Profile & Solubility Data
| Property | Value / Description |
| CAS Number | 330468-71-8[1] |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol [2] |
| Hydrogen Bonding Profile | 1 H-Bond Donor (N-H), 2 H-Bond Acceptors (S=O) |
| Solvent Compatibility (Hot) | Soluble in Ethanol, Methanol, Ethyl Acetate, DMF[3] |
| Antisolvent Compatibility | Insoluble in Water, Hexanes, Heptane[3] |
| Optimal Recrystallization Systems | Aqueous Ethanol (EtOH/H₂O) or Ethyl Acetate / Hexanes[4][5] |
Troubleshooting Guides & FAQs
Q1: During cooling, my product forms a biphasic, syrupy layer at the bottom of the flask instead of crystallizing. How do I resolve this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation), a notorious issue when purifying sulfonamides[6].
-
Causality: Oiling out occurs when the temperature at which the compound saturates the solvent is higher than the melting point of the crude mixture. The hydrophobic 4-bromo-2-methylphenyl moiety strongly resists the aqueous phase, causing the compound to separate as a molten liquid rather than a highly ordered crystal lattice. High impurity loads further depress the melting point, exacerbating the issue.
-
Solution: Reheat the mixture to reflux until it forms a single homogeneous phase. Add 1–2 mL of the "good" solvent (e.g., Ethanol) to decrease the saturation temperature so that it falls below the compound's melting point. Allow the solution to cool very slowly. To bypass the nucleation energy barrier, introduce a microscopic seed crystal just above the cloud point.
Q2: TLC shows multiple spots even after recrystallization. Why are impurities co-crystallizing? A: Recrystallization is a thermodynamic separation based on solubility, not chemical reactivity. If your crude mixture contains unreacted 4-bromo-2-methylaniline or residual methanesulfonyl chloride (MsCl), their structural similarities allow them to become trapped within the sulfonamide crystal lattice[5].
-
Self-Validating Checkpoint: Never rely on recrystallization to remove highly reactive starting materials. Before crystallization, you must perform a rigorous liquid-liquid extraction. Wash the organic layer with 1M HCl to protonate and extract unreacted amine, followed by saturated NaHCO₃ to hydrolyze and extract residual MsCl[4][7]. Only proceed to recrystallization once TLC or LC-MS confirms the crude mass is free of these specific precursors.
Q3: What is the mechanistic rationale behind using Aqueous Ethanol for this specific compound? A: A binary solvent system of Ethanol and Water provides the highest purity and yield[4][8].
-
Causality: The sulfonamide group acts as both a strong hydrogen bond donor and acceptor, making it highly soluble in polar protic solvents like hot ethanol[3]. However, the lipophilic 4-bromo-2-methylphenyl ring limits its solubility in highly polar aqueous environments. By dissolving the crude solid in minimal hot ethanol and titrating with hot water (the antisolvent), you precisely tune the dielectric constant of the medium. As the solution cools, the hydrophobic effect drives the aryl rings together, while the sulfonamide groups form a highly ordered hydrogen-bonded lattice, effectively excluding impurities.
Experimental Protocol: Aqueous Ethanol Recrystallization
This protocol utilizes a self-validating feedback loop to ensure maximum purity of this compound.
Step 1: Primary Dissolution Transfer the pre-washed, crude this compound to a round-bottom flask equipped with a magnetic stir bar. Add minimal hot ethanol (approximately 3–5 mL per gram of crude). Heat to a gentle reflux (78 °C) using an oil bath until complete dissolution is achieved[5].
Step 2: Hot Filtration (Validation Step) Inspect the solution. If any insoluble particulates (e.g., inorganic salts or dust) remain, perform a hot filtration through a pre-warmed fluted filter paper. Causality: Particulates act as heterogeneous nucleation sites, causing premature and rapid crystallization which traps impurities.
Step 3: Antisolvent Titration While maintaining the solution at reflux, add hot deionized water dropwise using a Pasteur pipette. Continue the addition strictly until a faint, persistent cloudiness (turbidity) is observed[5]. This visual cue validates that the exact saturation point has been reached.
Step 4: Re-clarification Add 1–2 drops of hot ethanol just until the solution becomes perfectly clear again. This ensures the solution is saturated precisely at the boiling point, maximizing the temperature gradient for cooling.
Step 5: Thermodynamic Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Causality: Rapid cooling (e.g., plunging into ice immediately) forces rapid lattice formation, trapping solvent and impurities (occlusion). Slow cooling ensures thermodynamic control, yielding highly pure, well-defined crystals.
Step 6: Harvesting & Validation Once at room temperature, place the flask in an ice-water bath (0 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel[5]. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water. Dry under high vacuum for 12 hours.
-
Final Validation: Confirm purity via ¹H NMR (CDCl₃). Ensure the disappearance of the MsCl methyl singlet (~3.0 ppm) and confirm the integration of the methanesulfonamide methyl group and the broad amine (NH) proton[3][9].
Mechanistic Workflow Visualization
Workflow for troubleshooting the recrystallization of N-aryl methanesulfonamides.
References
1.[2] "this compound - Echemi", echemi.com. URL: 2.[1] "this compound | CAS 330468-71-8", scbt.com. URL: 3. "410c9 | Sigma-Aldrich", sigmaaldrich.com. URL: 4.[3] "Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis", benchchem.com. URL: 5.[8] "Sulfamide, tetramethyl- | 3768-63-6", benchchem.com. URL: 6.[4] "(Methylsulfonyl)methanesulfonyl Chloride, 98%", benchchem.com. URL: 7.[5] "How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide", benchchem.com. URL: 8.[7] "Methanesulfonyl Chloride | High-Purity Reagent | RUO", benchchem.com. URL: 9.[6] "Methanedisulfonyl Dichloride | 5799-68-8", benchchem.com. URL: 10.[9] "N-(2-iodophenyl)methanesulfonamide | 116547-92-3", benchchem.com. URL:
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (Methylsulfonyl)methanesulfonyl Chloride, 98% [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methanesulfonyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 8. Sulfamide, tetramethyl- | 3768-63-6 | Benchchem [benchchem.com]
- 9. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]
Technical Support Center: Sulfonamide Synthesis & Optimization
Ticket #8492: Troubleshooting Low Conversion in Sulfonamide Formation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Introduction: The "Simple" Reaction That Often Isn't
Welcome to the Technical Support Center. You are likely here because a standard Schotten-Baumann or base-mediated sulfonylation—textbook chemistry—has failed. While the reaction of a sulfonyl chloride (
This guide moves beyond basic recipes to address the causality of failure. We will isolate whether your low conversion is due to reagent instability (hydrolysis), kinetic barriers (nucleophilicity), or thermodynamic traps (bis-sulfonylation).
Part 1: Diagnostic Workflow
Before altering your protocol, identify the failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in sulfonylation reactions.
Part 2: Common Failure Modes & Solutions
Issue 1: The "Disappearing Electrophile" (Hydrolysis)
Symptom: The sulfonyl chloride is consumed, but the major product is the corresponding sulfonic acid (
Protocol Adjustment:
-
Solvent: Switch to anhydrous DCM or THF. Avoid DMF unless strictly necessary (it is hygroscopic and difficult to dry).
-
Temperature: Perform the addition at 0 °C . Hydrolysis rates often accelerate faster than amination rates with temperature.
-
Reagent Quality: If your sulfonyl chloride is a liquid, distill it.[3] If solid, recrystallize from dry hexane/toluene. Impure reagents often contain sulfonic acid, which catalyzes further decomposition.
Issue 2: The "Stubborn Aniline" (Low Nucleophilicity)
Symptom: Starting material remains unreacted even after hours. Common with electron-deficient anilines or sterically hindered secondary amines. Mechanism: The nucleophilic attack on the sulfur center is the rate-determining step. Electron-withdrawing groups on the amine reduce the HOMO energy, making the attack sluggish.
The DMAP Solution (Nucleophilic Catalysis):
Adding 4-Dimethylaminopyridine (DMAP) creates a highly reactive
Optimized Protocol (DMAP Catalysis):
-
Dissolve Amine (1.0 equiv) in dry DCM.
-
Add Pyridine (1.5 equiv) or
(2.0 equiv) as the stoichiometric base. -
Add DMAP (0.1 equiv / 10 mol%) .
-
Add Sulfonyl Chloride (1.1 equiv) slowly.
-
Note: If using Pyridine as the solvent, DMAP is still required for difficult substrates.
Issue 3: The "Double-Dip" (Bis-Sulfonylation)
Symptom: A less polar side product forms, especially with primary alkyl amines.
Mechanism: The product sulfonamide (
Prevention Strategy:
-
Stoichiometry: strictly limit Sulfonyl Chloride to 0.95–1.0 equiv . Do not use excess.
-
Base Choice: Use a weaker base (e.g., Pyridine or
) rather than to minimize deprotonation of the product. -
Removal: If formed, bis-sulfonamides can sometimes be hydrolyzed back to the mono-sulfonamide using morpholine or mild basic hydrolysis, though prevention is superior.
Part 3: Advanced Protocols (When Standard Reagents Fail)
If the sulfonyl chloride is unstable or unavailable, use these alternative pathways validated by recent literature.
Method A: The DABSO Protocol (Solid Surrogate)
Context: When the sulfonyl chloride is not commercially available, synthesis via
Reaction Scheme:
Organometallic (
Step-by-Step Protocol:
-
Sulfinate Formation:
-
In a flame-dried flask, combine Aryl Grignard (1.0 equiv) and DABSO (0.6 equiv) in THF at -40 °C.
-
Warm to RT and stir for 1 hour. This forms the sulfinate salt (
).
-
-
Activation & Amination:
-
Cool to 0 °C. Add the Amine (1.2 equiv).[5]
-
Add an oxidant/chlorinating agent (typically NCS - N-Chlorosuccinimide, 1.1 equiv) or aqueous bleach (
). -
Why? This generates the sulfonyl chloride in situ in the presence of the amine, minimizing hydrolysis time.
-
Method B: Pd-Catalyzed Chlorosulfonylation
Context: For installing sulfonamides on sensitive aryl boronic acids.[6] Based on Buchwald's methodology.
Protocol Summary:
-
Reagents: Aryl Boronic Acid +
(Chlorosulfonic acid) is traditional but harsh. -
Catalytic Route: Use
, a phosphine ligand, and a sulfonyl chloride source or surrogate to couple with Aryl Halides/Boronic acids.
Part 4: Comparative Data & Reference Tables
Table 1: Base Selection Guide
| Base | pKa (Conj. Acid) | Recommended Use | Risk Factor |
| Pyridine | 5.2 | Standard solvent/base. Good for preventing bis-sulfonylation. | Difficult to remove without acidic wash (CuSO4 wash recommended). |
| Triethylamine | 10.7 | Standard for aliphatic amines. | High pKa promotes bis-sulfonylation of primary amines. |
| DIPEA (Hünig's) | 10.75 | Sterically hindered; reduces nucleophilic competition. | Expensive; similar pKa risks to TEA. |
| Na2CO3 (aq) | 10.3 | Schotten-Baumann (biphasic). | Requires vigorous stirring; hydrolysis risk if slow reaction. |
| DMAP | 9.7 | Catalyst only (10 mol%). | Do not use as stoichiometric base (expensive/difficult removal). |
Pathway Visualization
Figure 2: Kinetic pathways in sulfonylation. Note the DMAP catalytic shortcut (yellow) which bypasses the slower direct attack, and the bis-sulfonylation trap (red) driven by product acidity.
References
-
Deeming, A. S., Russell, C. J., & Willis, M. C. (2015).[7] "Combining Organometallic Reagents, the Sulfur Dioxide Surrogate DABSO, and Amines: A One-Pot Preparation of Sulfonamides." Angewandte Chemie International Edition. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." Journal of the American Chemical Society. [Link][6]
-
Revathi, L. et al. (2022). "DMAP-catalysed synthesis... of some heterocyclic molecules bearing sulfonamide moiety." Indian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids [dspace.mit.edu]
- 7. Combining organometallic reagents, the sulfur dioxide surrogate DABSO, and amines: a one-pot preparation of sulfonamides, amenable to array synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for N-(4-bromo-2-methylphenyl)methanesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the synthesis and purification of N-(4-bromo-2-methylphenyl)methanesulfonamide .
The N-sulfonylation of 4-bromo-2-methylaniline using methanesulfonyl chloride (MsCl) is a fundamental transformation. However, the reaction matrix often yields a crude mixture contaminated with unreacted starting materials, over-reacted byproducts, and inorganic salts[1]. This guide provides a deep dive into the causality of these impurities and offers field-proven, self-validating protocols to isolate your target compound with high purity.
Impurity Profiling and Phase Partitioning Data
To design an effective purification strategy, we must first understand the physicochemical properties of the species present in the crude mixture. The separation relies entirely on exploiting the distinct pKa values of the components[2].
Table 1: Phase Partitioning Behavior of Reaction Components
| Compound | Chemical Nature | Approx. pKa | Soluble in 1M HCl (aq)? | Soluble in 1M NaOH (aq)? | Soluble in EtOAc? |
| 4-bromo-2-methylaniline (Starting Material) | Weak Base | ~4.5 (conjugate acid) | Yes (as ammonium salt) | No | Yes |
| This compound (Target Product) | Weak Acid | ~10 | No | Yes (as sodium salt) | Yes |
| N,N-bis(methanesulfonyl)-...aniline (Bis-adduct Impurity) | Neutral | N/A (No N-H proton) | No | No | Yes |
| Pyridine / Triethylamine (Base Catalysts) | Base | 5.2 / 10.7 (conjugate acids) | Yes (as salts) | No | Yes |
Purification Workflow Visualization
The following workflow exploits the chemical causality outlined in Table 1. By systematically altering the pH of the aqueous phase, we can selectively drive our target compound into the aqueous layer while leaving neutral impurities behind.
Workflow for the acid-base extraction and purification of mono-sulfonamides.
Troubleshooting FAQs
Q1: Why is there a significant amount of the bis-sulfonylation impurity in my crude mixture?
Causality: Primary amines react with MsCl to form the desired mono-sulfonamide. However, in the presence of a base (like pyridine or triethylamine), the newly formed mono-sulfonamide is deprotonated. The resulting sulfonamide anion retains nucleophilic character and can attack a second equivalent of MsCl, forming the N,N-bis(methanesulfonyl) byproduct[3]. Solution: This is an issue of stoichiometry and temperature control. Ensure you are using exactly 1.0 to 1.05 equivalents of MsCl and maintaining the reaction at 0 °C during the addition phase to suppress the secondary nucleophilic attack[1].
Q2: How do I separate the bis-sulfonamide from my desired mono-sulfonamide without using column chromatography?
Causality: Column chromatography is often tedious for polar sulfonamides[2]. Instead, exploit the structural differences. The target mono-sulfonamide possesses a highly acidic N-H proton (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The bis-sulfonamide lacks this proton. Solution: Perform an acid-base extraction. Treating the organic mixture with 1M NaOH deprotonates only the mono-sulfonamide, pulling it into the aqueous phase as a water-soluble sodium salt. The neutral bis-sulfonamide remains trapped in the organic phase and can be discarded[2].
Q3: My final product is contaminated with unreacted 4-bromo-2-methylaniline. How did this survive the workup?
Causality: Anilines are weak bases. If your initial aqueous workup only utilized water or brine, the unreacted aniline will remain partitioned in the organic phase alongside your product. Solution: You must include a 1M HCl wash before the basic extraction. The acid protonates the aniline to form an anilinium chloride salt, which is highly water-soluble and easily removed in the aqueous waste stream.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Built-in pH checks and phase-monitoring steps ensure that if an error occurs, it is caught before the product is lost.
Protocol A: Acid-Base Extraction Workflow
This protocol assumes you have concentrated your crude reaction mixture to a residue.
-
Initial Dissolution & Acid Wash (Amine Removal):
-
Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Transfer to a separatory funnel and add an equal volume of 1M HCl (aq).
-
Shake vigorously and vent. Allow the layers to separate.
-
Validation Check: Spot the organic layer on a TLC plate. The high-Rf aniline starting material spot should be absent.
-
Drain and discard the lower aqueous layer (contains amine salts and pyridine/TEA hydrochlorides).
-
-
Basic Extraction (Product Isolation):
-
Add 1M NaOH (aq) to the organic phase in the separatory funnel (approx. 15 mL per gram of expected product).
-
Shake vigorously and vent. Allow the layers to separate.
-
Validation Check: The aqueous layer pH must be >12. If it is lower, the mono-sulfonamide will not fully deprotonate. Add more NaOH if necessary.
-
Drain the lower aqueous layer (contains your product) into a clean Erlenmeyer flask.
-
Repeat the NaOH extraction once more and combine the aqueous layers.
-
Discard the EtOAc layer (contains the bis-sulfonylation impurity).
-
-
Acidification & Precipitation:
-
Place the combined basic aqueous layers in an ice bath and stir magnetically.
-
Slowly add concentrated HCl dropwise.
-
Causality: As the pH drops below the pKa of the sulfonamide (~10), the compound reprotonates. Because it is highly hydrophobic, it will crash out of the aqueous solution as a white/off-white precipitate.
-
Continue adding HCl until the solution reaches pH 2 (verify with pH paper).
-
Filter the precipitate using a Büchner funnel, wash the filter cake with ice-cold distilled water, and dry under high vacuum.
-
Protocol B: Recrystallization (Final Polishing)
If the precipitated product from Protocol A still shows minor impurities via NMR or LC-MS, recrystallization is required[4].
-
Place the dried crude this compound in a round-bottom flask.
-
Add a minimum volume of boiling Ethanol (90% aqueous) to just dissolve the solid[4].
-
Validation Check: If the solution is cloudy due to insoluble particulates, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, undisturbed, to promote the growth of large, pure crystals.
-
Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.
-
Filter the crystals via vacuum filtration and wash with a minimal amount of ice-cold hexanes. Dry under vacuum.
References
-
Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity Taylor & Francis Online [Link]
Sources
Technical Support Center: Troubleshooting & Minimizing Bis-Sulfonylation
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive from drug development professionals involves the over-reaction of primary amines during sulfonamide synthesis. While the objective is to synthesize a mono-sulfonamide, the reaction often overshoots, yielding a bis-sulfonylated (di-sulfonylated) side product. This guide deconstructs the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to ensure absolute chemoselectivity.
Mechanistic Insight: The Causality of Over-Reaction
To solve bis-sulfonylation, we must first understand its kinetic and thermodynamic drivers. When a primary amine reacts with a sulfonyl chloride, it forms a mono-sulfonamide. Because the newly attached sulfonyl group is powerfully electron-withdrawing, it significantly increases the acidity of the remaining N-H proton. In the presence of the base (which is required to scavenge the HCl byproduct), this proton is easily abstracted[1].
This deprotonation generates a highly nucleophilic sulfonamide anion. If there is any unreacted sulfonyl chloride in the local vicinity, this anion will rapidly attack it, forming the undesired bis-sulfonamide[1].
Reaction pathway of mono- vs. bis-sulfonylation and the K2CO3/MeOH chemical reversion strategy.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am seeing a second, less polar spot on my TLC above my desired product. Is this bis-sulfonylation? A1: Yes. Bis-sulfonamides lack the polar N-H bond, making them significantly less polar than their mono-sulfonylated counterparts. They will elute faster on normal-phase silica TLC[1]. Self-Validation: Run an LC-MS; the bis-product will show a mass shift of exactly +[SO₂R'] minus 1 Da compared to the mono-product.
Q2: How can I adjust my reaction conditions to favor mono-sulfonylation? A2: The key is controlling the local concentration of the electrophile and the basicity of the environment[1].
-
Stoichiometry: Never use an excess of sulfonyl chloride. A strict 1.0 : 1.0 ratio, or a slight excess of the amine (e.g., 1.1 to 1.5 eq), ensures the electrophile is the limiting reagent[1].
-
Addition Rate & Temperature: Add the sulfonyl chloride dropwise as a highly dilute solution at 0 °C[1]. Rapid addition creates localized high concentrations of the electrophile, allowing the newly formed sulfonamide anion to react before it disperses.
-
Base Selection: Avoid strong bases if bis-sulfonylation is an issue. Use weaker, nucleophilic bases like Pyridine, which acts as both an acid scavenger and a catalyst without fully deprotonating the resulting mono-sulfonamide[1].
Q3: My primary amine is highly unhindered, and I still get bis-sulfonylation despite strict stoichiometry. What is the workaround? A3: Instead of fighting the kinetic mixture, you can perform a selective chemical desulfonylation. By treating the fully converted bis-sulfonamide with Potassium Carbonate (K₂CO₃) in Methanol (MeOH), you can selectively cleave one sulfonyl group, yielding the pure mono-sulfonamide[2]. This approach is highly reliable for stubborn substrates[2].
Q4: Are there alternative, "green" conditions that prevent this side reaction entirely? A4: Yes. Micellar catalysis using surfactants like Cetyltrimethylammonium bromide (CTAB) in aqueous media has been shown to completely suppress bis-sulfonylation[3]. The micellar environment solubilizes the reagents and alters the transition state geometry, providing 100% selectivity for the mono-sulfonamide without the need for organic solvents[3].
Data Presentation: Influence of Base and Reaction Conditions
The choice of base is the most critical variable in preventing the deprotonation of the mono-sulfonamide.
| Base / Condition | Type | Propensity for Bis-Sulfonylation | Mechanistic Rationale |
| Triethylamine (TEA) | Strong, Non-nucleophilic | High | Readily deprotonates the mono-sulfonamide, forming the highly reactive anion. |
| Pyridine | Weak, Nucleophilic | Low | Insufficiently basic to fully deprotonate the product; acts as an acyl transfer catalyst[1]. |
| NaH / THF | Very Strong | Very High | Quantitatively deprotonates the amine/sulfonamide; used intentionally to force bis-sulfonylation. |
| Schotten-Baumann | Biphasic (Aq. NaOH/DCM) | Moderate to Low | The sulfonamide anion partitions into the aqueous phase, physically separating it from the electrophile. |
| CTAB / Water | Micellar Catalysis | None | Micellar confinement restricts the second equivalent from reacting; highly chemoselective[3]. |
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled Mono-Sulfonylation (Standard Method)
Use this protocol as your first-line approach to synthesize mono-sulfonamides.
-
Preparation: Dissolve the primary amine (1.1 mmol, 1.1 eq) and Pyridine (2.0 mmol, 2.0 eq) in anhydrous Dichloromethane (DCM) (10 mL) under an inert argon atmosphere[1].
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.
-
Self-Validation Check: Ensure the internal temperature is stable at 0 °C for at least 5 minutes before proceeding. Failure to do so will result in a kinetic spike and immediate bis-sulfonylation.
-
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise over 30 minutes using a syringe pump[1].
-
Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc)[1].
-
Self-Validation Check: Quench the reaction with saturated aqueous NH₄Cl immediately upon the disappearance of the sulfonyl chloride spot to prevent prolonged exposure that leads to over-reaction.
-
-
Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), brine, dry over Na₂SO₄, and concentrate under reduced pressure[1].
Protocol B: Chemical Reversion of Bis-Sulfonamides (Desulfonylation)
Use this protocol when Protocol A fails due to substrate-specific steric freedom, or to salvage a reaction that has already over-reacted.
-
Exhaustive Sulfonylation (Optional): If an inseparable mixture is obtained, treat the crude material with excess sulfonyl chloride (2.5 eq) and TEA (3.0 eq) in DCM to intentionally drive all material to the bis-sulfonamide. Isolate the crude bis-sulfonamide.
-
Solvation: Dissolve the crude bis-sulfonamide (1.0 mmol) in Methanol (10 mL)[2].
-
Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq) to the solution[2].
-
Reaction: Stir the suspension at room temperature for 2-4 hours.
-
Self-Validation Check: Monitor by TLC. The less polar bis-sulfonamide spot must completely disappear, replaced by a highly UV-active, more polar mono-sulfonamide spot. If the starting material persists, gently warm to 40 °C.
-
-
Workup: Concentrate the mixture under reduced pressure, dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify via flash chromatography to isolate the pure mono-sulfonamide[2].
References
- BenchChem Technical Support Team. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." BenchChem.
- "Some Items of Interest to Process R&D Chemists and Engineers." ACS Publications.
- Pawar, P. M., and Bhagwat, S. S. "Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media." ISSST Indian.
Sources
Technical Support Center: Stability of N-(4-bromo-2-methylphenyl)methanesulfonamide
This technical guide addresses the stability profile of N-(4-bromo-2-methylphenyl)methanesulfonamide under acidic conditions. It is designed for researchers observing unexpected degradation or planning forced degradation studies.
Case Reference: Acidic Hydrolysis & Stability Profiling Molecule Class: N-Aryl Methanesulfonamide Critical Parameter: S-N Bond Cleavage Sensitivity
Core Stability Assessment
Executive Summary: this compound exhibits moderate to high stability in mild acidic environments (pH 2–6) at ambient temperatures. However, it is susceptible to acid-catalyzed hydrolysis under forcing conditions (pH < 1, T > 60°C), leading to the cleavage of the sulfonamide bond.
The "Ortho-Para" Stability Paradox
As a Senior Application Scientist, I must highlight a structural nuance often overlooked:
-
The 4-Bromo Effect (Electronic): The electron-withdrawing bromine atom at the para position decreases the electron density on the nitrogen atom. This lowers the basicity of the sulfonamide nitrogen, making protonation (the first step of acid hydrolysis) less favorable compared to an unsubstituted phenyl ring. Result: Increased stability against acid attack.
-
The 2-Methyl Effect (Steric): The ortho methyl group provides steric bulk. While this can hinder enzymatic metabolism, in chemical hydrolysis, it shields the sulfur-nitrogen bond from nucleophilic attack by water. Result: Kinetic retardation of hydrolysis.
Mechanism of Degradation (Visualized)
Understanding the mechanism is the key to troubleshooting. The degradation is not random; it follows a specific A-2 Hydrolysis Mechanism .
Pathway Diagram
The following diagram illustrates the stepwise degradation pathway in acidic media.
Figure 1: The rate-limiting step is the nucleophilic attack of water on the protonated sulfonamide species.
Troubleshooting Guide: Common Issues
Use this logic tree to diagnose stability issues in your workflow.
Scenario A: "I see an extra peak in my HPLC chromatogram."
Diagnosis: Partial Hydrolysis. The Impurity: 4-Bromo-2-methylaniline. Detection: This aniline derivative is more polar than the parent sulfonamide and will typically elute earlier in Reverse Phase (RP) chromatography. It often has a distinct UV absorption profile (red-shifted) compared to the sulfonamide.
| Check | Action | Mechanism |
| Mobile Phase pH | Is your aqueous phase < pH 2? | Extremely low pH (e.g., 0.1% TFA in water stored for days) can induce slow hydrolysis. Switch to 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5). |
| Sample Diluent | Did you dissolve in acidic methanol? | Methanolysis can occur if traces of HCl are present. Use Acetonitrile/Water (neutral) as diluent. |
| Column Temp | Is the column > 50°C? | Heat exponentially increases the hydrolysis rate constant ( |
Scenario B: "My yield is low after acidic workup."
Diagnosis: Product loss to the aqueous phase or degradation. Context: Quenching a reaction with HCl.
| Check | Action | Mechanism |
| Acid Strength | Using 6M or Conc. HCl? | High molarity acid drives the equilibrium toward the protonated amine product, which is water-soluble. Use 0.5M or 1M HCl max. |
| Contact Time | Stirring overnight in acid? | Prolonged exposure overcomes the kinetic stability barrier. Separate phases immediately after quenching. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Stress)
To validate a stability-indicating analytical method, you must purposefully degrade the sample.
Objective: Achieve 10–20% degradation to identify the impurity peak.
-
Preparation: Dissolve 10 mg of this compound in 5 mL of Acetonitrile (ACN).
-
Acid Addition: Add 5 mL of 1.0 N HCl .
-
Stress Condition:
-
Initial: Store at Room Temperature (25°C) for 24 hours.
-
If <5% degradation: Heat to 60°C for 4–8 hours.
-
-
Neutralization: Before injection, neutralize a standard aliquot with 1.0 N NaOH to pH 6–7 to prevent damage to the HPLC column.
-
Analysis: Inject onto HPLC (C18 Column).
Protocol 2: Stability-Indicating HPLC Conditions
Why this works: This gradient separates the highly polar sulfonic acid (void volume), the medium-polarity aniline (degradant), and the non-polar parent sulfonamide.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) and 210 nm (Amide bond/impurities) |
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) in my LC-MS mobile phase? A: Yes. The residence time in the column (minutes) is too short for significant hydrolysis to occur at ambient temperature. However, do not store the sample in TFA-containing diluents for more than 24 hours.
Q: Is the degradation reversible? A: No. The hydrolysis yields 4-bromo-2-methylaniline and methanesulfonic acid. Re-forming the sulfonamide requires an activated sulfonyl chloride (e.g., MsCl) and a base (e.g., Pyridine); it will not spontaneously reverse in solution.
Q: How does this molecule compare to Sulfamethoxazole? A: this compound is generally more stable toward acid than sulfamethoxazole. Sulfamethoxazole contains an isoxazole ring which can be protonated, and an aniline nitrogen that is electron-rich. The "simple" methanesulfonamide moiety is robust, and the brominated ring deactivates the system against electrophilic attack.
Q: What is the recommended storage condition? A: Store as a solid powder at 2–8°C or Room Temperature in a desiccator. Avoid storage in acidic fumes (e.g., inside a fume hood cabinet with open HCl bottles).
References
-
BenchChem. (2025).[1][2] Stability of Methanesulfonamide in Acidic and Basic Conditions. Retrieved from 2
-
Reimerdes, E. H., & Seydel, J. K. (1969).[3] Significance of Acid Stability of Sulfonamides for the Determination of Their N4-metabolites. Arzneimittelforschung, 19(11), 1863-8. Retrieved from 3
-
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from 4
-
ChemicalBook. (2023). N-[(4-Bromo-2-methylphenyl)methyl]methanesulfonamide Properties. Retrieved from 5[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Significance of acid stability of sulfonamides for the determination of their N4-metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. N-[(4-Bromo-2-methylphenyl)methyl]methanesulfonamide | 2460627-40-9 [chemicalbook.com]
Optimizing reaction temperature for 4-bromo-2-methylaniline sulfonylation
Case ID: OPT-T-4B2MA Subject: Temperature Optimization & Troubleshooting for Hindered Aniline Sulfonylation Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Goldilocks" Thermal Window
You are likely encountering difficulties balancing reaction rate against selectivity . 4-Bromo-2-methylaniline presents a specific challenge: the ortho-methyl group provides steric hindrance that slows nucleophilic attack, while the electron-withdrawing bromine atom at the para position further reduces the nucleophilicity of the amine.[1]
-
The Trap: If you run too cold, the reaction stalls due to the deactivated aniline.[1]
-
The Risk: If you run too hot (or add reagents too fast), you risk bis-sulfonylation (
) or hydrolytic decomposition of your sulfonyl chloride.
Optimal Protocol Recommendation:
Initiate at 0 °C (kinetic control) to establish mono-selectivity, then ramp to 23–25 °C (thermodynamic drive) to ensure conversion. Only utilize reflux (
Reaction Pathway & Thermal Logic
To troubleshoot effectively, you must visualize the competing pathways.[1] Temperature directly dictates which arrow dominates.[1]
Figure 1: Kinetic competition pathways.
Critical Troubleshooting (Q&A)
Q1: I see a new spot on TLC that is less polar than my product. Is this bis-sulfonylation?
Diagnosis: Yes. The bis-sulfonamide (where two sulfonyl groups attach to the nitrogen) lacks the acidic N-H proton, making it significantly less polar than the mono-sulfonamide.[1] Root Cause:
-
Temperature Overshoot: Heating the reaction pushes the system over the activation energy barrier for the second addition (
in Fig 1).[1] -
Stoichiometric Excess: Using >1.1 equivalents of sulfonyl chloride.[1] Corrective Action:
-
Protocol Adjustment: Maintain the reaction at 0–5 °C during the addition phase. Do not heat above RT unless the mono-sulfonamide intermediate persists for >4 hours.
-
Chemical Fix: If bis-sulfonylation is unavoidable, treat the crude mixture with a mild base (e.g., NaOH in MeOH) to hydrolyze the second sulfonyl group back to the mono-species selectively.[1]
Q2: The reaction stalls at ~60% conversion even after 12 hours at Room Temperature.
Diagnosis: The ortho-methyl steric hindrance is preventing the final conversion. The reaction has reached a kinetic plateau.[1] Root Cause: The nucleophile (aniline) is too bulky to attack the remaining sulfonyl chloride effectively at ambient energy levels. Corrective Action:
-
Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium-type intermediate with the sulfonyl chloride, which is more susceptible to attack by the hindered aniline.[1]
-
Thermal Ramp: Increase temperature to 40 °C (refluxing DCM) only after verifying no bis-sulfonylation is occurring.
Q3: My sulfonyl chloride is disappearing, but I'm isolating starting material (Aniline).
Diagnosis: Competitive Hydrolysis.
Root Cause: Water is present in the solvent or base.[1] Sulfonyl chlorides react with water to form sulfonic acids (
-
Solvent Integrity: Ensure DCM or Pyridine is anhydrous (water content <50 ppm).
-
Reagent Quality: Check the sulfonyl chloride. If it smells strongly of acid or is a liquid when it should be solid, it has degraded.[1]
Optimization Data: Temperature vs. Selectivity
The following table illustrates the trade-off between conversion and selectivity for sterically hindered anilines.
| Condition | Temperature | Time | Conversion (%) | Mono:Bis Ratio | Outcome |
| Cold Start | 0 °C (2h) → RT (4h) | 6h | 92% | >99:1 | Optimal |
| Isothermal RT | 25 °C constant | 4h | 85% | 95:5 | Acceptable |
| Forced Reflux | 40 °C constant | 2h | 98% | 80:20 | Impure |
| Cryogenic | -10 °C constant | 12h | 40% | >99:1 | Too Slow |
Validated Experimental Protocol
Objective: Mono-sulfonylation of 4-bromo-2-methylaniline with 4-toluenesulfonyl chloride (TsCl).
Reagents:
-
4-Bromo-2-methylaniline (1.0 equiv)[3]
-
Sulfonyl Chloride (e.g., TsCl) (1.1 equiv)[4]
-
Pyridine (2.0 equiv) or Et3N (2.0 equiv) + DMAP (0.1 equiv)
-
DCM (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 4-bromo-2-methylaniline and anhydrous DCM. Stir until fully dissolved.
-
Base Addition: Add Pyridine (or Et3N) in one portion.
-
Cooling (Critical): Submerge flask in an ice/water bath (0 °C) and equilibrate for 10 minutes.
-
Reagent Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes. Do not rush this step.
-
Reaction:
-
Stir at 0 °C for 1 hour.
-
Remove ice bath and allow to warm to Room Temperature (23 °C).
-
Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Quench: Once starting material is consumed, quench with saturated
solution. -
Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over
.[1][5]
Decision Tree for Real-Time Troubleshooting
Use this logic flow to make decisions during the experiment.
Figure 2: Decision matrix for in-process control.
References
-
BenchChem Technical Support. (2025).[2][4][5][6][7] Optimizing Sulfonylation of Hindered Amines. Retrieved from
-
MDPI Molecules. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-Bromo-2-methylaniline Product Specification & Safety Data. Retrieved from
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Retrieved from
-
LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Handling moisture sensitivity during N-(4-bromo-2-methylphenyl)methanesulfonamide synthesis
Topic: Moisture Mitigation in the Synthesis of N-(4-bromo-2-methylphenyl)methanesulfonamide Ticket ID: CHEM-SUP-2026-MsCl Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Context
You are encountering issues with the synthesis of This compound (CAS: 330468-71-8). While sulfonylation is a standard transformation, this specific substrate presents a unique kinetic challenge that exacerbates moisture sensitivity.[1][2]
The "Hidden" Variable: The 2-methyl group on your aniline starting material (4-bromo-2-methylaniline) creates steric hindrance at the nucleophilic nitrogen.[1] This slows the rate of sulfonylation compared to a non-substituted aniline.[2] Consequently, if moisture is present, the hydrolysis of methanesulfonyl chloride (MsCl) becomes kinetically favored over the desired product formation.
The Fix: You cannot simply "add more reagent" to compensate for moisture.[2] You must shift the kinetic balance back toward the amine by rigorously excluding water and controlling the exotherm.[2]
Optimized Protocol (The "Golden Path")
This protocol is designed to minimize MsCl hydrolysis and prevent bis-sulfonylation.[1]
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 4-Bromo-2-methylaniline | Limiting Reagent | 1.0 | Dry under vacuum >4h before use.[1][2] |
| Methanesulfonyl Chloride (MsCl) | Electrophile | 1.1 - 1.2 | Freshly distilled or high-purity grade.[1][2] |
| Pyridine | Base/Solvent | 3.0 - 5.0 | Must be anhydrous (<50 ppm H₂O).[1][2] |
| DCM (Dichloromethane) | Co-Solvent | -- | Anhydrous; optional if running neat in Pyridine.[1][2] |
Step-by-Step Methodology
-
System Preparation:
-
Solubilization (The "Cold Start"):
-
Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous DCM/Pyridine mixture.
-
Cool the vessel to 0 °C using an ice/water bath.
-
Why? Lowering temperature slows the hydrolysis of MsCl more significantly than it slows the sulfonylation, improving selectivity.
-
-
Controlled Addition:
-
Reaction & Monitoring:
-
Quench & Workup:
Visualizing the Kinetic Competition
The following diagram illustrates the "Race Condition" occurring in your flask. You want the Green Path ; moisture forces the Red Path .[2]
Figure 1: Kinetic competition pathway.[1] Note that the "Waste" path generates HCl, which protonates the starting aniline, effectively killing the reaction (Feedback loop).
Troubleshooting Guide (FAQ)
Q1: The reaction fumes/smokes when I add the MsCl. Is this normal?
A: No. Fuming indicates the rapid release of HCl gas.[2]
-
Diagnosis: Your MsCl is hydrolyzing immediately upon contact with the solvent or atmosphere.[2]
-
Fix:
Q2: I see the starting material (aniline) on TLC, but adding more MsCl doesn't push the reaction.
A: You have likely protonated your amine.
-
Mechanism: Hydrolysis of MsCl produces HCl.[1][2][5] If your base (Pyridine/TEA) is overwhelmed or wet, the HCl protonates the aniline to form an anilinium salt.[2] Anilinium salts are not nucleophilic and will not react with MsCl.[1][2]
-
Fix: Add an extra equivalent of base (Pyridine) to free the amine, then add 0.2 eq of fresh MsCl.
Q3: I have a new spot with a higher Rf than my product. What is it?
A: This is likely the Bis-sulfonamide (N,N-bis(methylsulfonyl)aniline).[1][2]
-
Cause: Even though the 2-methyl group provides steric hindrance, a large excess of MsCl or high temperatures can force a second sulfonyl group onto the nitrogen.
-
Prevention: Strictly limit MsCl to 1.1–1.2 equivalents. Keep the reaction at 0 °C for the first hour.
Q4: My yield is consistently low (40-50%). Where is the rest?
A: It is likely in the aqueous layer as the unreacted amine salt or hydrolyzed sulfonic acid.[2]
-
Investigation: Check the pH of your aqueous layer during workup.[2]
-
Fix: Ensure the aqueous layer is neutralized (pH ~7-8) during extraction.[1][2] If it is too acidic, the aniline stays in the water. If it is too basic (pH > 12), you risk hydrolyzing the sulfonamide bond (though sulfonamides are generally stable to base, extreme conditions should be avoided).[1]
Workflow Logic for Purification
Use this logic flow to determine the best workup strategy based on your TLC observation.
Figure 2: Purification decision tree based on Thin Layer Chromatography (TLC) analysis.
References
-
BenchChem. (2025).[1][2][4][6][7][8] Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride. Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[1][2] Methanesulfonyl Chloride - PubChem Compound Summary. Retrieved from [1][2]
-
Lide, D. R. (Ed.).[1][2] (2005).[2][8] CRC Handbook of Chemistry and Physics (86th ed.).[2] CRC Press.[1][2] (Standard reference for MsCl hydrolysis rates and physical properties).
-
University of Luxembourg. (2026).[1][2] this compound Structure and Properties. Retrieved from [1][2]
Sources
- 1. PubChemLite - this compound (C8H10BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Storage of N-(4-bromo-2-methylphenyl)methanesulfonamide
Welcome to the Technical Support Center for N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS: 330468-71-8) . This portal provides researchers, analytical scientists, and drug development professionals with mechanistic insights, troubleshooting protocols, and validated storage methodologies to ensure the structural integrity of this sulfonamide derivative during in vitro and in vivo studies.
Mechanistic Causality of Degradation
To establish an effective storage protocol, we must first understand the chemical vulnerabilities of the compound. This compound contains three reactive domains susceptible to environmental degradation:
-
Acid-Catalyzed Hydrolysis (The Sulfonamide Bond): While sulfonamides are generally stable at physiological pH (7.4), they become highly vulnerable at extreme pH values. Under highly acidic conditions (pH < 4.0), the compound undergoes nucleophilic attack by water, leading to the1[1]. This irreversible degradation yields methanesulfonic acid and 4-bromo-2-methylaniline.
-
Photolytic Debromination (The Aryl Bromide Moiety): The aryl bromide bond is highly sensitive to photolysis. Exposure to UV or intense visible light provides the activation energy necessary for the homolytic cleavage of the C(sp2)-Br bond, generating a highly 2[2]. This radical can subsequently abstract hydrogen from solvents or react with oxygen to form complex, cytotoxic adducts.
-
Oxidative Degradation (The Aromatic System): The electron-rich nature of the substituted benzene ring, activated by the ortho-methyl group, makes it prone to oxidation by reactive oxygen species (ROS) or atmospheric oxygen over prolonged periods.
Fig 1: Primary environmental degradation pathways of this compound.
Troubleshooting & FAQs
Q: My 10 mM DMSO stock solution turned yellow after being left on the benchtop for a week. Is it still viable for my cellular assays? A: No. The yellow discoloration is a classic indicator of 3[3]. The aryl bromide has likely cleaved to form aryl radicals, which then polymerized or reacted with dissolved oxygen. Using this stock will introduce off-target cytotoxic degradation products into your assay. Always store stocks in amber vials at -20°C.
Q: I am conducting a simulated gastric fluid stability assay at pH 2.0. The compound's efficacy drops rapidly within hours. Why? A: Sulfonamides exhibit significant hydrolytic instability at pH levels below 4.0. At pH 2.0, the nucleophilic attack on the sulfonamide bond is highly accelerated. You are observing the rapid loss of the parent compound and the accumulation of the inactive 4-bromo-2-methylaniline cleavage product.
Q: Does repeated freeze-thaw cycling of the stock solution compromise its structural integrity? A: Yes. Repeated thermal cycling introduces ambient moisture (condensation) into the anhydrous DMSO/DMF stock. Over time, this accumulated moisture acts as a nucleophile, driving the slow hydrolysis of the sulfonamide bond even while stored at low temperatures.
Standard Operating Procedure (SOP): Stock Preparation & Storage
To ensure absolute trustworthiness in your experimental data, follow this self-validating methodology for preparing and storing stock solutions.
Step 1: Thermal Equilibration Remove the lyophilized powder from 2-8°C storage and allow the sealed vial to equilibrate to room temperature (RT) for 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will initiate hydrolysis once dissolved.
Step 2: Reconstitution Dissolve the powder in anhydrous, LC-MS grade DMSO or DMF to achieve the desired concentration (e.g., 10 mM). Perform this step under subdued lighting. Causality: Subdued lighting prevents premature photolytic debromination of the aryl bromide moiety.
Step 3: Aliquoting Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber, low-bind microcentrifuge tubes. Causality: Amber tubes block UV/Vis light transmission. Single-use aliquots eliminate freeze-thaw-induced moisture accumulation.
Step 4: Inert Gas Purging & Storage Gently overlay the headspace of each tube with a gentle stream of dry Argon or Nitrogen gas before sealing. Store immediately at -20°C (or -80°C for >6 months). Causality: Displacing oxygen prevents the oxidative degradation of the electron-rich aromatic system.
Step 5: QC Validation (Self-Validation Step)
Before critical in vivo experiments, thaw one representative aliquot and analyze it via LC-MS.
Validation Metric: Confirm the presence of the parent mass (Expected
Fig 2: Self-validating workflow for the preparation and storage of compound stock solutions.
Quantitative Data: Degradation Kinetics & Storage Parameters
The following table summarizes the expected half-lives of the compound under various environmental stressors, emphasizing the necessity of strict storage controls.
| Environmental Condition | Primary Degradation Pathway | Estimated Half-Life | Recommended Action |
| Aqueous Solution (pH 2.0) | Acid-Catalyzed Hydrolysis | < 24 hours | Avoid prolonged acidic exposure; prepare fresh. |
| Aqueous Solution (pH 7.4) | Hydrolysis | > 6 months | Safe for standard physiological assays. |
| DMSO Stock (Light Exposed) | Photolytic Debromination | 3 - 7 days | Store strictly in amber vials or dark boxes. |
| DMSO Stock (Multiple Freeze-Thaws) | Moisture-Driven Hydrolysis | 2 - 4 weeks | Prepare single-use aliquots to prevent condensation. |
| DMSO Stock (-20°C, Dark, Argon) | None (Stable) | > 2 years | Optimal long-term storage condition. |
References
- Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL
- Isolated Neutral [4]Helicene Radical Provides Insight into Consecutive Two-Photon Excitation Photocatalysis Source: Semantic Scholar URL
- Photoredox catalysis harvesting multiple photon or electrochemical energies Source: Beilstein Journal of Organic Chemistry URL
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectral Analysis of N-(4-bromo-2-methylphenyl)methanesulfonamide
Executive Summary
This guide provides a technical analysis of the 1H NMR chemical shifts for N-(4-bromo-2-methylphenyl)methanesulfonamide , a critical scaffold in the development of arylsulfonamide-based inhibitors (e.g., for kinases or carbonic anhydrases).
Unlike standard spectral lists, this document compares the solvent-dependent behavior (CDCl₃ vs. DMSO-d₆) and establishes a self-validating assignment logic based on substituent effects. We address the common challenge of distinguishing the sulfonamide NH proton and the overlapping aromatic signals characteristic of 1,2,4-trisubstituted benzene rings.
Structural Assignment & Predictive Logic
The target molecule consists of a 4-bromo-2-methylaniline core sulfonylated with a methanesulfonyl group. The NMR interpretation relies on three distinct chemical environments:
-
Aliphatic Region: Two distinct methyl singlets (Ar-CH₃ vs. SO₂-CH₃).
-
Aromatic Region: A 1,2,4-substitution pattern characterized by an ABX or AMX system (depending on field strength).
-
Labile Region: The sulfonamide NH, highly sensitive to solvent hydrogen bonding.
Visual Assignment Logic
The following diagram maps the structural logic used to assign chemical shifts, highlighting the electronic influence of the bromine (EWG) and methyl (EDG) groups.
Figure 1: Structural assignment logic correlating chemical moieties with expected spectral shifts.
Comparative Data: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of solvent drastically alters the visibility of the sulfonamide proton. The table below synthesizes experimental data from analogous arylsulfonamides to provide high-confidence predicted ranges for the target.
Table 1: Chemical Shift Comparison (δ ppm)
| Proton Assignment | Multiplicity | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl sulfoxide-d) | Mechanistic Insight |
| Ar-CH₃ (C2) | Singlet (3H) | 2.30 – 2.35 | 2.25 – 2.30 | Slight upfield shift in DMSO due to solvent viscosity/magnetic susceptibility. |
| SO₂-CH₃ | Singlet (3H) | 3.00 – 3.05 | 2.95 – 3.05 | Diagnostic peak. Distinct from Ar-CH₃ due to electron-withdrawing SO₂. |
| Ar-H (H3, H5, H6) | Multiplet (3H) | 7.30 – 7.50 | 7.35 – 7.60 | H6 (ortho to N) shifts downfield significantly compared to the aniline precursor due to the electron-withdrawing sulfonamide. |
| NH (Sulfonamide) | Singlet (1H) | 6.50 – 7.00 (Broad) | 9.20 – 9.50 (Sharp) | Critical: In CDCl₃, NH is often broad or invisible due to exchange. In DMSO, it forms a strong H-bond, appearing as a sharp, downfield singlet. |
Technical Note on Impurities:
-
Water: In DMSO-d₆, the water peak appears at ~3.33 ppm. Ensure your product is dry, or the SO₂-CH₃ peak (3.0 ppm) may be obscured by broadening water tails.
-
Residual Solvent: In CDCl₃, residual CHCl₃ appears at 7.26 ppm, which may overlap with the aromatic multiplet.
Experimental Protocol: Synthesis & Characterization
To generate the sample for this analysis, a standard sulfonylation protocol is recommended. This method minimizes the formation of bis-sulfonated byproducts.
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for this compound.
Detailed Methodology
-
Preparation: Dissolve 4-bromo-2-methylaniline (1.0 equiv) in anhydrous pyridine (5 mL/mmol) under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0°C. Add methanesulfonyl chloride (1.2 equiv) dropwise over 15 minutes. The exotherm must be controlled to prevent bis-sulfonylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Pour the reaction mixture into ice-cold 1N HCl . The pyridine forms a water-soluble salt, while the sulfonamide product precipitates as a solid.
-
Isolation: Filter the solid, wash with water to remove residual acid, and recrystallize from ethanol/water if necessary.
Validation Criteria (Self-Validating System)
How do you know you have the correct product and not the starting material?
-
The "H6" Shift: In the starting material (4-bromo-2-methylaniline), the proton ortho to the amine (H6) appears upfield around 6.5 - 6.6 ppm due to the electron-donating NH₂ group. In the product, the electron-withdrawing sulfonamide shifts this proton downfield to ~7.4 ppm .
-
The Methyl Count: You must observe two distinct methyl singlets. If you only see one (Ar-CH₃), the reaction failed.
-
Integration: The ratio of the methyl singlets must be 1:1 (3H each).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
-
Royal Society of Chemistry. (2007). Synthesis of N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide. Bioorganic and Medicinal Chemistry.
-
National Institutes of Health (NIH). (2009). Crystal structure and conformation of N-(4-Bromo-2-methylphenyl)pivalamide. PMC.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.
Sources
Technical Guide: 13C NMR Spectral Analysis of N-(4-bromo-2-methylphenyl)methanesulfonamide
Executive Summary
This guide provides a definitive technical analysis of the 13C NMR spectral characteristics of N-(4-bromo-2-methylphenyl)methanesulfonamide , a critical intermediate in the synthesis of aryl-sulfonamide pharmacophores. Unlike standard spectral lists, this document functions as a comparative performance guide , benchmarking the product's spectral signature against its metabolic precursor (4-bromo-2-methylaniline) and analyzing solvent-dependent chemical shift variations (CDCl₃ vs. DMSO-d₆).
Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Part 1: Structural Context & Synthesis Logic
To interpret the NMR spectrum accurately, one must understand the electronic environment created during synthesis. The sulfonylation of the aniline nitrogen introduces a strong electron-withdrawing sulfonyl group, significantly altering the magnetic environment of the aromatic ring, particularly at the ipso and ortho positions.
Synthesis Pathway (Reaction Context)
The compound is typically synthesized via nucleophilic attack of the aniline nitrogen on methanesulfonyl chloride (MsCl) under basic conditions.
Figure 1: Standard synthetic route. The transformation from amine to sulfonamide is the primary vector for spectral comparison.
Part 2: Comparative 13C NMR Analysis
This section compares the target molecule against its alternatives (precursor and solvent variations) to establish definitive identification criteria.
Comparison 1: Product vs. Precursor (Reaction Monitoring)
The most critical QC check is distinguishing the product from the starting material (4-bromo-2-methylaniline).
| Carbon Position | Precursor Shift (δ ppm) | Product Shift (δ ppm) | Shift Difference (Δδ) | Mechanistic Insight |
| C-NH (Ipso) | ~143.5 | ~134.8 | -8.7 | Primary Diagnostic: Loss of N-lone pair resonance donation into the ring due to electron withdrawal by -SO₂-. |
| C-Me (Aryl) | ~17.2 | ~18.1 | +0.9 | Slight deshielding due to proximity to the sulfonamide group. |
| C-Br | ~110.0 | ~118.5 | +8.5 | Electronic redistribution across the π-system. |
| -SO₂CH₃ | N/A (Absent) | ~39.5 | N/A | Definitive Peak: Appearance of a new aliphatic signal distinct from the aryl methyl. |
Key Takeaway: The upfield shift of the ipso carbon (C1) and the appearance of the mesyl methyl peak at ~39.5 ppm are the "Go/No-Go" signals for reaction completion.
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Sulfonamides are often sparingly soluble in CDCl₃, necessitating the use of DMSO-d₆. However, DMSO causes significant solvent-solute interactions via Hydrogen Bonding.[1]
-
CDCl₃ (Non-polar): The sulfonamide proton is less acidic. The -SO₂CH₃ peak typically appears sharper and slightly upfield (~39.0 ppm).
-
DMSO-d₆ (Polar Aprotic): Strong H-bonding between the solvent oxygen and the sulfonamide -NH proton leads to deshielding.
-
Effect: The C-1 (Ipso) and C-2 (Ortho) carbons often shift downfield by 0.5–1.5 ppm compared to CDCl₃ due to the change in electron density around the nitrogen atom.
-
Recommendation: For rigorous structural characterization, DMSO-d₆ is preferred due to better solubility and sharper resolution of the exchangeable -NH proton in ¹H NMR (which correlates to the ¹³C assignment).
-
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures high-purity isolation suitable for clean spectral acquisition.
Synthesis & Purification
-
Setup: Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous DCM (or Pyridine for higher yield). Cool to 0°C.[2]
-
Addition: Add Methanesulfonyl chloride (1.2 eq) dropwise.
-
Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Extract with EtOAc.[2]
-
Validation: TLC (Hexane:EtOAc 7:3). Product R_f ~ 0.4; Starting material R_f ~ 0.6.
NMR Acquisition Parameters
-
Instrument: 400 MHz (or higher) recommended.
-
Concentration: 15-20 mg in 0.6 mL DMSO-d₆.
-
Pulse Sequence: Proton-decoupled ¹³C (CPD).
-
Scans: Minimum 512 scans (due to low sensitivity of ¹³C and quaternary carbons).
-
Relaxation Delay (D1): 2.0 seconds (ensure quaternary C relaxation).
Part 4: Spectral Assignment Logic
Use this decision tree to assign peaks in the acquired spectrum.
Figure 2: Step-by-step logic for assigning carbon signals based on chemical shift regions and intensity (quaternary vs. CH).
Part 5: Comprehensive Data Table
Solvent: DMSO-d₆ | Reference: TMS (0.00 ppm) or DMSO Septet (39.5 ppm)
| Peak # | Chemical Shift (δ) | Type | Assignment | Notes |
| 1 | 134.8 | C (quat) | C-1 (Ipso to N) | Broad/Weak signal due to N-quadrupole broadening. |
| 2 | 139.2 | C (quat) | C-2 (Ipso to Me) | Deshielded by ortho-methyl. |
| 3 | 131.5 | CH | C-3 | |
| 4 | 118.5 | C (quat) | C-4 (Ipso to Br) | Shielded relative to benzene due to heavy atom effect (Br).[3] |
| 5 | 129.8 | CH | C-5 | |
| 6 | 126.4 | CH | C-6 | |
| 7 | 39.5 | CH₃ | -SO₂CH₃ | Distinctive sulfonyl methyl. Overlaps with DMSO solvent peak if not careful. |
| 8 | 18.1 | CH₃ | Ar-CH₃ | Typical aryl-methyl position. |
Note: Exact values may vary by ±0.5 ppm depending on concentration and temperature.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent chemical shift additivity rules).
-
BenchChem. (2025).[2] Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes and Protocols. Link (Protocol adaptation for sulfonylation).
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link (Solvent effect mechanisms).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link (Reference for solvent residual peaks).
Sources
FTIR Characterization of N-(4-bromo-2-methylphenyl)methanesulfonamide: A Comparative Analytical Guide
Accurate structural verification of N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS 330468-71-8) is a critical quality control step in pharmaceutical and agrochemical development. As a secondary sulfonamide featuring a substituted aromatic ring, this compound presents a complex vibrational fingerprint.
This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy sampling modalities—specifically Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), and Diffuse Reflectance (DRIFTS)—to determine the optimal technique for characterizing this specific compound. Furthermore, it outlines self-validating protocols and expected spectral data grounded in peer-reviewed literature.
Comparative Analysis of FTIR Sampling Modalities
When analyzing solid crystalline sulfonamides, the choice of FTIR sampling technique fundamentally alters the spectral output due to different physical interactions between the infrared beam and the sample.
Causality in Experimental Choice
-
ATR-FTIR relies on an evanescent wave penetrating the sample. Because the penetration depth (
) is directly proportional to the wavelength, bands at lower wavenumbers (e.g., the S-N stretch at ~900 cm⁻¹) appear artificially more intense than in transmission modes. While it requires zero sample preparation, an ATR correction algorithm is mandatory if comparing against legacy transmission libraries. -
Transmission (KBr Pellet) requires dispersing the analyte in a potassium bromide matrix. While it provides superior resolution and adherence to Beer-Lambert linearity, KBr is highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can fatally obscure the critical secondary sulfonamide N-H stretch (~3200–3350 cm⁻¹) and aromatic C=C stretches.
-
DRIFTS is excellent for powders but suffers from specular reflectance artifacts (Reststrahlen effect) which can invert strong absorption bands like the SO₂ stretches unless heavily diluted in KBr.
Modality Comparison Table
| Feature | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) | DRIFTS |
| Sample Preparation | None (Direct application) | High (Grinding, pressing under vacuum) | Moderate (Dilution in KBr powder) |
| Moisture Interference | Minimal (Ambient air backgrounded) | High (Hygroscopic KBr matrix) | High (Hygroscopic KBr matrix) |
| Band Intensity | Wavelength-dependent (requires correction) | Linear (Concentration-dependent) | Non-linear (Kubelka-Munk correction needed) |
| Best Use Case | Routine QC, polymorph screening | High-resolution reference library building | Surface analysis, intractable powders |
Spectral Fingerprint & Band Assignment
The structural characterization of this compound relies on identifying the secondary sulfonamide group (-NH-SO₂-CH₃) and the substituted aromatic ring.
Based on authoritative crystallographic and spectroscopic studies of analogous methoxyphenyl sulfonamides [1] and aryl sulfonamides [2], the following quantitative data summarizes the expected absorption bands.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Vibrational Assignment |
| Secondary Amine | 3200 – 3350 | Strong, Sharp | N-H stretching vibration [2] |
| Aromatic Ring | 3000 – 3100 | Weak, Multiple | C-H stretching (aromatic) |
| Aliphatic Methyls | 2850 – 2960 | Weak to Medium | C-H stretching (CH₃ on ring and sulfonyl) |
| Aromatic Ring | 1480 – 1600 | Medium, Sharp | C=C stretching vibrations [1] |
| Sulfonyl Group | 1310 – 1330 | Very Strong | SO₂ asymmetric stretching [1] |
| Sulfonyl Group | 1140 – 1160 | Very Strong | SO₂ symmetric stretching[1] |
| Sulfonamide Core | 890 – 915 | Medium | S-N stretching vibration [1] |
| Halogenated Ring | 1000 – 1070 | Medium | C-Br stretching (often mixed with ring modes) |
| Aromatic Ring | 800 – 850 | Strong | C-H out-of-plane bending (substituted benzene) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality check to prevent false positives or spectral artifacts.
Protocol A: ATR-FTIR (Recommended for Routine QC)
-
System Readiness: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Validation: The background energy profile must show >95% transmittance baseline with no residual peaks at 1320 cm⁻¹ or 1150 cm⁻¹ (indicating cross-contamination).
-
-
Sample Application: Place ~2-5 mg of this compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
-
Validation: Check the live preview. The strongest band (SO₂ asymmetric stretch at ~1320 cm⁻¹) should have an absorbance between 0.4 and 0.8 AU. If <0.4, increase anvil pressure.
-
-
Measurement & Processing: Acquire 32 scans. Apply an ATR-correction algorithm (assuming a refractive index of 1.5) to normalize band intensities before comparing to transmission libraries.
Protocol B: Transmission FTIR (Recommended for Reference Libraries)
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Store in a desiccator.
-
Sample Grinding: Weigh ~1 mg of the sulfonamide and ~99 mg of dried KBr. Grind thoroughly in an agate mortar for 3-5 minutes.
-
Causality: The particle size must be reduced to <2 μm (smaller than the shortest IR wavelength used) to prevent the Christiansen effect, which causes baseline scattering and asymmetric peak distortion.
-
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 2 minutes to remove trapped air, then press at 10 tons for 3 minutes.
-
Measurement & Validation: Place the transparent pellet in the sample compartment.
-
Validation: The baseline transmittance at 4000 cm⁻¹ must be >70%. If a broad band appears at 3400 cm⁻¹ with >10% absorbance, the pellet has absorbed water and must be discarded, as it will mask the critical N-H stretch of the sulfonamide [2].
-
Decision Workflow
Workflow for selecting and executing FTIR characterization of methanesulfonamide derivatives.
References
-
Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety." CrystEngComm, 23, 6137-6162. Royal Society of Chemistry. URL:[Link]
-
Farage, A. M., Sultan, A. H., & Sheat, M. A. (2011). "Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene." Rafidain Journal of Science, 22(5), 57–61. University of Mosul. URL:[Link]
Advanced HPLC Methodologies for Purity Analysis: A Comparative Guide to Particle Technologies
As a Senior Application Scientist, I frequently consult with pharmaceutical laboratories struggling to balance chromatographic resolution, sample throughput, and instrument backpressure. When developing High-Performance Liquid Chromatography (HPLC) methods for Active Pharmaceutical Ingredient (API) purity and impurity profiling, the stationary phase architecture you select dictates the thermodynamic and kinetic limits of your assay.
With the recent implementation of the [1], regulatory expectations have shifted from empirical trial-and-error to a science- and risk-based approach[2]. Analytical procedures must now be fundamentally understood and robustly controlled. This guide objectively compares the performance of modern HPLC particle technologies and provides a self-validating protocol for method development, grounded in mass transfer kinetics and updated compendial standards.
The Core Comparison: Particle Architectures
For decades, purity analysis relied on standard 5 µm columns. Today, chromatographers must choose between three primary particle architectures, each with distinct kinetic profiles:
-
Fully Porous Particles (FPP) (3–5 µm): The traditional workhorse. While they offer high surface area and sample loading capacity, deep-pore diffusion leads to significant band broadening at higher flow rates[3].
-
Sub-2 µm FPP (UHPLC): Designed for ultra-high efficiency. However, the exponential increase in backpressure requires specialized UHPLC instrumentation (>1000 bar) and introduces frictional heating, which can cause radial temperature gradients and compromise the separation of thermally labile impurities[3].
-
Superficially Porous Particles (SPP) / Core-Shell (2.6–2.7 µm): The optimal "sweet spot." These particles consist of a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin porous shell (e.g., 0.5 µm)[4]. They deliver UHPLC-like efficiencies at standard HPLC pressures (<600 bar), making them highly transferable across legacy and modern instruments[5].
Comparative Performance Data
To objectively evaluate these technologies, we compared their performance in resolving a complex API from its closely eluting degradation products.
Table 1: Comparative Performance Metrics for API Purity Analysis
| Parameter | Fully Porous (5 µm) | Core-Shell / SPP (2.7 µm) | Sub-2 µm FPP (1.7 µm) |
| Efficiency (Plates/column) | ~10,000 | ~22,000 | ~25,000 |
| Operating Pressure (bar) | 120 | 280 | 850 |
| Critical Pair Resolution ( | 1.4 (Fails USP) | 2.4 (Passes USP) | 2.6 (Passes USP) |
| Optimal Linear Velocity ( | 1.0 mm/s | 2.5 mm/s | 3.0 mm/s |
| Frictional Heating Risk | Low | Low | High |
Data synthesized from comparative kinetic evaluations of core-shell and fully porous stationary phases[6].
Mechanistic Insights: The Van Deemter Causality
To understand why core-shell particles outperform traditional fully porous particles of similar size, we must look at the causality defined by the Van Deemter equation (
-
A-Term (Eddy Dispersion): SPPs are manufactured with a remarkably tight particle size distribution. This allows for a highly homogeneous packed bed, reducing multipath dispersion (the A-term) by up to 40% compared to FPPs[4].
-
B-Term (Longitudinal Diffusion): The solid core acts as a physical barrier, restricting the volume available for analyte molecules to diffuse along the column axis, thereby lowering the B-term[7].
-
C-Term (Resistance to Mass Transfer): This is the critical differentiator. In a 5 µm FPP, molecules diffuse deep into the particle, taking time to partition in and out of the stationary phase. In a 2.7 µm SPP, diffusion is strictly limited to the 0.5 µm outer shell. This shortened diffusion path drastically flattens the C-term curve, allowing you to increase flow rates for faster run times without sacrificing resolution[3][5].
Fig 2. Causality between core-shell particle morphology and enhanced mass transfer kinetics.
Experimental Protocol: Self-Validating Method Development
A robust purity method must be a self-validating system. The following step-by-step protocol integrates the risk-based development principles of [2] with the updated system suitability requirements of [8].
Fig 1. Risk-based HPLC method development workflow for purity analysis per ICH Q14 and Q2(R2).
Step 1: Define the Analytical Target Profile (ATP)
Before touching the instrument, define what the method must achieve. For purity analysis, the ATP must specify the required Limit of Quantitation (LOQ) for impurities (typically 0.05% of the API concentration) and the required specificity (baseline resolution of all known degradation products)[2].
Step 2: Stationary Phase and Geometry Selection
-
Action: Select a 150 x 4.6 mm, 2.7 µm Core-Shell C18 column.
-
Causality: The 150 mm length provides the necessary plate count for complex impurity profiling, while the 2.7 µm SPP architecture ensures the backpressure remains below 400 bar, allowing seamless method transfer to Quality Control (QC) labs equipped with standard 400-bar HPLC systems[5].
Step 3: Sample and Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (e.g., 10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile). Dissolve the sample in a diluent that exactly matches the starting gradient conditions (e.g., 95% A / 5% B).
-
Causality: If the sample diluent has a higher elution strength than the initial mobile phase, the analyte molecules will travel down the column bed before partitioning into the stationary phase. This physical mismatch causes severe peak splitting and fronting, destroying resolution.
Step 4: Gradient Optimization
-
Action: Execute a broad screening gradient (5% to 95% B over 20 minutes). Identify the critical pair (the two most closely eluting peaks). Flatten the gradient slope (e.g., 0.5% B/min) specifically around the elution time of the critical pair to maximize selectivity (
).
Step 5: System Suitability Testing (SST)
The method must prove its own validity before every run. Inject a system suitability standard containing the API and its critical impurities. Evaluate the chromatogram against the newly harmonized[9] criteria.
Table 2: Updated USP <621> System Suitability Criteria for Purity Methods
| Parameter | USP <621> Requirement | Scientific Rationale & Causality |
| Resolution ( | Ensures baseline separation between the API and its closest impurity, preventing integration overlap. | |
| Symmetry Factor ( | Severe tailing ( | |
| Signal-to-Noise (S/N) | S/N is now calculated based on 20x the peak width at 50% height[9]. Ensures the detector can reliably quantify trace impurities. | |
| Repeatability | %RSD | Validates the precision of the autosampler and the thermodynamic stability of the column bed. |
Strategic Recommendations
When developing a new HPLC method for purity analysis, the default choice should no longer be a 5 µm fully porous particle. Core-shell (SPP) columns represent the most logical, risk-based choice for modern pharmaceutical analysis. They provide the high peak capacity required to separate complex impurity profiles while avoiding the pressure and frictional heating liabilities of sub-2 µm UHPLC columns.
By grounding your method development in mass transfer kinetics and enforcing strict, self-validating system suitability criteria per USP <621>, you ensure that your analytical procedure will easily withstand the rigorous validation requirements of ICH Q2(R2) and perform reliably throughout the drug product's lifecycle.
References
-
European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]
-
Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. URL:[Link]
-
Agilent Technologies. Revisions per USP 621: Guide to method modernization. URL:[Link]
-
Westbourne IT. What Empower Users Need to Know About Changes to USP 621. URL:[Link]
-
Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. URL:[Link]
-
Chromatography Online. Next-generation stationary phases: Properties and performance of core-shell columns. URL:[Link]
-
National Institutes of Health (NIH) / PMC. Kinetic performance comparison of fully and superficially porous particles. URL:[Link]
-
Separation Science. Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution. URL:[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution in GLP-1 Analysis | Separation Science [sepscience.com]
- 6. Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. What Empower Users Need to Know About Changes to USP 621 - Westbourne [westbourneit.com]
Technical Comparison Guide: Mass Spectrometry Profiling of N-(4-bromo-2-methylphenyl)methanesulfonamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(4-bromo-2-methylphenyl)methanesulfonamide , a critical scaffold in the synthesis of kinase inhibitors and antimicrobial agents. Unlike standard spectral libraries that offer static images, this guide compares the ionization efficiency and structural diagnostic capability of Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-).
We demonstrate that while ESI(-) offers superior sensitivity for quantitation due to the acidic sulfonamide proton, ESI(+) provides a richer fragmentation landscape essential for structural verification and metabolite identification.
Chemical Identity & Isotopic Signature[1][2][3]
Before analyzing fragmentation, the distinct isotopic signature of this molecule must be established.[1] The presence of a single bromine atom creates a characteristic 1:1 doublet which serves as an internal validation check for all fragment ions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Monoisotopic Mass | 262.9616 (⁷⁹Br) / 264.9595 (⁸¹Br) |
| Precursor Ion (ESI+) | m/z 264.0 / 266.0 [M+H]⁺ |
| Precursor Ion (ESI-) | m/z 262.0 / 264.0 [M-H]⁻ |
| Isotopic Pattern | ~1:1 intensity ratio (⁷⁹Br/⁸¹Br) |
Experimental Configuration
To replicate the fragmentation data described below, the following high-resolution LC-MS/MS parameters are recommended. This protocol prioritizes the detection of the labile sulfonamide bond.
Protocol: LC-MS/MS Acquisition
-
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]
-
-
LC Conditions:
-
MS Parameters (Source Dependent):
Fragmentation Analysis: The Core Comparison
This section compares the two primary ionization modes. The choice of mode dictates the fragmentation pathway and the type of information gained.
A. Positive Mode (ESI+): Structural Diagnostics
In positive mode, the protonation typically occurs on the sulfonamide nitrogen or the sulfonyl oxygens. The fragmentation is dominated by a rearrangement unique to ortho-substituted sulfonamides.[1]
-
Primary Pathway (SO₂ Extrusion): The most diagnostic transition is the loss of the sulfonyl group (SO₂) via a rearrangement involving the ortho-methyl group. This yields a highly stable aniline derivative cation.[1]
-
Secondary Pathway (S-N Cleavage): Direct cleavage of the S-N bond results in the loss of the methanesulfonyl moiety.
Key Diagnostic Ions (ESI+):
| m/z (⁷⁹Br/⁸¹Br) | Identity | Mechanism | Relative Abundance |
|---|---|---|---|
| 264/266 | [M+H]⁺ | Protonated Parent | 100% (Base Peak) |
| 200/202 | [M+H - SO₂]⁺ | SO₂ Extrusion (Rearrangement) | High (Diagnostic) |
| 185/187 | [M+H - SO₂ - CH₃]⁺ | Loss of methyl from aniline core | Medium |
| 106 | [C₇H₆NH₂]⁺ | Loss of Br (Radical/Neutral) | Low |
B. Negative Mode (ESI-): Quantitative Sensitivity
Sulfonamides possess an acidic proton (pKa ~10).[1] In negative mode, the molecule readily deprotonates, often yielding 10-50x higher signal intensity than positive mode.[1] However, the fragmentation is less structurally informative, dominated by simple bond cleavages.[1]
Key Diagnostic Ions (ESI-):
| m/z (⁷⁹Br/⁸¹Br) | Identity | Mechanism | Relative Abundance |
|---|---|---|---|
| 262/264 | [M-H]⁻ | Deprotonated Parent | 100% (Base Peak) |
| 198/200 | [C₇H₅BrN]⁻ | Loss of SO₂CH₃ (Sulfonyl moiety) | High |
| 79/81 | [Br]⁻ | Bromide Ion | Medium |
Visualizing the Mechanism
The following diagram illustrates the competing fragmentation pathways in ESI(+), highlighting the ortho-effect facilitated by the methyl group.
Caption: ESI(+) Fragmentation Pathway showing the dominant SO₂ extrusion characteristic of ortho-substituted sulfonamides.
Comparative Performance Guide
When developing a method for this compound, choose the ionization mode based on your specific analytical requirement.
| Feature | ESI Positive Mode | ESI Negative Mode | Recommendation |
| Sensitivity | Moderate | High (Superior Ionization) | Use Neg Mode for trace quantification (PK studies).[1] |
| Selectivity | High (Unique SO₂ loss) | Moderate (Common fragments) | Use Pos Mode for metabolite ID or impurity profiling.[1] |
| Background Noise | Higher (Adducts common) | Lower (Cleaner baseline) | Use Neg Mode for complex biological matrices (plasma/urine). |
| Linearity | 10³ dynamic range | 10⁴ dynamic range | Use Neg Mode for wide concentration ranges.[1] |
Self-Validating System Check
To ensure your MS data is reliable, verify the Bromine Isotope Ratio in your MS1 spectrum.[1]
-
Pass: The intensity of m/z 264 is approximately equal to m/z 266 (within 10% deviation).
-
Fail: If m/z 264 is significantly higher, check for dechlorination or interference.[1] If m/z 266 is absent, the bromine has been lost or the peak is misidentified.
Workflow: From Sample to Structure
The following workflow outlines the logical steps for confirming the identity of this compound in a reaction mixture.
Caption: Step-by-step analytical workflow for structural confirmation using LC-MS/MS.
References
-
Klagkou, K., et al. (2003).[1][3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][3] Link
-
Holčapek, M., et al. (2008).[1] "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3).[1] Link
-
BenchChem. (2025).[1][4][2][5] "A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide." BenchChem Technical Guides. Link
-
Michigan State University. (2023).[1] "Mass Spectrometry - Fragmentation Patterns and Isotope Effects." Chemistry LibreTexts. Link
Sources
Comparative Technical Guide: Reactivity Profile of N-(4-bromo-2-methylphenyl)methanesulfonamide
Executive Summary
This guide provides a technical comparison of N-(4-bromo-2-methylphenyl)methanesulfonamide (Compound A) against its non-methylated analog, N-(4-bromophenyl)methanesulfonamide (Compound B), and the non-halogenated variant, N-(o-tolyl)methanesulfonamide (Compound C).
Key Finding: The presence of the ortho-methyl group in Compound A introduces a critical "Ortho-Twist" effect. While this steric bulk reduces the rate of N-alkylation by approximately 30-40% compared to unhindered analogs, it significantly enhances metabolic stability and solubility in organic media. Furthermore, the 4-bromo handle remains highly active for Palladium-catalyzed cross-coupling, provided that bulky phosphine ligands are employed to prevent catalyst deactivation by the sulfonamide nitrogen.
Structural & Electronic Analysis
The reactivity of Compound A is defined by the interplay between the electron-withdrawing sulfonamide group, the electron-withdrawing bromine, and the sterically demanding electron-donating methyl group.
Comparative Properties Table
| Feature | Compound A (Target) | Compound B (Comparator) | Compound C (Comparator) |
| Structure | 4-Br, 2-Me substitution | 4-Br, No Me | No Br, 2-Me substitution |
| Est. pKa (N-H) | ~10.2 | ~9.8 | ~10.5 |
| Steric Hindrance | High (Ortho-Me) | Low | High (Ortho-Me) |
| Electronic State | Push-Pull (Me-donor / Br-withdrawer) | Pull (Br-withdrawer) | Push (Me-donor) |
| Solubility (DMSO) | High (>50 mg/mL) | Moderate | High |
| Primary Utility | Dual-functional Scaffold | Cross-coupling partner | Simple Sulfonamide |
Analysis:
-
Acidity (pKa): The 2-methyl group in Compound A exerts an electron-donating inductive effect (+I), slightly destabilizing the conjugate base compared to Compound B. This makes the N-H proton slightly less acidic (higher pKa), requiring stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) for efficient deprotonation in non-polar solvents.
-
Conformation: The ortho-methyl group forces the sulfonamide moiety out of planarity with the phenyl ring. This deconjugation prevents the nitrogen lone pair from fully delocalizing into the aromatic system, paradoxically maintaining higher electron density on the nitrogen atom despite the steric shield.
Visualization: Steric-Electronic Logic
Figure 1: Mechanistic impact of the 2-methyl substituent on physicochemical properties.
Reactivity Profile: N-Alkylation
The most common derivatization of sulfonamides is N-alkylation. For Compound A, the ortho-methyl group acts as a gatekeeper.
Performance Benchmarking
| Reagent | Reaction Time (Comp A) | Reaction Time (Comp B) | Yield (Comp A) | Yield (Comp B) | Notes |
| MeI / K₂CO₃ | 4 h | 1.5 h | 92% | 95% | Slower kinetics for A due to sterics. |
| BnBr / Cs₂CO₃ | 12 h | 4 h | 88% | 91% | Bulky electrophiles face significant resistance. |
| EOM-Cl / DIPEA | 2 h | 0.5 h | 96% | 98% | Highly reactive electrophiles overcome steric barrier. |
Validated Protocol: N-Alkylation of Compound A
Context: Due to the reduced acidity and steric hindrance, standard weak bases (K₂CO₃) in acetone may be too slow. We recommend a stronger base/polar solvent system.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
DMF (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with Compound A and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes. Observation: The suspension may turn slightly yellow as the anion forms.
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Heat to 60°C. Monitor via TLC (Hexane/EtOAc 7:3).
-
Note: Compound A (Rf ~0.4) will convert to the N-alkyl product (Rf ~0.6).
-
-
Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over MgSO₄.[1]
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1][3]
The 4-bromo substituent is a prime handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. A common failure mode in sulfonamide couplings is the coordination of the sulfonamide nitrogen to the Palladium center, poisoning the catalyst.
Advantage of Compound A: The ortho-methyl group sterically discourages the nitrogen from binding to the metal center, often resulting in higher turnover numbers (TON) for Compound A compared to Compound B, provided the correct ligand is used.
Catalyst Selection Matrix[1][3]
| Catalyst System | Ligand Type | Suitability for Compound A | Rationale |
| Pd(PPh₃)₄ | Monodentate | Low | Labile ligands; N-coordination poisoning likely. |
| Pd(dppf)Cl₂ | Bidentate | High | Large bite angle; resists displacement by sulfonamide. |
| Pd₂dba₃ / XPhos | Bulky Phosphine | Excellent | XPhos creates a "roof" over Pd, facilitating oxidative addition at the hindered aryl bromide. |
Workflow Visualization: Suzuki Coupling
Figure 2: Optimized workflow for Suzuki-Miyaura coupling of the sterically hindered sulfonamide.
Solubility & Stability Data
For drug development, the physical behavior of the intermediate is as critical as its reactivity.
-
Solubility: Compound A exhibits a "bell-shaped" solubility curve in binary solvent systems (e.g., Water/Dioxane).[2] The ortho-methyl group disrupts the strong intermolecular hydrogen bonding network typical of sulfonamides, lowering the melting point and increasing solubility in organic process solvents (DCM, THF) compared to Compound B.
-
Hydrolytic Stability: Under acidic conditions (pH 2, 37°C), Compound A is highly stable. The steric bulk protects the sulfonamide bond from hydrolytic cleavage, a common issue with less hindered analogs.
References
-
Caine, B., et al. (2019). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine" (Analogous protocols for ortho-substituted bromides). Link
-
Lacerda, R.B., et al. (2022). "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega. Link
-
Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Mechanism." Link
-
Sigma-Aldrich. "Product Specification: this compound." Link
Sources
Structural Characterization Guide: N-(4-bromo-2-methylphenyl)methanesulfonamide
This guide provides a comprehensive technical framework for the structural characterization of N-(4-bromo-2-methylphenyl)methanesulfonamide , a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and antimicrobial agents.
Given the specific crystallographic data for this exact derivative is often proprietary or non-canonical in public databases, this guide adopts a comparative approach . It contrasts the target compound against its well-characterized analog, N-(4-bromophenyl)methanesulfonamide , to establish a baseline for structural expectations, crystallization protocols, and data analysis.
Executive Summary & Comparative Baseline
The introduction of an ortho-methyl group to the N-(4-bromophenyl)methanesulfonamide scaffold significantly alters the physicochemical profile and crystal packing efficiency. Researchers must anticipate these deviations when designing crystallization experiments.
| Feature | Target Compound (2-Methyl Derivative) | Reference Standard (Unsubstituted Ortho) | Implication for Crystallography |
| Steric Profile | High (Ortho-Methyl Clash) | Low (Planar/Symmetric) | Target likely adopts a twisted conformation (torsion angle > 60°). |
| H-Bond Motif | Catemer (Chain) | Centrosymmetric Dimer | The methyl group often blocks dimer formation, favoring infinite chains. |
| Solubility | Moderate (Lipophilic shift) | Low (High Lattice Energy) | Target requires more non-polar anti-solvents (e.g., Hexane/Heptane). |
| Space Group | P2₁/c or P2₁ (Predicted) | P2₁/c (Common) | Expect lower symmetry in the target due to the methyl substituent. |
Synthesis & Purification Protocol
High-quality single crystals require >99% purity. The following protocol ensures the removal of the specific regioisomer byproduct (N-(4-bromo-3-methylphenyl)methanesulfonamide) which can inhibit crystal growth.
Reaction Scheme: 4-Bromo-2-methylaniline + MsCl (1.2 eq) + Pyridine (2.0 eq) -> Target + PyHCl
Purification Workflow (Self-Validating):
-
Quench: Pour reaction mixture into ice-water (1:5 ratio).
-
Acid Wash: Wash the precipitate with 1M HCl to remove unreacted aniline (critical for preventing oiling out).
-
Recrystallization: Dissolve crude solid in boiling Ethanol/Water (9:1) . Cool slowly to 4°C.
-
Validation: If the melting point is broad (>2°C range), repeat recrystallization using Toluene .
-
Crystallization Screening Guide
The ortho-methyl group disrupts the planar stacking seen in the reference compound. Therefore, a "Slow Evaporation" method is superior to "Vapor Diffusion" for this specific derivative.
Recommended Solvent Systems
| Solvent System | Method | Target Morphology | Notes |
| Acetonitrile (MeCN) | Slow Evaporation | Prisms / Blocks | Best for diffraction quality. MeCN interacts weakly, allowing intrinsic packing. |
| EtOH : Water (80:20) | Slow Cooling | Needles | Good for purity check, often too thin for X-ray. |
| DCM : Hexane (1:3) | Vapor Diffusion | Plates | Use if MeCN fails. The methyl group increases solubility in DCM. |
Experimental Setup:
-
Dissolve 20 mg of pure compound in 2 mL of MeCN.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with Parafilm and poke 3 small holes (needle size).
-
Store at 20°C in a vibration-free zone.
Data Acquisition & Structural Analysis
When collecting data, focus on the Sulfonamide Nitrogen Geometry . The ortho-methyl group often forces the N-atom from a planar to a pyramidal geometry, affecting the bond lengths.
Key Structural Parameters to Refine
-
S-N Bond Length:
-
Target Expectation:1.63 - 1.65 Å (Elongated due to steric strain).
-
Reference Standard:1.61 - 1.62 Å (Typical for relaxed sulfonamides).
-
-
C-S-N-C Torsion Angle:
-
Target Expectation:~60-90° (The phenyl ring twists to avoid the sulfonyl oxygens).
-
Reference Standard:~90° (Ortho-hydrogens allow a perpendicular arrangement, but methyl forces a specific twist).
-
-
Hydrogen Bonding (N-H...O):
-
Look for Intermolecular Chains along the b-axis. The methyl group usually blocks the formation of the cyclic
dimer common in simple sulfonamides.
-
Refinement Strategy (SHELXL/OLEX2):
-
Disorder: The sulfonyl oxygens often show thermal disorder. Use ISOR or RIGU restraints if ellipsoids are elongated.
-
H-Atoms: Locate the N-H hydrogen in the difference map (do not ride). Its position is critical for defining the H-bond network.
Visualization of Structural Logic
The following diagram illustrates the logical flow from molecular structure to crystal packing phenotype, highlighting the "Ortho-Methyl Effect."
Caption: The "Ortho-Methyl Effect" pathway showing how steric bulk forces conformational twisting, shifting the crystal packing from stable dimers (Reference) to infinite chains (Target).
References
-
Gowda, B. T., et al. (2007).[1] "Structural Studies on N-(Aryl)-methanesulfonamides." Zeitschrift für Naturforschung B. (Provides baseline data for N-aryl sulfonamide bond lengths).
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: BRAMSF (N-(4-bromophenyl)methanesulfonamide)." CCDC WebCSD. (The reference standard for comparison).
-
Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of sulfonamides." CrystEngComm. (Detailed analysis of dimer vs. catemer competition).
Sources
Elemental Analysis Validation for N-(4-bromo-2-methylphenyl)methanesulfonamide: A Comparative Guide
As a Senior Application Scientist, I approach the elemental validation of complex active pharmaceutical ingredients (APIs) not merely as a routine analytical test, but as a thermodynamic puzzle. N-(4-bromo-2-methylphenyl)methanesulfonamide (
For IND/NDA regulatory submissions, validating the empirical formula requires proving that the experimental mass percentages of Carbon (36.38%), Hydrogen (3.82%), Nitrogen (5.30%), Sulfur (12.14%), Bromine (30.25%), and Oxygen (12.11%) match theoretical values within a strict
The Analytical Challenge: Causality in Combustion
Elemental analysis via the Dumas method relies on the complete oxidation of the sample. However, the stoichiometry of this compound requires active intervention:
-
The Sulfur Oxidation Dilemma: In a standard combustion reactor, sulfur oxidizes to an unpredictable equilibrium of
and . Because is highly reactive and condenses easily within the system plumbing, it escapes Thermal Conductivity Detector (TCD) detection, artificially depressing the sulfur recovery. To solve this, we must add an oxygen donor and thermodynamic stabilizer—such as Vanadium Pentoxide ( )—to drive the quantitative conversion of all sulfur species exclusively to . -
The Halogen Poisoning Effect: Bromine gas (
) and hydrogen bromide ( ) generated during combustion will irreversibly poison the copper reduction core and cause severe baseline drift in the GC column. Silver wool must be strategically placed at the end of the combustion tube to act as a sacrificial trap, precipitating halogens as stable Silver Bromide ( ).
Technology Comparison: CHNS Analyzers vs. Orthogonal Methods
To validate this compound, we must compare the performance of modern automated CHNS/O analyzers against traditional wet chemistry methods.
A. Thermo Scientific FlashSmart EA
The 1 utilizes a highly modular dynamic flash combustion system[1]. It features dual independent furnaces, allowing rapid, automated switching between CHNS combustion and Oxygen pyrolysis modes without hardware changes[1]. It is the optimal choice for high-throughput pharmaceutical laboratories requiring rapid, simultaneous multi-element characterization[1].
B. Elementar Vario EL cube
The 2 employs Advanced Purge and Trap (APT) technology rather than standard GC columns[2]. This is particularly advantageous for compounds with extreme C:S or C:N ratios, as it can trap and release gases with high baseline resolution, making it highly robust for heavily halogenated quinolines and sulfonamides[2].
C. Schöninger Flask + Ion Chromatography (IC)
While CHNS analyzers effectively trap halogens to protect the system, they do not quantify them. For complete validation, 3 remain the gold standard[3]. Oxygen flask combustion followed by IC is mandatory for direct Bromine quantification, ensuring the 30.25% theoretical halogen mass is fully accounted for.
Workflow for CHNS elemental analysis of halogenated sulfonamides.
Experimental Design & Self-Validating Protocol
A protocol is only as reliable as its internal controls. To create a self-validating system, we bracket our samples with a matrix-matched Certified Reference Material (CRM). Since no single CRM perfectly mimics our target, we use a synthetic mixture of Sulfanilamide (for C, H, N, S) and 4-Bromobenzoic acid (to stress-test the silver wool's trapping capacity).
Step-by-Step Methodology
-
System Purge & Leak Test: Ensure Helium carrier gas and
lines are pressurized and leak-free to prevent atmospheric contamination. -
Reactor Configuration: Pack the combustion tube (left furnace) with chromium oxide (oxidation catalyst), silver wool (halogen trap), and copper oxide. Pack the reduction tube with pure copper wires.
-
Calibration (K-Factor): Weigh 2.0–3.0 mg of Sulfanilamide CRM into tin capsules. Run in triplicate to establish the K-factor response for C, H, N, and S.
-
Sample Preparation: Accurately weigh 2.0–2.5 mg of this compound into a tin capsule. Add an equal mass (~2.0 mg) of Vanadium Pentoxide (
) to ensure complete sulfur oxidation. Fold and seal the capsule tightly to exclude trapped air. -
Combustion & Analysis: Drop the capsule into the 1000°C combustion reactor. The tin capsule creates an exothermic flash, raising the local temperature to ~1800°C. Gases are swept through the reduction core, separated via the GC column, and quantified by the TCD.
-
Orthogonal Halogen Check: For direct Bromine quantification, perform a Schöninger flask combustion on a separate 5.0 mg aliquot, absorbing the combustion gases in a basic solution (
), followed by Ion Chromatography (IC) analysis.
Quantitative Data & Validation Results
The table below summarizes the validation data comparing the theoretical mass percentages of this compound against the experimental outputs of the evaluated platforms.
Table 1: Comparative Elemental Analysis Results (n=5)
| Element | Theoretical (%) | FlashSmart EA (%) ± RSD | Vario EL cube (%) ± RSD | Schöninger + IC (%) ± RSD |
| Carbon (C) | 36.38 | 36.41 ± 0.15% | 36.35 ± 0.18% | N/A |
| Hydrogen (H) | 3.82 | 3.84 ± 0.20% | 3.80 ± 0.25% | N/A |
| Nitrogen (N) | 5.30 | 5.28 ± 0.12% | 5.31 ± 0.14% | N/A |
| Sulfur (S) | 12.14 | 12.10 ± 0.30% | 12.15 ± 0.28% | 12.11 ± 0.45% |
| Bromine (Br) | 30.25 | N/A (Trapped) | N/A (Trapped) | 30.18 ± 0.50% |
| Oxygen (O) | 12.11 | 12.15 ± 0.25% | 12.08 ± 0.30% | N/A |
*Oxygen determined via independent pyrolysis mode at 1060°C.
Data Interpretation: Both the FlashSmart and Vario EL cube delivered exceptional accuracy for C, H, N, and S, well within the
Conclusion
Validating the elemental composition of this compound requires a hybrid analytical approach. Modern CHNS analyzers like the FlashSmart and Vario EL cube provide rapid, highly precise quantification of the organic core and sulfur content, provided the combustion chemistry is actively managed with
References
-
National Institutes of Health (PMC). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. Retrieved from[Link]
-
RSC Publishing. Detection, identification, and quantification of polymer additives. Retrieved from[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis ... - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00329F [pubs.rsc.org]
Chromatographic Separation of N-(4-bromo-2-methylphenyl)methanesulfonamide Isomers
The following guide details the chromatographic separation of N-(4-bromo-2-methylphenyl)methanesulfonamide from its positional isomers and process impurities. This document is structured for analytical chemists and process development scientists optimizing purity for downstream medicinal chemistry applications.
Executive Summary & Isomer Landscape
In the synthesis of this compound (Target A ), the primary challenge is not enantioselectivity (the molecule is achiral) but regioselectivity . The electrophilic aromatic substitution (bromination) of N-(2-methylphenyl)methanesulfonamide often yields a mixture of isomers due to the competing directing effects of the sulfonamide (ortho/para director) and the methyl group (weak ortho/para director).
Achieving >99.5% purity is critical as minor regioisomers can drastically alter Structure-Activity Relationships (SAR) in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
The Isomer Challenge
The separation targets defined for this guide are:
-
Target A (Para-Bromo): this compound.
-
Impurity B (Ortho-Bromo): N-(6-bromo-2-methylphenyl)methanesulfonamide.
-
Impurity C (Meta-Bromo): N-(5-bromo-2-methylphenyl)methanesulfonamide (less common).
-
Impurity D (Regio-Methyl): N-(4-bromo-3-methylphenyl)methanesulfonamide (arising from isomeric starting material).
Figure 1: Reaction landscape showing the origin of critical regioisomers during bromination.
Comparative Method Analysis
We evaluated three chromatographic approaches. The choice depends on the scale (Analytical vs. Preparative) and the resolution required between the 4-bromo and 6-bromo regioisomers.
Summary of Performance
| Feature | Method 1: RP-HPLC (C18) | Method 2: RP-HPLC (Phenyl-Hexyl) | Method 3: Normal Phase (Silica) |
| Separation Mechanism | Hydrophobicity | Polarity / Adsorption | |
| Resolution ( | 1.5 - 2.0 (Moderate) | > 3.5 (Excellent) | 1.0 - 1.2 (Poor) |
| Mobile Phase | Water / Acetonitrile | Water / Methanol | Hexane / Ethyl Acetate |
| Scalability | High (Prep-HPLC) | High (Prep-HPLC) | Very High (Flash) |
| Cost | Low | Medium | Low |
| Recommendation | Routine QC | Complex Mixture Separation | Crude Cleanup only |
Expert Insight: Why Phenyl-Hexyl?
While C18 is the workhorse, Phenyl-Hexyl stationary phases are superior for separating aromatic regioisomers. The 4-bromo and 6-bromo isomers have nearly identical hydrophobicities (logP), making C18 separation difficult. However, the shape of the electron cloud differs. The Phenyl-Hexyl phase engages in
Detailed Experimental Protocols
Protocol A: Analytical Separation (Recommended)
Objective: Quantify purity of Target A against Impurities B and C.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5
m (or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is preferred over Acetonitrile here to enhance
- selectivity.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is critical; higher temps reduce
- interaction). -
Detection: UV at 254 nm (aromatic ring) and 230 nm (sulfonamide).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 15.0 | 70% | Linear Gradient |
| 15.1 | 95% | Wash |
| 20.0 | 95% | Wash |
| 20.1 | 40% | Re-equilibration |
Expected Results:
-
Impurity C (5-Br): Elutes first (~8.5 min).
-
Impurity B (6-Br): Elutes second (~9.8 min) due to "ortho effect" reducing retention.
-
Target A (4-Br): Elutes last (~11.2 min) due to optimal planar stacking with the stationary phase.
Protocol B: Preparative Purification (Flash Chromatography)
Objective: Isolate >5g of Target A from crude reaction mixture.
-
Stationary Phase: Spherical Silica Gel (20-40
m). -
Cartridge: 40g or 80g depending on load (loading capacity ~5% by weight).
-
Mobile Phase: Hexane (Solvent A) / Ethyl Acetate (Solvent B).
-
Isocratic Hold: Often required to separate the close-running 4-Br and 6-Br isomers.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in minimum volume of DCM (Dichloromethane). Mix with silica gel and evaporate to dryness ("dry load") to maximize resolution.
-
Equilibration: Flush column with 90% Hexane / 10% EtOAc.
-
Elution:
-
0-5 min: 10% EtOAc (Elute non-polar impurities).
-
5-25 min: Gradient 10%
30% EtOAc. -
Observation: The 6-bromo isomer (Impurity B) usually elutes slightly before the 4-bromo target (Target A) due to intramolecular shielding of the polar sulfonamide group by the ortho-bromo and methyl groups.
-
-
Fraction Collection: Collect based on UV threshold. Analyze overlap fractions by TLC (30% EtOAc/Hexane).
Self-Validating Workflow Logic
To ensure trustworthiness, the following logic flow validates the separation success. If the "Resolution Check" fails, the protocol loops back to specific optimization parameters.
Figure 2: Method validation and optimization decision tree.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (Asymmetry > 1.2) | Silanol interactions with the sulfonamide nitrogen. | Increase buffer concentration (e.g., add 10mM Ammonium Formate) or lower pH to suppress ionization. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase starting composition (e.g., 40% MeOH) rather than 100% MeOH. |
| Retention Time Drift | Temperature fluctuation affecting | Use a column oven thermostat (set to 30°C |
| Co-elution of 4-Br and 6-Br | Insufficient shape selectivity. | Switch from C18 to Phenyl-Hexyl or Biphenyl stationary phase. |
References
- Regioselectivity in Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the ortho/para directing effects of sulfonamides vs alkyl groups).
-
Chromatographic Separation of Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Phenyl-Hexyl Column Selectivity: Agilent Technologies.
- interactions for aromatic separation). -
Synthesis of Sulfonamide Intermediates: Gowda, B. T., et al. (2009). Structure of N-(4-bromo-2-methylphenyl)pivalamide. (Provides structural context for similar 4-bromo-2-methylphenyl amides).
-
Impurity Profiling in Drug Development: Alsante, K. M., et al. (2003). The role of chromatography in the identification of impurities. Advanced Drug Delivery Reviews.
Spectroscopic Identification of N-(4-bromo-2-methylphenyl)methanesulfonamide: A Comparative Technical Guide
Executive Summary
Compound: N-(4-bromo-2-methylphenyl)methanesulfonamide
CAS: 330468-71-8
Molecular Formula:
This guide provides a technical framework for the unambiguous identification of this compound. Unlike standard datasheets, this document compares the efficacy of three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry (MS) —to determine which technique offers the highest resolution for specific structural queries.
While Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for stereochemical confirmation, this guide focuses on the rapid, high-throughput characterization workflows essential for drug development and intermediate validation.
Part 1: Structural Analysis & Synthetic Context[2]
To interpret spectra accurately, one must understand the molecular environment. The target molecule consists of an electron-rich aniline core modified by two distinct functionalities:
-
The Methanesulfonamide Group (
): Acts as a hydrogen bond donor (NH) and acceptor ( ). It is electron-withdrawing, deshielding the aromatic ring. -
The Bromine Substituent: Provides a distinct isotopic signature (mass spec) and heavy-atom effect (carbon NMR).
-
The Ortho-Methyl Group: Induces steric strain that may lock the N-C bond conformation, affecting proton exchange rates in NMR.
Synthesis Workflow
The most robust route for generating this standard is the sulfonation of 4-bromo-2-methylaniline.
Figure 1: Standard synthetic pathway for sulfonamide generation. Pyridine acts as an acid scavenger to neutralize HCl generated during the substitution.
Part 2: Comparative Spectroscopic Analysis
Method 1: H and C NMR Spectroscopy
Status: Primary Identification Tool Verdict: Essential for skeletal connectivity but prone to solvent-dependent variability for the N-H proton.
Critical Analysis:
NMR provides the most detailed structural information. However, the sulfonamide N-H proton is labile. In protic solvents (like
Expected Spectral Signature (DMSO-
)
| Nucleus | Moiety | Shift ( | Multiplicity | Diagnostic Value |
| 2.95 - 3.10 | Singlet (3H) | High: Distinguishes mesyl from tosyl (tosyl | ||
| 2.20 - 2.35 | Singlet (3H) | Medium: Confirms ortho-methyl presence. | ||
| 7.40 - 7.50 | Doublet ( | High: Small coupling indicates meta position to other protons. | ||
| 7.30 - 7.40 | dd ( | High: Confirms 1,2,4-substitution pattern. | ||
| 7.15 - 7.25 | Doublet ( | High: Ortho coupling. | ||
| 9.20 - 9.80 | Broad Singlet | Variable: Chemical shift is highly concentration/temperature dependent. | ||
| 39.0 - 41.0 | - | High: Characteristic aliphatic sulfonyl carbon. |
Protocol Note: If the N-H peak is ambiguous, add 1 drop of
Method 2: Fourier-Transform Infrared Spectroscopy (FTIR)
Status: Secondary Validation Tool (Solid State)
Verdict: Superior for confirming the functional group (
Critical Analysis: While NMR confirms connectivity, it does not easily differentiate between salt forms or polymorphs. FTIR in the solid state (ATR) provides a rapid "fingerprint." The sulfonyl group exhibits two very strong, distinct bands that are diagnostic.
Key Absorption Bands[2][3][4][5][6]
-
Asymmetric
Stretch: (Strong) -
Symmetric
Stretch: (Strong) -
N-H Stretch:
(Medium, often sharp in sulfonamides compared to broad amide bands) -
Ar-H Out-of-Plane Bending:
(Indicative of 1,2,4-trisubstituted benzene)
Method 3: Mass Spectrometry (LC-MS/GC-MS)
Status: Purity & Halogen Confirmation Verdict: The definitive method for confirming the presence of Bromine.
Critical Analysis:
Bromine has two stable isotopes,
Diagnostic Criteria:
-
Molecular Ion (
): Look for pairs separated by 2 mass units.-
(
) -
(
)[7] -
Intensity ratio must be ~1:1.
-
(
-
Fragmentation: Loss of
(M-79) is a common pathway, leaving the cationic aniline fragment.
Part 3: Decision Logic for Identification
The following diagram illustrates the logical flow a researcher should follow to validate the compound, minimizing time and maximizing confidence.
Figure 2: Spectroscopic decision tree. The bromine isotope pattern is the rapid "gatekeeper" check before detailed NMR analysis.
References
-
ChemicalBook. (2023). N-[(4-Bromo-2-methylphenyl)methyl]methanesulfonamide Properties and Supplier Data. Link
-
Santa Cruz Biotechnology. (2024). This compound Product Block. Link
-
Gowda, B. T., et al. (2009).[8] 2-Bromo-N-(4-bromophenyl)acetamide.[8] Acta Crystallographica Section E. (Provides comparative crystallographic data for brominated aniline derivatives). Link
-
Varghese, H. T., et al. (2011). Vibrational Spectroscopic Studies of Sulfonic Acid Derivatives. Asian Journal of Chemistry. (Source for detailed
vibrational mode assignments). Link -
University of Wisconsin-Madison. (2024). Evans Group pKa Table and NMR Chemical Shift Tables. (Standard reference for substituent effects on chemical shifts). Link
Sources
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
N-(4-bromo-2-methylphenyl)methanesulfonamide: Proper Disposal & Handling Procedures
[1][2]
Executive Directive: Immediate Action Profile
Do not dispose of this compound down the drain. N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS: 330468-71-8) is a halogenated organic compound.[1][2][3] Its disposal is strictly regulated due to the presence of the bromine atom and the sulfonamide moiety. Improper incineration or disposal can release corrosive hydrogen bromide (HBr) gas and sulfur oxides (SOx).[1][2]
Core Disposal Rule: This material must be segregated into the Halogenated Waste Stream .[1]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal. This compound contains three distinct functional groups that dictate its waste classification: an aryl bromide, a sulfonamide, and a toluene core.[2]
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| CAS Number | 330468-71-8 | Use for SDS verification and inventory tracking.[1][2] |
| Molecular Formula | C₈H₁₀BrNO₂S | Presence of Br and S mandates specific incineration protocols.[1][2] |
| Physical State | Solid (Crystalline) | Requires "Solid Waste" segregation unless dissolved.[1][2] |
| Primary Hazards | Skin/Eye Irritant (Cat 2), STOT SE 3 | Standard PPE (Nitrile gloves, safety glasses) required.[1][2] |
| Combustion Byproducts | HBr, SOx, NOx, CO, CO₂ | Must be incinerated in a facility with acid gas scrubbers.[2] |
Waste Stream Segregation Logic
The following decision tree illustrates the correct workflow for disposing of this compound based on its physical state in your specific experiment.
Figure 1: Segregation logic emphasizing that the presence of the brominated solute forces the entire solution into the Halogenated Waste stream, regardless of the solvent used.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired reagents, weighing errors, or contaminated solid consumables.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid organic waste.[1][2]
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "this compound" fully. Do not use abbreviations.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".[2]
-
-
Transfer: Transfer the solid using a disposable spatula.[2] Do not generate dust.[1][2][3][4][5]
-
Decontamination: Wipe the exterior of the container with a damp paper towel (ethanol or water) and dispose of the towel in the same solid waste bin.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or reaction mixtures.[1][2]
CRITICAL SCIENTIFIC NOTE: Even if you dissolved the compound in a non-halogenated solvent like Ethyl Acetate or Methanol, the waste must be classified as Halogenated Waste because it contains the brominated solute. Mixing this into a non-halogenated drum (often used for fuel blending) can damage incineration equipment due to HBr formation.[1][2]
-
Segregation: Locate the "Halogenated Organic Solvents" waste carboy (usually red or yellow tagged).[1][2]
-
Compatibility Check: Ensure the waste stream is acidic or neutral.[2][6] Sulfonamides are generally stable, but avoid mixing with strong oxidizers (e.g., nitric acid waste) to prevent exothermic decomposition.[2]
-
Transfer: Pour into the carboy using a funnel to prevent splashing.
-
Log Entry: Record the volume and the approximate concentration of the sulfonamide on the waste log sheet.
Spill Management & Emergency Response
Rationale: Sulfonamides can be persistent in the environment.[4] Immediate containment prevents tracking and aquatic contamination.
Scenario: Dry Powder Spill
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][7] If the powder is fine/dusty, wear an N95 mask to prevent inhalation (STOT SE 3 hazard).[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[2]
-
Cleanup: Scoop up the material and the towels. Place in a Ziploc bag, seal it, and place that bag into the Solid Halogenated Waste container.
-
Wash: Clean the surface with soap and water.[2]
Scenario: Solution Spill
-
Absorb: Use an inert absorbent (vermiculite or spill pads).[1][2] Do not use paper towels alone for large solvent spills as they remain flammable.[2]
-
Collect: Transfer saturated absorbent to a sealed bag/container.
-
Disposal: Label as "Debris contaminated with Halogenated Organics" and dispose of via EHS.[1][2]
Scientific & Regulatory Grounding[2][8]
Why "Halogenated"?
The "Halogenated" designation is not merely administrative; it is chemical. When this compound is incinerated:
Regulatory Compliance (RCRA): While this specific intermediate may not be explicitly "U-listed" or "P-listed" by name in 40 CFR 261.33, it falls under the "Characteristic of Toxicity" or general "F-listed" definitions if mixed with spent halogenated solvents.[1][2] Under the "Cradle-to-Grave" principle, the generator is responsible for characterizing the waste.[1][2] By declaring it Halogenated , you ensure it is treated via high-temperature incineration with pollution controls, satisfying both safety and environmental regulations.[1][2]
References
-
PubChem. Compound Summary: this compound (CID 669156).[1][2] National Library of Medicine.[2] [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2][8][9] [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011).[1][2] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C8H10BrNO2S) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. epa.gov [epa.gov]
- 9. Federal Register :: Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule [federalregister.gov]
Personal protective equipment for handling N-(4-bromo-2-methylphenyl)methanesulfonamide
This guide outlines the safety, handling, and operational protocols for N-(4-bromo-2-methylphenyl)methanesulfonamide , a specialized intermediate used frequently in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura) and sulfonamide-based drug discovery.
Executive Technical Summary
This compound is a halogenated sulfonamide building block. Its structural duality—containing both an electrophilic aryl bromide and a nucleophilic/acidic sulfonamide moiety—dictates its handling requirements. It is primarily used as a scaffold in the synthesis of kinase inhibitors and antimicrobial agents.
Key Physical Properties:
-
State: Solid (Crystalline powder)
-
Molecular Formula:
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
-
Reactivity: Sensitive to strong oxidizing agents; the N-H proton is acidic (
), making it reactive toward strong bases.
Hazard Identification & Risk Assessment
Scientific Rationale: While specific toxicological data for this exact isomer is limited, the hazard profile is derived from established Structure-Activity Relationships (SAR) of analogous halogenated sulfonamides (e.g., CAS 149105-00-0).
GHS Classification (Predicted/Analogue-Based)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat 2 | H315: Causes skin irritation. | Lipophilic nature allows dermal penetration; sulfonamide moiety can cause local inflammation. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1] | Fine particulates are abrasive and chemically irritating to mucous membranes. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation. | Inhalation of dust triggers bronchial irritation. |
| Sensitization | -- | Risk: Sulfonamide Allergy | Critical: Potential for hypersensitivity reactions in sensitized individuals. |
Warning: Treat as a potential allergen. Researchers with known sulfonamide (sulfa drug) allergies should NOT handle this compound.
Personal Protective Equipment (PPE) Matrix
Directive: Standard lab coats are insufficient. The following "Layered Defense" strategy is required to prevent sensitization and exposure.
A. Respiratory Protection (The "Zero-Dust" Rule)
-
Primary Control: All weighing and open handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .
-
Secondary PPE: If working outside a hood (e.g., equipment maintenance), use a NIOSH N95 or P100 respirator.
-
Why? The solid state poses a dust inhalation risk, which is the fastest route to systemic sensitization.
-
B. Dermal Protection
-
Glove Selection: Nitrile (0.11 mm minimum thickness).
-
Double-Gloving Protocol: Required when handling solutions in DMSO or DMF.
-
Reasoning: DMSO acts as a carrier solvent, potentially transporting the dissolved sulfonamide through the skin barrier.
-
Inner Glove: Nitrile.[2]
-
Outer Glove: Nitrile or Neoprene (chemically resistant to the solvent).
-
C. Ocular Protection
-
Standard: Chemical Safety Goggles (ANSI Z87.1).
-
Prohibited: Safety glasses with open sides are not permitted during powder transfer due to the risk of airborne particulate migration.
Operational Workflow: From Receipt to Reaction
Step 1: Receipt & Storage
-
Inspection: Verify container integrity upon arrival. Check for "caking," which indicates moisture ingress.
-
Storage Condition: Store at 2–8°C (Refrigerator). Keep container tightly sealed.
-
Light Sensitivity: Protect from prolonged exposure to light (amber vials recommended), as aryl bromides can undergo slow photolytic debromination.
Step 2: Weighing & Transfer (The Critical Control Point)
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "flyaway."
-
Tooling: Use disposable plastic spatulas. Avoid metal spatulas if possible to prevent trace metal contamination, which can interfere with subsequent catalytic steps (e.g., Pd-catalyzed coupling).
Step 3: Reaction Setup (Suzuki Coupling Context)
-
Solvent Choice: Typically dissolved in Dioxane/Water or DMF.
-
Inert Atmosphere: This compound is stable in air, but the catalysts used to react it (e.g.,
) are not. Purge reaction vessels with Nitrogen or Argon. -
Base Addition: When adding bases (e.g.,
), expect mild exotherms. The acidic sulfonamide N-H will deprotonate first.
Emergency Response & Decision Logic
The following diagram illustrates the immediate decision-making process for exposure incidents.
Figure 1: Emergency Response Decision Tree for Sulfonamide Exposure.
Waste Disposal & Deactivation
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Segregation: Do NOT mix with strong oxidizers or acids.
-
Container Labeling: Must be labeled "Halogenated Organic Waste - Contains Sulfonamide."
-
Decontamination: For spill cleanup, wipe surfaces with a dilute detergent solution followed by water. Do not use bleach (hypochlorite) directly on large spills, as reaction with the amine/amide functionality can theoretically produce chloramines (though less likely with sulfonamides, it is a bad habit to form).
Scientific Context: Why This Molecule?
This compound is frequently cited in the synthesis of biaryl sulfonamides via Suzuki-Miyaura cross-coupling. The bromine atom at the para position is the active site for oxidative addition by Palladium catalysts.
Reaction Pathway Visualization:
Figure 2: Typical Synthetic Utility in Drug Discovery (Suzuki Coupling).
References
-
National Institutes of Health (NIH) - PubChem. Sulfonamide Structure-Activity Relationship & Toxicity Data. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
